molecular formula C2H2Cl2<br>ClCH=CHCl<br>C2H2Cl2 B151661 cis-1,2-Dichloroethylene CAS No. 156-59-2

cis-1,2-Dichloroethylene

Cat. No.: B151661
CAS No.: 156-59-2
M. Wt: 96.94 g/mol
InChI Key: KFUSEUYYWQURPO-UPHRSURJSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>1, 2-Dichloroethene, also called 1, 2-dichloroethylene, is a highly flammable, colorless liquid with a sharp, harsh odor. It is used to produce solvents and in chemical mixtures. You can smell very small amounts of 1, 2-dichloroethene in air (about 17 parts of 1, 2-dichloroethene per million parts of air [17 ppm]). There are two forms of 1, 2-dichloroethene;  one is called cis-1, 2-dichloroethene and the other is called trans-1,2-di-chloroethene. Sometimes both forms are present as a mixture.>1,2-dichloroethylene, (cis isomers) appears as a clear colorless liquid with an ether-like odor. Flash point 36-39°F. Denser than water and insoluble in water. Vapors heavier than air. Used in the making of perfumes.>Cis-1,2-dichloroethene is a 1,2-dichloroethene.

Properties

IUPAC Name

(Z)-1,2-dichloroethene
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InChI

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1-
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InChI Key

KFUSEUYYWQURPO-UPHRSURJSA-N
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Canonical SMILES

C(=CCl)Cl
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Isomeric SMILES

C(=C\Cl)\Cl
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Molecular Formula

C2H2Cl2, Array
Record name 1,2-DICHLOROETHYLENE, (CIS ISOMERS)
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DSSTOX Substance ID

DTXSID2024030
Record name (Z)-1,2-Dichloroethylene
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Molecular Weight

96.94 g/mol
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Physical Description

1,2-dichloroethylene, (cis isomers) appears as a clear colorless liquid with an ether-like odor. Flash point 36-39 °F. Denser than water and insoluble in water. Vapors heavier than air. Used in the making of perfumes., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor; [NIOSH], Colorless liquid with an odor like ether; [CAMEO] Pleasant odor; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor.
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Boiling Point

140 °F at 760 mmHg (NTP, 1992), 60 °C, BP: 58-60 °C, 55 °C, 118-140 °F
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Flash Point

39 °F (NTP, 1992), 2 °C, 6.0 °C (42.8 °F) - closed cup, 2.2 to 3.9 °C (closed cup), 2 °C c.c., 36-39 °F
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Solubility

1 to 5 mg/mL at 61 °F (NTP, 1992), In water, 6.41X10+3 mg/L at 25 °C, In water, 3.5X10+3 mg/L at 25 °C, Slightly soluble in water, Miscible with ethanol, ethyl ether, acetone; very soluble in benzene, chloroform, Solubility in water: poor, 0.4%
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Density

1.2837 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2837 g/cu cm at 20 °C, Relative density (water = 1): 1.28, (77 °F): 1.27
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Vapor Density

3.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.54 g/L (at BP, 760 mm Hg), Relative vapor density (air = 1): 3.34
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Vapor Pressure

200 mmHg at 77 °F ; 400 mmHg at 106 °F (NTP, 1992), 201.0 [mmHg], 200.0 [mmHg], Residue on evaporation: 0.007% by weight (maximum); Vapor pressure: 273 mm Hg at 30 °C, Vapor pressure = 24 mPa at 20 °C, 2.00X10+2 mm Hg at 25 °C, 180-265 mmHg
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Color/Form

Liquid, Colorless liquid

CAS No.

156-59-2, 540-59-0
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Record name 1,2-DICHLOROETHYLENE, (1Z)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYO9G15JYD
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name cis-1,2-Dichloroethylene
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Record name 1,2-DICHLOROETHYLENE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-112.9 °F (NTP, 1992), -80.0 °C, -57 to -115 °F
Record name 1,2-DICHLOROETHYLENE, (CIS ISOMERS)
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URL https://cameochemicals.noaa.gov/chemical/542
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name cis-1,2-Dichloroethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Dichloroethylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0195.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

cis-1,2-Dichloroethylene chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of cis-1,2-Dichloroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS RN: 156-59-2), a chlorinated hydrocarbon, is a colorless liquid with a characteristically sweet, ether-like odor.[1][2][3] It is one of two geometric isomers of 1,2-dichloroethylene, the other being the trans isomer.[4] This document provides a comprehensive overview of the essential chemical and physical properties of this compound, tailored for professionals in research and development. Understanding these properties is critical for its safe handling, application as a solvent or chemical intermediate, and for predicting its environmental fate.[3][5]

Chemical Identity

IdentifierValue
IUPAC Name (Z)-1,2-dichloroethene[1]
Synonyms cis-Acetylene dichloride, cis-1,2-DCE[6]
Molecular Formula C₂H₂Cl₂[1][3]
Molecular Weight 96.94 g/mol [1][3]
Canonical SMILES C(=C\Cl)\Cl[1]
InChI Key KFUSEUYYWQURPO-UPHRSURJSA-N[3]

Physical Properties

The physical properties of this compound are crucial for its use in various experimental and industrial settings. These properties dictate its behavior as a solvent, its volatility, and its interaction with other substances. A summary of these properties is presented in the tables below.

General Physical Properties
PropertyValue
Appearance Colorless liquid[1][2]
Odor Ether-like, slightly acrid, sweetish[1][2][3]
Density 1.284 g/mL at 25 °C[2][7]
Boiling Point 60 °C (at 760 mmHg)[2][7]
Melting Point -80 °C[2][7]
Refractive Index (n20/D) 1.449[2][7]
Vapor Density (Air = 1) 3.34[8]
Heat of Vaporization 30.2 kJ/mol[1]
Solubility and Partitioning
PropertyValue
Water Solubility 3,500 - 6,410 mg/L at 25 °C[3]
Solubility in Organic Solvents Soluble in alcohol, ether, acetone, benzene, chloroform[2][3]
Log Octanol-Water Partition Coefficient (log Kow) 1.86[1][9]
Henry's Law Constant 4.08 x 10⁻³ atm-m³/mol at 24 °C[1]
Flammability and Vapor Pressure
PropertyValue
Flash Point 2 °C to 6 °C (closed cup)[3][7]
Autoignition Temperature 860 °F (460 °C)[8]
Lower Explosive Limit (LEL) 9.7 %[8]
Upper Explosive Limit (UEL) 12.8 %[8]
Vapor Pressure 200 mmHg at 25 °C (77 °F)[8][9]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

  • ¹H NMR: In CDCl₃, the spectrum shows a singlet at approximately 6.42 ppm.[10][11]

  • ¹³C NMR: The ¹³C NMR spectrum in Chloroform-d shows a peak corresponding to the two equivalent carbons.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks corresponding to its vibrational modes. As a molecule with C₂v symmetry, it has 10 predicted IR active bands.[13] Key bands are observed for C-H and C=C stretching, and C-H bending.

Chemical Properties and Reactivity

  • Stability: The compound is stable under recommended storage conditions.[3] However, it can decompose upon heating to yield hydrogen chloride, carbon monoxide, and carbon dioxide.[2]

  • Reactivity: this compound reacts with potassium hydroxide (B78521) to form chloroacetylene, which is explosive and can ignite spontaneously in air.[2] It is incompatible with moist air or water and bases.[2]

  • Polymerization: Unlike 1,1-dichloroethylene, the 1,2-dichloroethylene isomers do not polymerize.[4]

Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of volatile organic liquids like this compound.

Determination of Boiling Point (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[3][10][14][15]

  • Apparatus: Distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer or temperature probe.[9]

  • Procedure: a. A 100 mL sample of the liquid is placed in the distillation flask.[16] b. The flask is heated, and the liquid is brought to a boil. c. The temperature of the vapor is recorded at the instant the first drop of condensate falls from the condenser (initial boiling point).[9] d. Heating is continued, and the vapor temperature is recorded as a function of the volume of distillate collected. e. The final boiling point is the maximum temperature reached during the distillation.[9]

  • Data Analysis: The recorded temperatures are corrected for barometric pressure to report the boiling point at standard pressure (760 mmHg).[3]

Determination of Density (ASTM D891 - Method B: Pycnometer)

This method is the most accurate for determining the apparent specific gravity, which is used to calculate density.[2][5][17][18][19]

  • Apparatus: A pycnometer (a specialized flask with a precisely known volume), an analytical balance, and a constant-temperature bath.

  • Procedure: a. The pycnometer is thoroughly cleaned, dried, and weighed. b. The pycnometer is filled with freshly boiled and cooled distilled water, brought to the test temperature (e.g., 25 °C) in the constant-temperature bath, and weighed. c. The process is repeated with the sample liquid (this compound). The pycnometer is filled with the sample, brought to the test temperature, and weighed.

  • Calculation: The specific gravity is calculated as the ratio of the mass of the sample to the mass of the water. The density is then calculated by multiplying the specific gravity by the density of water at the test temperature.

Determination of Vapor Pressure (ASTM D2879)

This method uses an isoteniscope to measure the vapor pressure-temperature relationship of liquids.[6][20][21][22]

  • Apparatus: An isoteniscope (a specialized glass apparatus), a vacuum pump, a manometer, and a constant-temperature bath.

  • Procedure: a. A small amount of the sample is introduced into the isoteniscope. b. Dissolved gases are removed from the sample by gentle boiling under reduced pressure.[22] c. The isoteniscope is placed in the constant-temperature bath, and the system is allowed to reach thermal equilibrium. d. The pressure of the system is adjusted until the mercury levels in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is balanced by the system pressure. e. The system pressure is recorded from the manometer. f. This measurement is repeated at various temperatures to establish the vapor pressure curve.

  • Data Analysis: The logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature. This plot can also be used to determine the heat of vaporization.[21]

Determination of Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility.[1][4][7][8][23]

  • Flask Method (for solubilities > 10⁻² g/L): a. An excess amount of the substance is added to a flask containing purified water. b. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours). c. The mixture is then centrifuged or filtered to separate the undissolved substance. d. The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method (e.g., gas chromatography, HPLC).

  • Column Elution Method (for solubilities < 10⁻² g/L): a. A column is packed with an inert support material coated with an excess of the test substance. b. Water is passed through the column at a slow, constant rate. c. The concentration of the substance in the eluate is monitored over time until it becomes constant, indicating saturation. d. The solubility is determined from this saturation concentration.

Visualization of Property Relationships

The following diagram illustrates the logical flow and interrelation of the key physical and chemical properties of this compound, highlighting their importance in a research and development context.

G Logical Flow of this compound Properties cluster_phys_chem Core Properties cluster_application Application & Safety Considerations substance This compound C₂H₂Cl₂ phys_props Physical Properties Molecular Weight: 96.94 g/mol Density: 1.284 g/mL Boiling Point: 60 °C Melting Point: -80 °C substance->phys_props Determines chem_props Chemical Properties Structure: (Z)-1,2-dichloroethene Stability: Stable under normal conditions Reactivity: Reacts with strong bases substance->chem_props Defines volatility Volatility Vapor Pressure: 200 mmHg @ 25°C Flash Point: 2-6 °C LEL/UEL: 9.7%/12.8% phys_props->volatility Influences solubility Solubility Water: ~3.5 g/L Organic Solvents: Miscible log Kow: 1.86 phys_props->solubility Impacts handling Handling & Storage Highly Flammable Store in cool, well-ventilated area Avoid ignition sources chem_props->handling Dictates analysis Analytical Characterization NMR (¹H, ¹³C) IR Spectroscopy chem_props->analysis Enables volatility->handling Critical for solubility->handling Informs

Caption: Interrelation of this compound properties and their implications.

Safety and Handling

This compound is a highly flammable liquid and vapor.[23] It is harmful if swallowed or inhaled and causes skin irritation.[23]

  • Handling: Work in a well-ventilated area under a fume hood.[23] Use non-sparking tools and explosion-proof equipment.[15] Ground and bond containers during transfer.[15] Avoid contact with skin, eyes, and clothing.[19]

  • Storage: Store in tightly closed containers in a cool, well-ventilated area away from heat, sparks, open flames, and sources of ignition.[15][19]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a face shield.[7][19]

  • Fire Fighting: Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. Water spray can be used to cool fire-exposed containers.[15] Poisonous gases, including hydrogen chloride and phosgene, are produced in a fire.[15]

References

In-Depth Technical Guide: cis-1,2-Dichloroethylene (CAS No. 156-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dichloroethylene (cis-DCE) is a chlorinated aliphatic hydrocarbon with the chemical formula C₂H₂Cl₂. It is a colorless liquid with a slightly acrid, ether-like odor. As a significant industrial chemical and a common environmental intermediate, a thorough understanding of its properties, applications, and biological interactions is crucial for researchers in chemistry and drug development. This guide provides a comprehensive overview of cis-DCE, focusing on its physicochemical properties, synthetic applications, relevant experimental protocols, and its environmental and biological fate.

Physicochemical and Toxicological Properties

A summary of the key physical, chemical, and toxicological properties of this compound is presented below. These properties are essential for its safe handling, application in chemical synthesis, and for understanding its environmental distribution.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 156-59-2[1][2]
Molecular Formula C₂H₂Cl₂[1][2]
Molecular Weight 96.94 g/mol [2]
Appearance Colorless liquid[1]
Odor Ether-like, slightly acrid[1]
Melting Point -80 °C[1][2]
Boiling Point 60 °C[1][2]
Density 1.284 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.449[1][2]
Flash Point 6.0 °C (closed cup)[2]
Solubility Soluble in alcohol, ether, and most organic solvents; slightly soluble in water.[1]
Vapor Pressure 27.7 kPa at 25 °C
Table 2: Toxicological and Safety Information for this compound
ParameterInformationReference(s)
Hazard Classifications Flammable Liquid (Category 2), Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Aquatic Hazard (Chronic, Category 3)[2]
Signal Word Danger[2]
Hazard Statements H225 (Highly flammable liquid and vapor), H302 + H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H412 (Harmful to aquatic life with long lasting effects)[2]
Precautionary Statements P210, P233, P273, P301 + P312, P303 + P361 + P353, P304 + P340 + P312[2]
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves[2]
Incompatibilities Reacts with potassium hydroxide (B78521) to form chloroacetylene, which is explosive and spontaneously flammable in air. Incompatible with moist air or water and bases.[1]
Decomposition Products When heated to decomposition, it yields hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor and building block in organic synthesis, particularly in the formation of enediyne structures.

Synthesis of Carbazoles

cis-DCE is a key component in the synthesis of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines, which are precursors to carbazoles. The synthesis involves a Sonogashira coupling of a derivative of cis-DCE with terminal alkynes, followed by cyclization.

This protocol describes the intramolecular anionic cyclization of N-acetyl-2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines to form 5-substituted carbazoles. The starting N-acetylated anilines are prepared by the reaction of the corresponding anilines with acetyl chloride.[3]

Materials:

  • N-acetyl-2-(6-substituted 3(Z)-hexen-1,5-diynyl)aniline (1 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.5 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (10 mL)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of the N-acetyl-2-(6-substituted 3(Z)-hexen-1,5-diynyl)aniline (1 mmol) in 10 mL of NMP, add t-BuOK (2.5 mmol).

  • Heat the solution to 60 °C and stir for 2 hours.

  • After the solution has cooled to room temperature, add a saturated aqueous solution of NaCl to the reaction mixture.

  • Extract the mixture with EtOAc.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-substituted carbazole.[3]

G cluster_0 Precursor Synthesis cluster_1 Cyclization cis-1,2-DCE_deriv This compound Derivative Sonogashira1 Sonogashira Coupling cis-1,2-DCE_deriv->Sonogashira1 Terminal_Alkyne1 Terminal Alkyne 1 Terminal_Alkyne1->Sonogashira1 Intermediate1 Vinyl Chloride Intermediate Sonogashira1->Intermediate1 Sonogashira2 Sonogashira Coupling Intermediate1->Sonogashira2 Terminal_Alkyne2 Terminal Alkyne 2 Terminal_Alkyne2->Sonogashira2 Enediyne Enediyne Intermediate Sonogashira2->Enediyne Coupling Pd-catalyzed Coupling Enediyne->Coupling 2-Iodoaniline 2-Iodoaniline 2-Iodoaniline->Coupling Aniline_Precursor 2-(...-hexen-1,5-diynyl)aniline Coupling->Aniline_Precursor Acetylation Acetylation (Acetyl Chloride) Aniline_Precursor->Acetylation N-Acetyl_Precursor N-Acetyl Aniline Precursor Acetylation->N-Acetyl_Precursor Base_Treatment Base Treatment (t-BuOK, NMP, 60°C) N-Acetyl_Precursor->Base_Treatment Carbazole Substituted Carbazole Base_Treatment->Carbazole

Caption: Logical workflow for the synthesis of substituted carbazoles.

Linker for BODIPY-based Photosensitizers

This compound can be used to synthesize enediyne linkers for incorporation into photosensitizers like BODIPY dyes. These dyes have applications in photodynamic therapy (PDT). The synthesis typically involves a condensation reaction to form the BODIPY core, followed by functionalization.

This protocol outlines the fundamental steps for synthesizing the BODIPY core, which can then be functionalized with a linker derived from cis-DCE.

Materials:

  • Aldehyde

  • Pyrrole (B145914)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (Et₃N)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the aldehyde and pyrrole in dry CH₂Cl₂ under an inert atmosphere.

  • Add a catalytic amount of TFA and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the condensation is complete, add a solution of DDQ in CH₂Cl₂ and stir for the specified time to effect oxidation.

  • Add Et₃N to the reaction mixture, followed by the dropwise addition of BF₃·OEt₂.

  • Continue stirring at room temperature.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the BODIPY core.

Environmental Fate and Biodegradation

This compound is a recognized environmental contaminant, often found in groundwater as a result of the anaerobic biodegradation of more highly chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE).[4] Fortunately, cis-DCE can be further biodegraded to non-toxic ethene under anaerobic conditions, a process known as reductive dechlorination.

Anaerobic Biodegradation Pathway

The anaerobic biodegradation of cis-DCE to ethene is primarily carried out by microorganisms of the genus Dehalococcoides, such as Dehalococcoides ethenogenes.[4][5][6][7] This process involves two key enzymatic steps, each catalyzed by a specific reductive dehalogenase.

G cluster_enzymes Enzymatic Steps (Reductive Dechlorination) cisDCE This compound RDase1 cis-DCE Reductive Dehalogenase cisDCE->RDase1 VC Vinyl Chloride RDase2 Vinyl Chloride Reductive Dehalogenase VC->RDase2 Ethene Ethene RDase1->VC RDase2->Ethene

Caption: Anaerobic biodegradation pathway of this compound.

Conclusion

This compound is a chemical of significant interest due to its dual role as a versatile synthetic intermediate and an environmental contaminant. Its utility in constructing complex organic molecules, such as carbazoles and functionalized photosensitizers, highlights its importance in synthetic chemistry and drug development. A thorough understanding of its reactivity and handling requirements, as detailed in the provided protocols, is essential for its effective and safe use in a research setting. Furthermore, knowledge of its environmental degradation pathways is critical for developing bioremediation strategies for contaminated sites. The information compiled in this guide serves as a valuable technical resource for professionals working with or encountering this compound.

References

Synonyms for cis-1,2-Dichloroethylene in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on cis-1,2-Dichloroethylene: Nomenclature, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical compound with various industrial and research applications. It details the synonyms and nomenclature used in scientific literature, summarizes its key physical and chemical properties, and presents detailed experimental protocols for its analysis via spectroscopic and chromatographic techniques. A logical diagram illustrating its isomeric relationship is also provided for clarity.

Nomenclature and Synonyms

Accurate identification of chemical compounds is critical in scientific research and development. This compound is known by several names in the literature, which are summarized in the table below. The International Union of Pure and Applied Chemistry (IUPAC) name is (Z)-1,2-dichloroethene.[1][2][3] The "cis" prefix indicates that the chlorine atoms are on the same side of the carbon-carbon double bond.

Data Presentation: Physical and Chemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, application, and analysis. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂H₂Cl₂[1][2][4]
Molecular Weight 96.94 g/mol [1][4][5]
CAS Number 156-59-2[1][2][5][6]
EC Number 205-859-7[5]
IUPAC Name (Z)-1,2-dichloroethene[1][2][3]
Appearance Colorless liquid[1][4][7]
Odor Ether-like, slightly acrid, chloroform-like[1][3][7]
Boiling Point 60 °C (lit.)[7][8]
Melting Point -80 °C (lit.)[7][8]
Density 1.284 g/mL at 25 °C (lit.)[7][8]
Flash Point 36-39 °F[1][7][9]
Solubility Insoluble in water; soluble in alcohol, ether, and most other organic solvents.[1][7]
Refractive Index n20/D 1.449 (lit.)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for common analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. The following is a general protocol for obtaining a ¹H NMR spectrum of this compound.

Objective: To acquire a high-resolution proton NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette and cotton wool

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Ensure the NMR tube is clean and dry. It can be cleaned with acetone (B3395972) and dried in an oven at a temperature not exceeding 100°C or by passing a stream of nitrogen gas through it.

    • In a small, clean vial, dissolve approximately 1-10 mg of this compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃). For a liquid sample, a few drops are typically sufficient.

    • Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

    • Filter the solution into the NMR tube using a Pasteur pipette with a small cotton wool plug to remove any particulate matter. This is crucial for obtaining high-resolution spectra.

    • The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm in a standard 5 mm tube.

  • Instrument Setup and Data Acquisition:

    • Carefully wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone before inserting it into the spectrometer's spinner turbine.

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a ¹H spectrum of a relatively concentrated sample, a small number of scans (e.g., 8 or 16) is usually sufficient.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) as a reference.

    • Integrate the peaks to determine the relative ratios of different protons.

    • Analyze the chemical shifts and coupling constants to confirm the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For a volatile compound like this compound, gas-phase IR spectroscopy is a suitable method.

Objective: To obtain the gas-phase infrared spectrum of this compound to identify its characteristic vibrational modes.

Materials:

  • This compound sample

  • Gas-tight syringe

  • Gas cell for IR spectrometer (e.g., 10 cm path length) with appropriate windows (e.g., KBr or NaCl)

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Ensure the gas cell is clean, dry, and free of any residual contaminants. Purge the cell with an inert gas like nitrogen if necessary.

    • Record a background spectrum of the empty gas cell.

    • Using a gas-tight syringe, carefully inject a small amount of this compound vapor into the gas cell. Due to its volatility, allowing a small amount of the liquid to evaporate into the cell at room temperature is often sufficient.

  • Instrument Setup and Data Acquisition:

    • Place the gas cell in the sample compartment of the FTIR spectrometer.

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.

    • Acquire the sample spectrum.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the vibrational modes of this compound. For example, look for C-H and C=C stretching and bending vibrations.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. The following is a general protocol for the analysis of this compound.

Objective: To separate and quantify this compound in a sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • This compound sample and standards of known concentration

  • A suitable solvent (e.g., methanol) for preparing standards and samples

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Autosampler or manual syringe

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of calibration standards at different concentrations by serial dilution.

    • Prepare the unknown sample by dissolving a known amount in methanol.

  • Instrument Setup and Parameters:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 200 °C). Use a split or splitless injection mode depending on the expected concentration.

    • Column: Install a suitable capillary column.

    • Oven Temperature Program: A typical program could be:

      • Initial temperature: 40-60 °C, hold for 1-2 minutes.

      • Ramp: Increase the temperature at a rate of 10 °C/min to 150 °C.

      • Hold: Maintain the final temperature for 2-5 minutes.

    • Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen at a constant flow rate.

    • Detector: Set the FID temperature to a high value to prevent condensation (e.g., 250 °C). Ensure appropriate flows of hydrogen and air for the flame.

  • Data Acquisition and Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each standard and the sample into the GC.

    • Record the chromatograms. The retention time of the peak will be characteristic of this compound under the given conditions.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.

Mandatory Visualization: Isomeric Relationship

The following diagram, generated using the DOT language, illustrates the relationship between 1,2-dichloroethene and its cis and trans isomers.

G A 1,2-Dichloroethene B This compound ((Z)-1,2-dichloroethene) A->B Isomer C trans-1,2-Dichloroethylene ((E)-1,2-dichloroethene) A->C Isomer

Caption: Isomeric forms of 1,2-dichloroethylene.

References

In-Depth Technical Guide: Molecular Structure and Bonding of (Z)-1,2-Dichloroethene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of (Z)-1,2-dichloroethene, also known as cis-1,2-dichloroethylene. It consolidates data from various spectroscopic and diffraction techniques to offer a detailed understanding of its geometry, vibrational modes, and electronic properties. This document includes tabulated quantitative data, detailed experimental protocols for key characterization methods, and visualizations of its molecular structure and bonding characteristics.

Molecular Structure

(Z)-1,2-Dichloroethene is a planar molecule with C₂ᵥ symmetry. The two chlorine atoms and two hydrogen atoms are positioned on the same side of the carbon-carbon double bond, resulting in a distinct molecular geometry and a net dipole moment.

Molecular Geometry

The geometry of (Z)-1,2-dichloroethene has been determined through microwave spectroscopy and gas-phase electron diffraction studies. The key structural parameters are summarized in the table below. The molecule's planarity is a consequence of the sp² hybridization of the carbon atoms.

ParameterValueExperimental Method
C=C Bond Length1.32 Å (assumed)Microwave Spectroscopy
C-Cl Bond Length1.724 ÅMicrowave Spectroscopy
C-H Bond Length1.07 Å (assumed)Microwave Spectroscopy
∠C=C-Cl Bond Angle121°33'Microwave Spectroscopy
∠C=C-H Bond Angle120° (assumed)Microwave Spectroscopy

Table 1: Molecular Geometry of (Z)-1,2-Dichloroethene

Dipole Moment

The cis configuration of the chlorine atoms in (Z)-1,2-dichloroethene results in a permanent molecular dipole moment. The individual bond dipoles of the C-Cl bonds do not cancel each other out, leading to a polar molecule.[1] The experimental value of the dipole moment has been determined using Stark effect microwave spectroscopy.

PropertyValue
Dipole Moment (µ)1.9 D

Table 2: Dipole Moment of (Z)-1,2-Dichloroethene

Chemical Bonding

The bonding in (Z)-1,2-dichloroethene is characterized by a carbon-carbon double bond, which consists of one sigma (σ) bond and one pi (π) bond. The σ bond is formed by the head-on overlap of sp² hybrid orbitals from each carbon atom. The π bond is formed by the side-on overlap of the unhybridized p orbitals. The C-H and C-Cl bonds are σ bonds formed by the overlap of carbon sp² hybrid orbitals with the s orbital of hydrogen and a p orbital of chlorine, respectively.

cluster_C1 Carbon 1 (sp²) cluster_C2 Carbon 2 (sp²) C1 C C1_sp2_1 C1->C1_sp2_1 σ C1_sp2_2 C1->C1_sp2_2 σ C1_sp2_3 C1->C1_sp2_3 σ C1_p p C1->C1_p H1 H Cl1 Cl C2_sp2_1 C1_sp2_1->C2_sp2_1 C-C σ bond C1_sp2_2->H1 C-H σ bond C1_sp2_3->Cl1 C-Cl σ bond C2_p p C1_p->C2_p C-C π bond C2 C C2->C2_sp2_1 σ C2_sp2_2 C2->C2_sp2_2 σ C2_sp2_3 C2->C2_sp2_3 σ C2->C2_p H2 H Cl2 Cl C2_sp2_2->H2 C-H σ bond C2_sp2_3->Cl2 C-Cl σ bond

Orbital overlap in (Z)-1,2-dichloroethene.

Spectroscopic Properties

Vibrational Spectroscopy

The vibrational modes of (Z)-1,2-dichloroethene have been extensively studied using infrared (IR) and Raman spectroscopy. The molecule has 12 fundamental vibrational modes, which are classified according to the C₂ᵥ point group.

ModeSymmetryWavenumber (cm⁻¹)Description
1A₁3077C-H stretch
2A₁1587C=C stretch
3A₁1179C-H in-plane bend
4A₁711C-Cl stretch
5A₁173C=C-Cl bend
6A₂876C-H out-of-plane bend
7A₂406Torsion
8B₁697C-H out-of-plane bend
9B₂3072C-H stretch
10B₂1303C-H in-plane bend
11B₂857C-Cl stretch
12B₂571C=C-Cl bend

Table 3: Fundamental Vibrational Frequencies of (Z)-1,2-Dichloroethene

Rotational Spectroscopy

Microwave spectroscopy has been employed to determine the rotational constants and subsequently the precise molecular structure of (Z)-1,2-dichloroethene.

Rotational ConstantValue (cm⁻¹)
A0.38421
B0.08490
C0.06947

Table 4: Rotational Constants of (Z)-1,2-Dichloroethene

Experimental Protocols

Synthesis of (Z)-1,2-Dichloroethene

(Z)-1,2-dichloroethene can be synthesized by the controlled chlorination of acetylene (B1199291).[2]

Materials:

  • Acetylene gas

  • Chlorine gas

  • Suitable catalyst (e.g., mercuric chloride on a support)

  • Reaction vessel with temperature and pressure control

  • Gas purification train

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Purify both acetylene and chlorine gas streams to remove impurities.

  • Introduce the catalyst into the reaction vessel.

  • Carefully introduce a controlled flow of acetylene and chlorine gas into the reaction vessel. The molar ratio should be carefully controlled to favor the formation of dichloroethene over other chlorinated products.

  • Maintain the reaction temperature and pressure at optimal conditions to promote the formation of the (Z)-isomer.

  • The product stream is passed through a series of traps to condense the (Z)-1,2-dichloroethene and separate it from unreacted gases and byproducts.

  • The crude product is then purified by fractional distillation.

cluster_synthesis Synthesis Workflow Acetylene Acetylene Gas Purification Gas Purification Acetylene->Purification Chlorine Chlorine Gas Chlorine->Purification Reactor Reaction Vessel (Catalyst, Temp/Pressure Control) Purification->Reactor Condensation Condensation Traps Reactor->Condensation Distillation Fractional Distillation Condensation->Distillation Product (Z)-1,2-Dichloroethene Distillation->Product

Synthesis workflow for (Z)-1,2-dichloroethene.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

  • FT-IR spectrometer equipped with a gas cell.

Sample Preparation:

  • A gaseous sample of (Z)-1,2-dichloroethene is introduced into an evacuated gas cell of a known path length.

Data Acquisition:

  • A background spectrum of the evacuated gas cell is recorded.

  • The gas cell is filled with the (Z)-1,2-dichloroethene sample to a known pressure.

  • The sample spectrum is recorded.

  • The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

Raman Spectroscopy

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., argon ion laser).

  • Liquid sample holder.

Sample Preparation:

  • A liquid sample of purified (Z)-1,2-dichloroethene is placed in a quartz cuvette.

Data Acquisition:

  • The laser beam is focused onto the liquid sample.

  • The scattered light is collected at a 90° angle to the incident beam.

  • The collected light is passed through a monochromator to disperse the different wavelengths.

  • The intensity of the scattered light as a function of the Raman shift is recorded by a detector.

Microwave Spectroscopy

Instrumentation:

  • Microwave spectrometer with a Stark cell.

Sample Preparation:

  • A gaseous sample of (Z)-1,2-dichloroethene is introduced into the waveguide of the spectrometer at low pressure.

Data Acquisition:

  • Microwave radiation is swept over a range of frequencies.

  • The absorption of microwaves by the sample is detected, resulting in a rotational spectrum.

  • To determine the dipole moment, a known DC electric field (Stark field) is applied across the sample.

  • The splitting of the rotational lines due to the Stark effect is measured. The magnitude of this splitting is directly related to the molecular dipole moment.[3]

Logical Relationships and Pathways

The structural and electronic properties of (Z)-1,2-dichloroethene dictate its chemical reactivity. The presence of the electron-rich π-bond makes it susceptible to electrophilic addition reactions. The polar C-Cl bonds also influence its reactivity and intermolecular interactions.

cluster_properties Molecular Properties cluster_reactivity Chemical Reactivity Structure Planar C₂ᵥ Geometry Polarity Net Dipole Moment (μ = 1.9 D) Structure->Polarity Bonding sp² Hybridization C=C (σ + π) Electrophilic_Addition Electrophilic Addition (Reaction at π-bond) Bonding->Electrophilic_Addition Intermolecular_Forces Dipole-Dipole Interactions Polarity->Intermolecular_Forces

Relationship between structure and reactivity.

References

cis-1,2-Dichloroethylene stability compared to trans isomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Relative Stability of cis- and trans-1,2-Dichloroethylene (B151667)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of cis-1,2-dichloroethylene and trans-1,2-dichloroethylene. Contrary to the common trend observed for many substituted alkenes, the cis isomer of 1,2-dichloroethylene is thermodynamically more stable than the trans isomer. This document summarizes the key thermodynamic data, outlines detailed experimental protocols for the determination of these properties, and presents the theoretical rationale for this stability anomaly. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter these compounds or the principles of their stability in their work.

Introduction

1,2-Dichloroethylene (C₂H₂Cl₂) is a chlorinated hydrocarbon that exists as two geometric isomers: this compound and trans-1,2-dichloroethylene. While steric hindrance typically renders the trans isomer of substituted ethylenes more stable than the cis isomer, 1,2-dichloroethylene presents a notable exception. The cis isomer is, in fact, the more thermodynamically stable of the two.[1] This guide delves into the quantitative thermodynamic data that supports this observation, the experimental methods used to determine these values, and the underlying electronic effects that account for this interesting phenomenon.

Thermodynamic Data

The relative stabilities of the cis and trans isomers of 1,2-dichloroethylene can be quantitatively compared through their standard thermodynamic properties. The key data, including the standard enthalpy of formation (ΔHᵣ°), standard Gibbs free energy of formation (ΔGᵣ°), and standard molar entropy (S°), are summarized in the table below. The data presented are for the gaseous phase at 298.15 K.

Thermodynamic PropertyThis compoundtrans-1,2-DichloroethyleneData Source(s)
Std. Enthalpy of Formation (ΔHᵣ°) -3.00 ± 2.00 kJ/mol-0.50 ± 2.00 kJ/mol[2]
Std. Molar Entropy (S°) 289.57 J/mol·K290.05 J/mol·K[2]
Std. Gibbs Free Energy of Formation (ΔGᵣ°) Calculated BelowCalculated Below-

Calculation of Standard Gibbs Free Energy of Formation (ΔGᵣ°)

The standard Gibbs free energy of formation can be calculated using the following equation:

ΔGᵣ° = ΔHᵣ° - TΔS°

For the formation of each isomer from its constituent elements in their standard states (2C(graphite) + H₂(g) + Cl₂(g) → C₂H₂Cl₂(g)), the entropy change of the reaction (ΔSᵣ°) is required.

Alternatively, we can calculate the Gibbs free energy change for the isomerization reaction:

This compound ⇌ trans-1,2-dichloroethylene

An equilibrium constant (K) of 0.645 ± 0.013 has been reported for this reaction at 562 K.[3]

The Gibbs free energy change (ΔG°) for this isomerization at 562 K can be calculated as:

ΔG° = -RT ln(K) = -(8.314 J/mol·K)(562 K) ln(0.645) ≈ 2.05 kJ/mol

This positive value indicates that the forward reaction (cis to trans) is non-spontaneous at this temperature, confirming the greater stability of the cis isomer.

Experimental Protocols

The determination of the thermodynamic properties of the 1,2-dichloroethylene isomers involves a combination of calorimetry, spectroscopy, and chromatography.

Calorimetric Determination of Enthalpy of Formation

The standard enthalpy of formation is typically determined through combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity cis- or trans-1,2-dichloroethylene is placed in a sample holder within a bomb calorimeter.

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The combustion of 1,2-dichloroethylene proceeds according to the following reaction: C₂H₂Cl₂(l) + 2O₂(g) → 2CO₂(g) + 2HCl(aq)

  • Temperature Measurement: The heat released during combustion is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then determined using Hess's law, incorporating the known standard enthalpies of formation of the products (CO₂ and HCl).

Gas Chromatography for Isomer Equilibrium Analysis

Gas chromatography is a powerful technique for separating and quantifying the isomers at equilibrium.

Methodology:

  • Equilibration: A sample of either pure isomer or a mixture is sealed in a temperature-controlled vessel. To facilitate reaching equilibrium, a catalyst such as iodine may be introduced. The vessel is maintained at a constant temperature for a sufficient period to allow the isomerization reaction to reach equilibrium.

  • Sampling: A small sample of the vapor phase is withdrawn from the vessel using a gas-tight syringe.

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile organic compounds. A common choice would be a non-polar or mid-polar column (e.g., DB-5 or similar).

  • Detection and Quantification: A flame ionization detector (FID) or a mass spectrometer (MS) is used to detect the separated isomers. The relative concentrations of the cis and trans isomers are determined by integrating the areas of their respective peaks in the chromatogram.

  • Equilibrium Constant Calculation: The equilibrium constant (K) is calculated from the ratio of the concentrations of the products to the reactants at equilibrium.

Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy can be used to identify and quantify the isomers based on their unique vibrational modes.

Methodology:

  • Spectral Acquisition: The IR or Raman spectrum of the equilibrium mixture is recorded.

  • Peak Analysis: Specific, well-resolved absorption bands that are characteristic of each isomer are identified. For example, the cis isomer (C₂ᵥ symmetry) and trans isomer (C₂ₕ symmetry) have distinct sets of allowed vibrational modes.

  • Concentration Determination: The concentrations of the isomers are determined by applying the Beer-Lambert law to the absorbances of the characteristic peaks. This requires the prior determination of the molar absorptivities of each isomer at the chosen wavelengths.

  • Equilibrium Constant Calculation: The equilibrium constant is then calculated from the determined concentrations.

Theoretical Basis for the Enhanced Stability of the cis-Isomer

The greater stability of this compound is attributed to a combination of electronic effects that outweigh the expected steric repulsion between the chlorine atoms.

Hyperconjugation

A key stabilizing interaction in the cis isomer is hyperconjugation between the filled C-H σ bonding orbitals and the empty C-Cl σ* antibonding orbitals. For this interaction to be effective, the participating orbitals must be anti-periplanar. In the cis conformation, a C-H bond on one carbon is anti-periplanar to the C-Cl bond on the adjacent carbon, allowing for favorable orbital overlap and electron delocalization. This delocalization strengthens the C=C bond and stabilizes the molecule. In the trans isomer, this specific anti-periplanar arrangement is not possible.

Unfavorable Conjugation in the trans-Isomer

Another contributing factor is the unfavorable conjugation between the lone pairs on the chlorine atoms and the π system of the double bond. This interaction between two filled orbitals leads to a net destabilizing effect. This destabilization is more pronounced in the trans isomer where the delocalization is greater.

Visualizations

Logical Relationship of Isomer Stability

G Relative Stability of 1,2-Dichloroethylene Isomers cluster_cis This compound cluster_trans trans-1,2-Dichloroethylene cis cis Isomer cis_stabilization Stabilizing Factors: - Hyperconjugation (σ C-H → σ* C-Cl) - Favorable Dipole-Dipole Interactions cis->cis_stabilization is stabilized by trans trans Isomer cis->trans Higher Energy trans->cis Lower Energy trans_destabilization Destabilizing Factors: - Steric Hindrance (minor) - Unfavorable Conjugation trans->trans_destabilization is destabilized by

Caption: Relative stability of cis- and trans-1,2-dichloroethylene.

Experimental Workflow for Isomer Equilibrium Analysis

G Workflow for Determining Isomer Equilibrium start Start: Pure Isomer or Mixture equilibration Equilibration: Sealed vessel at constant T (optional catalyst) start->equilibration sampling Sampling: Vapor phase extraction equilibration->sampling analysis Analysis: Gas Chromatography (GC) or Spectroscopy (IR/Raman) sampling->analysis quantification Quantification: Peak area integration or Beer-Lambert Law analysis->quantification calculation Calculation: Equilibrium Constant (K) and Gibbs Free Energy (ΔG) quantification->calculation end End: Thermodynamic Data calculation->end

Caption: Experimental workflow for determining isomer equilibrium.

Conclusion

The greater thermodynamic stability of this compound compared to its trans isomer is a well-documented exception to general chemical principles. This phenomenon is primarily governed by subtle electronic effects, namely hyperconjugation and unfavorable conjugation, which override the expected steric repulsions. A thorough understanding of these principles and the experimental methodologies used for their verification is crucial for professionals in chemical research and development. The data and protocols presented in this guide offer a comprehensive resource for this purpose.

References

The Natural Occurrence of cis-1,2-Dichloroethylene in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the environmental formation, fate, and analysis of cis-1,2-dichloroethylene.

This compound (cis-DCE) is a chlorinated organic compound frequently detected in the environment, particularly at sites contaminated with industrial solvents. While it has some industrial applications, its prevalence is largely due to its formation as a breakdown product of more highly chlorinated ethenes. This guide provides a comprehensive overview of the natural occurrence of cis-DCE, its formation and degradation pathways, and the experimental protocols used for its study.

Formation of this compound in the Environment

The primary pathway for the natural formation of this compound in the environment is through the anaerobic biodegradation of tetrachloroethene (PCE) and trichloroethene (TCE).[1][2] These compounds are common groundwater contaminants due to their extensive use as industrial solvents for processes like metal cleaning and dry cleaning.[1] Under anaerobic conditions, certain microorganisms can utilize these highly chlorinated compounds as electron acceptors in a process called reductive dechlorination.[3]

This biological process involves the sequential removal of chlorine atoms, with cis-DCE being a key intermediate.[4] Several genera of bacteria have been identified as being capable of this transformation, most notably Dehalococcoides, but also Dehalobacter, and Dehalospirillum.[3][5] The formation of the cis- isomer of 1,2-dichloroethylene is often favored over the trans- isomer during the microbial reductive dechlorination of TCE.[3][5]

While biotic transformation is the main source, some studies suggest that abiotic processes may also contribute to the formation and degradation of cis-DCE in certain environments, such as in the presence of specific minerals in fractured sandstone.[6][7]

Environmental Fate and Degradation of this compound

Once formed, cis-DCE is subject to further transformation through both biotic and abiotic pathways. Its fate in the environment is dependent on various factors, including the presence of suitable microorganisms and the prevailing redox conditions.

Anaerobic Biodegradation

Under continuing anaerobic conditions, cis-DCE can be further reductively dechlorinated to vinyl chloride (VC), another hazardous compound, and ultimately to the non-toxic end-product, ethene.[8] This complete dechlorination is a critical process for the natural attenuation of chlorinated solvent plumes in groundwater. However, the dechlorination of cis-DCE to vinyl chloride is often a rate-limiting step, leading to the accumulation of cis-DCE at many contaminated sites.[4][9]

Aerobic Biodegradation

In environments where oxygen is present, cis-DCE can be aerobically biodegraded. Some microorganisms are capable of using cis-DCE as their sole source of carbon and energy.[9][10] This process is an important mechanism for the natural or enhanced remediation of cis-DCE contamination.[4] Additionally, co-metabolic degradation can occur, where the degradation of cis-DCE is facilitated by the presence of other primary substrates like methane (B114726) or phenol.[7][11]

Abiotic Degradation

Abiotic degradation of cis-DCE can also occur, though typically at slower rates than biotic processes. In the atmosphere, it is primarily removed through reactions with photochemically generated hydroxyl radicals.[5] In aquatic systems, volatilization to the atmosphere is a significant removal mechanism for cis-DCE in surface waters.[5]

Quantitative Data on this compound Occurrence and Degradation

The following tables summarize quantitative data related to the environmental occurrence and degradation of this compound.

Table 1: Environmental Concentrations of this compound

MatrixConcentration RangeLocation/Study DetailsReference
Groundwater (Public Supply Wells)0.2 to 20 µg/LMinnesota, USA[6]
Groundwater (Contaminated Site)127 to 3,780 µg/L (average 1,273.33 µg/L in one well)Industrial contaminated site[4]
Groundwater (Contaminated Site)up to 133 mg/LPlume center[2]
Drinking Water (Various Supplies)up to 120 µg/LPurposely selected groundwater supplies in the USA[5]
Indoor AirMean concentrations up to 32.2 µg/m³---[5]
Urban Air0.04 to 0.3 µg/m³---[5]

Table 2: Half-life of this compound in Various Environmental Compartments

ConditionHalf-lifeEnvironmental MatrixReference
Anaerobic Biodegradation13 to 48 weeksGroundwater[5]
Anaerobic Biodegradation88 to 339 daysAnoxic microcosms with organic sediment[2]
Atmospheric Reaction (with hydroxyl radicals)8.3 daysAtmosphere[5]
Soil Field Biodegradation17 and 25 daysTwo different test soils[12]
Aquatic Field Biodegradation36 and 47 daysTwo different natural waters[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of the natural occurrence of this compound.

Sample Collection for Volatile Organic Compound (VOC) Analysis

Objective: To collect soil and water samples for the analysis of cis-DCE and other volatile organic compounds with minimal loss of analytes.

Protocol Summary (based on EPA Method 5035/5035A for soil and standard water sampling procedures):

  • Soil Sampling:

    • Use a coring device to collect a soil sample with minimal disturbance.

    • Immediately extrude a 5-gram plug of soil into a pre-weighed 40-mL volatile organic analysis (VOA) vial containing a preservative (e.g., sodium bisulfate or methanol) or into an empty vial for immediate freezing.

    • Ensure the vial is filled with no headspace (air bubbles).

    • Collect a separate, co-located sample for moisture content determination.

    • Store samples on ice at 4°C and transport to the laboratory within 48 hours.

  • Water Sampling:

    • Purge the well or sampling point to ensure the sample is representative of the aquifer.

    • Collect the sample in a 40-mL VOA vial, taking care to avoid turbulence that could cause volatilization.

    • Fill the vial to the top, creating a convex meniscus, and cap it so that no air bubbles are trapped inside.

    • Add a preservative, such as hydrochloric acid (HCl), to reduce the pH and inhibit microbial activity.

    • Store samples on ice at 4°C and transport to the laboratory.

Analysis of this compound by Purge-and-Trap Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of cis-DCE in environmental samples.

Protocol Summary (based on EPA Method 5030C/8260B):

  • Purge-and-Trap:

    • A known volume of the water sample (or a methanol (B129727) extract of a soil sample) is placed in a purging vessel.

    • An inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the volatile compounds from the matrix.

    • The gas stream is passed through a sorbent trap, where the VOCs, including cis-DCE, are captured.

  • Desorption and Separation:

    • The trap is rapidly heated, and the flow of the inert gas is reversed, desorbing the VOCs onto the gas chromatograph column.

    • The GC column separates the individual compounds based on their boiling points and affinity for the column's stationary phase.

  • Detection and Quantification:

    • The separated compounds elute from the column and enter the mass spectrometer.

    • The MS ionizes the compounds and separates the resulting fragments based on their mass-to-charge ratio, providing positive identification and quantification.

    • Concentrations are determined by comparing the instrument response to that of known calibration standards.

Microcosm Studies for Biodegradation Assessment

Objective: To evaluate the potential for and rates of cis-DCE biodegradation by indigenous microorganisms under controlled laboratory conditions.

Protocol Summary:

  • Microcosm Setup:

    • In an anaerobic chamber, add a known amount of site soil or sediment and groundwater to serum bottles.

    • Seal the bottles with Teflon-lined septa and aluminum crimps.

    • Prepare different treatment groups, such as:

      • Live (un-autoclaved) with no amendments.

      • Killed (autoclaved or poisoned) controls to assess abiotic losses.

      • Biostimulated, with the addition of an electron donor (e.g., lactate, acetate) for anaerobic studies or an electron acceptor (oxygen) for aerobic studies.

      • Bioaugmented, with the addition of a known dechlorinating culture.

    • Spike the microcosms with a known concentration of cis-DCE.

  • Incubation and Monitoring:

    • Incubate the microcosms in the dark at a temperature representative of the in-situ environment.

    • Periodically, sacrifice replicate microcosms or withdraw headspace or aqueous samples for analysis.

    • Analyze for cis-DCE, potential degradation products (e.g., vinyl chloride, ethene), and other relevant geochemical parameters (e.g., methane, sulfate, ferrous iron).

  • Data Analysis:

    • Plot the concentration of cis-DCE and its degradation products over time.

    • Calculate degradation rates from the disappearance of the parent compound and the appearance of daughter products in the live treatments compared to the killed controls.

Visualizations

The following diagrams illustrate key pathways and workflows related to the natural occurrence of this compound.

Anaerobic_Reductive_Dechlorination PCE Tetrachloroethene (PCE) TCE Trichloroethene (TCE) PCE->TCE -Cl cisDCE This compound (cis-DCE) TCE->cisDCE -Cl VC Vinyl Chloride (VC) cisDCE->VC -Cl Ethene Ethene VC->Ethene -Cl Microbes1 Anaerobic Microorganisms (e.g., Dehalococcoides) Microbes1->PCE Microbes2 Anaerobic Microorganisms (e.g., Dehalococcoides) Microbes2->TCE Microbes3 Anaerobic Microorganisms (e.g., Dehalococcoides) Microbes3->cisDCE Microbes4 Anaerobic Microorganisms (e.g., Dehalococcoides) Microbes4->VC

Caption: Anaerobic reductive dechlorination of PCE and TCE.

Experimental_Workflow cluster_field Field Activities cluster_lab Laboratory Analysis cluster_data Data Interpretation Sample_Collection Sample Collection (Soil/Water) Sample_Prep Sample Preparation (Preservation/Extraction) Sample_Collection->Sample_Prep Microcosm Microcosm Setup & Incubation Sample_Collection->Microcosm Analysis Purge-and-Trap GC-MS Analysis Sample_Prep->Analysis Quantification Quantification of cis-DCE & Degradation Products Analysis->Quantification Microcosm_Monitoring Microcosm Monitoring Microcosm->Microcosm_Monitoring Microcosm_Monitoring->Quantification Rate_Calculation Calculation of Degradation Rates Quantification->Rate_Calculation Pathway_ID Identification of Degradation Pathways Rate_Calculation->Pathway_ID

Caption: General experimental workflow for studying cis-DCE.

References

Toxicological Profile of cis-1,2-Dichloroethylene: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of cis-1,2-dichloroethylene (cis-1,2-DCE), a chemical intermediate and solvent of significant industrial relevance. This document is intended to serve as a resource for researchers and professionals involved in the evaluation of its safety and potential health risks.

Chemical and Physical Properties

This compound is a colorless liquid with a sharp, harsh odor. It is a volatile organic compound that is sparingly soluble in water.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number156-59-2[1]
Molecular FormulaC₂H₂Cl₂[1]
Molecular Weight96.94 g/mol [1]
Boiling Point60.3 °C[1]
Melting Point-80.5 °C[1]
Density1.2837 g/cm³ at 20 °C[1]
Vapor Pressure27.7 kPa at 25 °C[1]
Water Solubility3.5 g/L at 20 °C[1]
Log Octanol-Water Partition Coefficient (Kow)1.86[1]

Toxicokinetics

Absorption

Inhaled this compound is readily absorbed.[2] Information on oral and dermal absorption is limited, but due to its lipid solubility, absorption through these routes is expected.[1][2]

Distribution

Following absorption, this compound is expected to be distributed to various tissues, with a potential for preferential distribution to adipose tissue.[1][2]

Metabolism

The primary route of metabolism for this compound is oxidation by the cytochrome P450 (CYP) enzyme system in the liver.[2] The cis-isomer is metabolized at a faster rate than the trans-isomer.[1] The initial step involves the formation of an unstable epoxide, which then rearranges to form dichloroacetaldehyde.[1] Dichloroacetaldehyde can be further metabolized to dichloroacetic acid (DCA) and 2,2-dichloroethanol.[3] Studies have shown that both cis- and trans-1,2-DCE can affect the activity of various CYP450 isoforms, particularly in male rats.[4][5]

cluster_0 Metabolism of this compound A This compound B This compound Epoxide A->B Cytochrome P450 (CYP2E1) C Dichloroacetaldehyde B->C Spontaneous Rearrangement D 2,2-Dichloroethanol C->D Alcohol Dehydrogenase E Dichloroacetic Acid (DCA) C->E Aldehyde Dehydrogenase

Metabolism of this compound.
Excretion

Limited data are available on the excretion of this compound and its metabolites.

Toxicological Profile

Acute Toxicity

Acute exposure to high concentrations of this compound can cause central nervous system depression, including drowsiness and nausea.[6]

Table 2: Acute Toxicity of this compound

SpeciesRouteEndpointValueReference
RatInhalationLC₅₀ (4-hour)54,200 mg/m³ (13,700 ppm)[7]
Subacute and Subchronic Toxicity

Repeated oral exposure to this compound has been shown to primarily affect the liver and kidneys in animal studies.

Table 3: Subacute and Subchronic Oral Toxicity of this compound in Rats

DurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Critical EffectsReference
14-day< 9797Increased relative liver weights[3]
90-day< 3232Increased relative kidney weight (males)[3][7]
90-day3297Increased relative liver weights (females)[3][7]
Carcinogenicity

There is inadequate information to assess the carcinogenic potential of this compound in humans.[7] No long-term animal studies designed to evaluate carcinogenicity have been conducted.[7]

Genotoxicity

The genotoxicity of this compound has been evaluated in a number of in vitro and in vivo assays with mixed results.

Table 4: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium TA97, TA98, TA100, TA1535, TA1537With and without S9Negative[8][9]
In vitro MicronucleusHuman lymphocytesWith and without S9Weakly positive
In vitro Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWithout S9Positive[8]
In vitro Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWith S9Equivocal[8]
In vitro Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsWith and without S9Negative[8]
In vivo Sister Chromatid ExchangeMouse bone marrowN/ANegative[8]
In vivo Chromosomal AberrationsMouse bone marrowN/ANegative[8]
Reproductive and Developmental Toxicity

The database for the reproductive and developmental toxicity of this compound is limited. Range-finding studies in rats and mice using a mixture of 1,2-dichloroethylene isomers did not show evidence of developmental toxicity at the doses tested.[7]

Experimental Protocols

Acute Inhalation Toxicity (LC₅₀)

A representative protocol for determining the 4-hour inhalation LC₅₀ in rats is based on the study by DuPont (1999).[7]

cluster_1 Acute Inhalation LC50 Workflow A Animal Acclimatization (Sprague-Dawley Rats) B Group Assignment (e.g., 5 animals/sex/group) A->B C Whole-Body Inhalation Exposure (4 hours) B->C E Clinical Observations (During and post-exposure) C->E D Exposure Concentrations (Multiple levels + Control) D->C G 14-Day Observation Period E->G F Body Weight Measurement F->G H Mortality Monitoring G->H I LC50 Calculation (e.g., Probit analysis) H->I cluster_2 Ames Test Workflow A Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100, etc.) C Plate Incorporation or Pre-incubation Method A->C B Prepare Test Substance (in a suitable solvent) B->C E Incubate Plates (37°C for 48-72 hours) C->E D With and Without Metabolic Activation (S9) D->C F Count Revertant Colonies E->F G Data Analysis (Compare to controls) F->G

References

An In-depth Technical Guide to the Environmental Fate and Transport of cis-1,2-Dichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the environmental fate and transport of cis-1,2-dichloroethylene (cis-1,2-DCE), a prevalent groundwater contaminant often originating from the incomplete anaerobic dechlorination of tetrachloroethene (PCE) and trichloroethene (TCE).[1][2][3][4] Understanding its behavior in various environmental compartments is crucial for developing effective remediation strategies.

Physicochemical Properties

The environmental behavior of cis-1,2-DCE is governed by its distinct physicochemical properties. It is a colorless, volatile liquid with a sharp, ether-like odor.[5][6][7] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₂Cl₂[5]
Molecular Weight 96.94 g/mol [5]
CAS Registry Number 156-59-2[5]
Boiling Point 60 °C (60.3 °C)[6][8]
Melting Point -80 °C (-80.5 °C)[6][8]
Density 1.284 g/mL at 25 °C (1.2837 g/cm³ at 20 °C)[6][8]
Vapor Pressure 27.7 kPa at 25 °C[8]
Water Solubility 3.5 g/L (3,500 mg/L) at 25 °C[7][8]
Henry's Law Constant 4.08 x 10⁻³ atm-m³/mol at 24 °C[5]
Log Octanol-Water Partition Coefficient (Log Kow) 1.86[5][8]
Soil Adsorption Coefficient (Kd) 0.15 - 0.25 mL/g[9]

Environmental Fate

The fate of cis-1,2-DCE in the environment is dictated by a combination of physical transport processes and chemical and biological degradation.

Transport Mechanisms

Atmosphere: Due to its high vapor pressure and moderate Henry's Law constant, cis-1,2-DCE readily volatilizes from soil and water surfaces into the atmosphere.[10][11] In the atmosphere, it is primarily removed through reactions with photochemically generated hydroxyl radicals, with an estimated half-life of 8.3 days.[8]

Soil: In soil, the mobility of cis-1,2-DCE is influenced by its low soil adsorption coefficient, indicating a high potential to leach into groundwater.[10][12] The presence of organic matter in soil can increase its adsorption.[13] Its high volatility also leads to significant evaporation from the soil surface.[11][14]

Water: In surface waters, volatilization is a major removal mechanism.[8][11] In groundwater, where volatilization is limited, biodegradation becomes the primary fate process.[3][8]

Degradation Pathways

cis-1,2-DCE can be degraded through both abiotic and biotic processes, with the latter being the most significant under many environmental conditions.

Abiotic degradation of cis-1,2-DCE is generally slower than biotic processes.[15] It can occur via reductive dechlorination in the presence of minerals like pyrite (B73398) and green rusts, although pyrite has not been shown to be the primary mineral involved in its transformation.[15][16] These reactions can lead to the formation of vinyl chloride (VC) and, ultimately, ethene and ethane.[3] Some studies suggest that abiotic processes can also lead to the formation of CO₂ and other soluble products under anaerobic conditions.[16][17]

Anaerobic Reductive Dechlorination: This is a major pathway for cis-1,2-DCE degradation, particularly in contaminated aquifers where it is formed from the dechlorination of PCE and TCE.[2][18] Microorganisms, notably species of Dehalococcoides, utilize cis-1,2-DCE as an electron acceptor, sequentially dechlorinating it to vinyl chloride (VC) and then to non-toxic ethene.[18][19][20][21]

Anaerobic Reductive Dechlorination of Chloroethenes.

Aerobic Degradation: Under aerobic conditions, cis-1,2-DCE can be degraded either through co-metabolism or by serving as a primary growth substrate.[1]

  • Co-metabolic Oxidation: In this process, microorganisms that utilize other primary substrates, such as methane, toluene, or phenol (B47542), produce enzymes (e.g., monooxygenases) that can fortuitously degrade cis-1,2-DCE.[22][23]

  • Metabolic Oxidation: Certain bacteria, such as Polaromonas sp. JS666, can use cis-1,2-DCE as their sole source of carbon and energy for growth.[1][24][25] This process is considered a promising bioremediation strategy as it does not require the addition of other organic substrates.[22][24] The initial step in this pathway is believed to be an epoxidation reaction.[25]

Aerobic Degradation Pathways for cis-1,2-DCE.

Bioaccumulation

Based on its high water solubility and low octanol-water partition coefficient, cis-1,2-DCE has a low potential for bioaccumulation in fish and other aquatic organisms.[26]

Experimental Protocols

The determination of the environmental fate and transport parameters of cis-1,2-DCE involves a variety of laboratory and field-based experimental methods.

Sample Analysis

Concentrations of cis-1,2-DCE in environmental samples are typically determined using gas chromatography (GC) coupled with a mass spectrometer (MS) or other detectors.[5][22] For water samples, purge-and-trap or headspace techniques are commonly employed for sample preparation.[1][8]

Sample_Analysis_Workflow Sample Environmental Sample (Water, Soil, Air) Extraction Sample Preparation (Purge-and-Trap or Headspace) Sample->Extraction GC Gas Chromatography (GC) Extraction->GC Detector Detector (e.g., Mass Spectrometer) GC->Detector Data Data Analysis & Quantification Detector->Data

General Workflow for cis-1,2-DCE Analysis.
Biodegradation Studies

Microcosm Studies: These are common laboratory experiments used to assess the potential for biodegradation in site-specific soil and groundwater.[1][3][16] Non-sterile microcosms containing site media are spiked with cis-1,2-DCE and incubated under conditions simulating the subsurface environment (e.g., anaerobic or aerobic).[3] Sterile controls are used to differentiate between biotic and abiotic degradation.[3]

Enrichment Cultures: To isolate and study specific microorganisms capable of degrading cis-1,2-DCE, enrichment cultures are established by repeatedly transferring active microcosms to fresh mineral medium with cis-1,2-DCE as the primary substrate.[22][24][27]

Sorption and Transport Studies

Batch Equilibrium Studies: These experiments are used to determine the soil-water partition coefficient (Kd).[9] A known mass of soil is equilibrated with a solution containing cis-1,2-DCE. The decrease in the aqueous phase concentration is used to calculate the amount sorbed to the soil.

Column Studies: Soil-packed columns are used to study the transport and retardation of cis-1,2-DCE under simulated groundwater flow conditions.[9] A solution of cis-1,2-DCE is passed through the column, and the effluent concentration is monitored over time to generate breakthrough curves. These curves provide information on advection, dispersion, and sorption.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate and transport of cis-1,2-DCE.

Table 1: Degradation Half-Lives

ConditionHalf-LifeEnvironmental CompartmentReference
Anaerobic Biodegradation13 - 48 weeksGroundwater[8]
Anaerobic Biodegradation88 - 339 daysAnoxic Microcosms[3]
Aerobic Biodegradation (50% removal)204 daysGroundwater/Sediment Microcosm[1]
Aerobic Biodegradation (35% removal)274 daysGroundwater/Sediment Microcosm[1]
Atmospheric Reaction with OH Radicals8.3 daysAtmosphere[8]

Table 2: Biodegradation Rates and Yields

ParameterValueOrganism/CultureConditionReference
Growth Yield12.5 ± 1.9 g protein/mol cDCEEnrichment CultureAerobic, cDCE as sole carbon source[24]
Doubling Time53 ± 2 hoursEnrichment CultureAerobic, 23°C[24]
Substrate Utilization Rate12.6 - 16.8 nmol/min/mg proteinPolaromonas sp. JS666Aerobic, resting cells[25]
cDCE Degradation Rate3.5 times higher than VC degradation rateAnaerobic Enrichment CultureFe(III)-reducing[27]

This technical guide provides a foundational understanding of the complex processes governing the fate and transport of this compound in the environment. For professionals involved in environmental assessment and remediation, this information is critical for designing and implementing effective strategies to manage contamination from this compound.

References

An In-depth Technical Guide to the Solubility of cis-1,2-Dichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2-Dichloroethylene (cis-DCE), with the chemical formula C₂H₂Cl₂, is a colorless, volatile liquid characterized by a sharp, ether-like odor.[1][2] It is a significant organochlorine compound used primarily as a solvent and an intermediate in the synthesis of other chlorinated compounds.[3][4] Understanding its solubility in both aqueous and organic media is critical for a wide range of applications, including environmental remediation, chemical synthesis, and formulation development. In environmental science, its solubility governs its transport and fate in soil and groundwater, where it often appears as a degradation product of more highly chlorinated solvents like trichloroethylene (B50587) and tetrachloroethylene.[3][5] For chemical professionals, solubility data is fundamental for designing reaction conditions, extraction processes, and purification protocols.

This guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental methodologies for solubility determination, and a logical workflow visualization.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property. For this compound, this property varies significantly between water and organic solvents, reflecting its molecular structure which possesses both polar C-Cl bonds and a nonpolar C=C backbone.

Solubility in Water

The solubility of this compound in water is modest.[6] Published values show some variation, which can be attributed to differences in experimental conditions such as temperature and analytical methods. The IUPAC-NIST Solubility Database notes a distinct temperature dependence, with a solubility minimum observed around 304 K (31 °C).[7]

Table 1: Aqueous Solubility of this compound

Solubility ValueTemperature (°C)Temperature (K)Source(s)
3.5 g/L20293.15[4][5]
3.5 g/L25298.15[1][2][8][9][10]
6.41 g/L25298.15[1][2][11]
1 - 5 g/L16289.15[1][12]
Solubility in Organic Solvents

This compound is generally characterized by high solubility in a wide array of common organic solvents.[3][8][9][13] This is consistent with the chemical principle of "like dissolves like," as it shares structural and polarity characteristics with many organic liquids.

Table 2: Solubility of this compound in Various Organic Solvents

SolventSolubility DescriptionSource(s)
EthanolMiscible[1][2]
Ethyl EtherMiscible[1][2]
AcetoneMiscible[1][2]
BenzeneVery Soluble[1][2]
ChloroformSoluble[1][8][9]

Experimental Protocol: Solubility Determination

The accurate determination of solubility is paramount for reliable data. The Shake-Flask Method is the gold-standard and most widely used technique for measuring thermodynamic (equilibrium) solubility due to its reliability.[14][15] The protocol is particularly suitable for volatile organic compounds when performed with appropriate precautions to prevent sample loss.

Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing the two phases to reach equilibrium at a constant temperature. The concentration of the solute in the liquid phase is then measured to determine the solubility.[14]

Detailed Methodology
  • Preparation: Add an excess amount of the solute (this compound) to a known volume or mass of the solvent (e.g., purified water or an organic solvent) in a sealed, airtight container such as a glass vial with a PTFE-lined cap.[14][15] Ensuring an excess of the solute is critical, as undissolved solute must be present throughout the experiment to confirm that the solution is saturated.[16]

  • Equilibration: Place the sealed container in a shaker or agitator within a temperature-controlled environment (e.g., an incubator or water bath). The mixture should be agitated vigorously for a sufficient duration to ensure equilibrium is reached.[14] For most compounds, a period of 24 to 72 hours is standard.[16][17]

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand, permitting the excess undissolved solute to settle.[15] To ensure complete separation of the liquid and solid/undissolved liquid phases, the sample is typically centrifuged or filtered.[16][17][18] For the volatile cis-DCE, centrifugation in a sealed tube is often preferred to minimize evaporative losses that can occur during filtration.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant (the saturated solution). This step must be performed quickly and with precision to avoid disturbing the settled phase and to prevent volatilization. The extracted sample is then accurately diluted with a suitable solvent to bring its concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical technique. For volatile organic compounds like this compound, Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) is a common and highly effective method. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used.[14]

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units of mass per volume (e.g., g/L or mg/mL).

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination method is depicted below. This workflow highlights the critical steps from initial sample preparation to the final data analysis, providing a clear and concise visual summary of the protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess cis-1,2-DCE to a known volume of solvent prep2 Seal container tightly to prevent volatilization prep1->prep2 in airtight vial equil1 Agitate mixture at constant temperature prep2->equil1 equil2 Allow 24-72 hours to reach equilibrium equil1->equil2 sep1 Cease agitation equil2->sep1 sep2 Separate phases via centrifugation or filtration sep1->sep2 ana1 Extract aliquot of clear supernatant sep2->ana1 ana2 Dilute sample for analysis ana1->ana2 ana3 Quantify concentration (e.g., via GC-MS) ana2->ana3 result Calculate Solubility ana3->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-1,2-Dichloroethylene via Acetylene Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of cis-1,2-dichloroethylene through the direct chlorination of acetylene (B1199291). The primary focus is on the stereoselective synthesis favoring the cis-isomer, a key intermediate in various organic syntheses. This protocol emphasizes the use of an activated carbon catalyst, which has been reported to yield almost exclusively the cis-isomer[1]. Methodologies for catalyst preparation, reaction execution, and product characterization are presented. Quantitative data from related literature are summarized, and diagrams illustrating the experimental workflow and proposed reaction mechanism are included to provide a comprehensive guide for laboratory and research applications.

Introduction

1,2-Dichloroethylene exists as two geometric isomers, this compound and trans-1,2-dichloroethylene. The controlled chlorination of acetylene (C₂H₂) with chlorine (Cl₂) presents a direct route to 1,2-dichloroethylene (C₂H₂Cl₂)[1]. While the reaction can proceed non-catalytically, such conditions are often vigorous and lead to a mixture of products, including significant amounts of carbon and hydrogen chloride. For selective synthesis, particularly of the cis-isomer, catalytic methods are employed. The use of an activated carbon catalyst has been shown to be highly effective in promoting the formation of this compound, with the reaction being stereoselective[1]. An excess of acetylene is crucial to suppress the over-chlorination to tetrachloroethane[1].

Data Presentation

While specific quantitative yields for the direct chlorination of acetylene to this compound are not extensively detailed in the available literature, the process utilizing an activated carbon catalyst is reported to yield the cis-isomer "almost exclusively"[1]. For context, data from related acetylene conversion processes are presented below.

Table 1: Catalyst Performance in Acetylene Hydrochlorination (Related Reaction)

Catalyst PrecursorSupportReaction Temperature (°C)Acetylene Conversion (%)Product SelectivityReference
(NH₄)₂RuCl₆Activated Carbon17090.5 (initial)>99% Vinyl Chloride[2][3]
AuPPh₃ClActivated Carbon17096.3 (initial)>99.5% Vinyl Chloride[4][5]
Copper Pyridinium ChlorideActivated Carbon33064>95% Vinyl Chloride[6]

Note: The data in Table 1 is for the hydrochlorination of acetylene (addition of HCl) and is provided for illustrative purposes to show typical conditions and conversions for catalytic acetylene reactions over activated carbon-supported catalysts.

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₂H₂Cl₂
Molecular Weight96.94 g/mol
AppearanceColorless liquid with an ether-like odor[1]
Boiling Point60.3 °C
Melting Point-80.5 °C
Density1.284 g/cm³ at 20 °C
¹H NMR (300 MHz, CDCl₃)δ 6.28 ppm (s, 2H)
Infrared (IR) SpectrumMajor peaks at approximately 3085, 1590, 1285, 855, 695 cm⁻¹

Experimental Protocols

The following protocols are based on established principles for gas-phase catalytic reactions and information regarding acetylene chlorination.

Catalyst Preparation: Activated Carbon

Objective: To prepare activated carbon for use as a catalyst in the chlorination of acetylene.

Materials:

  • Granular activated carbon (e.g., coconut shell-based, 20-40 mesh)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Drying oven

  • Tube furnace

  • Nitrogen gas (high purity)

Procedure:

  • Washing: Wash the granular activated carbon with copious amounts of hot deionized water to remove fine particles and soluble impurities.

  • Acid Treatment (Optional): To remove mineral content, stir the activated carbon in a dilute solution of hydrochloric acid for several hours at room temperature.

  • Rinsing: After acid treatment, rinse the activated carbon with deionized water until the pH of the washings is neutral.

  • Drying: Dry the washed activated carbon in an oven at 110-120 °C overnight to remove water.

  • Activation (Degassing): Place the dried activated carbon in a quartz tube within a tube furnace. Heat the carbon under a steady flow of inert gas (e.g., nitrogen) to a temperature of 500-800 °C for 2-4 hours to remove any adsorbed volatile impurities and to activate the surface.

  • Cooling and Storage: Allow the activated carbon to cool to room temperature under the inert gas flow. Store the prepared catalyst in a desiccator to prevent adsorption of atmospheric moisture and gases.

Synthesis of this compound

Objective: To synthesize this compound via the gas-phase chlorination of acetylene over an activated carbon catalyst.

Materials:

  • Prepared activated carbon catalyst

  • Acetylene gas (C₂H₂)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂) for purging

  • Gas-tight syringes or mass flow controllers

  • Quartz or glass reactor tube

  • Tube furnace with temperature controller

  • Condenser and cold trap system (e.g., dry ice/acetone bath)

  • Collection flask

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Setup: Pack a quartz reactor tube with the prepared activated carbon catalyst, securing the catalyst bed with quartz wool plugs. Install the reactor tube in a horizontal tube furnace.

  • System Purge: Connect the gas lines for acetylene, chlorine, and nitrogen to the reactor inlet. Connect the reactor outlet to a condenser and a series of cold traps cooled to approximately -78 °C to collect the product. Purge the entire system with nitrogen for 15-20 minutes to remove air and moisture.

  • Reaction Initiation: Heat the furnace to the desired reaction temperature (a starting point of 100-200 °C is suggested, with optimization as needed).

  • Reactant Introduction: Once the temperature has stabilized, stop the nitrogen flow and introduce the reactant gases, acetylene and chlorine, into the reactor using mass flow controllers.

    • Molar Ratio: A molar excess of acetylene to chlorine (e.g., 2:1 or higher) should be used to minimize the formation of tetrachloroethane[1].

    • Flow Rates: The gas hourly space velocity (GHSV) should be optimized for the specific reactor volume and catalyst amount. A starting GHSV of 100-300 h⁻¹ is recommended.

  • Product Collection: The reaction products will exit the reactor in the gas phase. Pass the effluent gas stream through the condenser and cold traps to liquefy the 1,2-dichloroethylene.

  • Reaction Monitoring: Monitor the product composition periodically by taking samples from the collected liquid and analyzing them by gas chromatography (GC) to determine the conversion of reactants and the selectivity for this compound.

  • Shutdown: After the desired reaction time, stop the flow of acetylene and chlorine and switch to a nitrogen flow to purge the reactor. Turn off the furnace and allow the system to cool to room temperature under the nitrogen atmosphere.

  • Product Isolation and Purification: Collect the condensed liquid from the cold traps. The crude product can be purified by fractional distillation to separate the cis- and trans-isomers of 1,2-dichloroethylene and any other byproducts.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification p1 Wash Activated Carbon p2 Acid Treatment p1->p2 p3 Rinse to Neutral pH p2->p3 p4 Dry in Oven p3->p4 p5 Activate in Furnace p4->p5 s1 Pack Reactor with Catalyst p5->s1 Catalyst s2 Purge System with N2 s1->s2 s3 Heat Reactor s2->s3 s4 Introduce C2H2 and Cl2 s3->s4 s5 Condense and Collect Product s4->s5 a1 GC Analysis s5->a1 Crude Product a2 Fractional Distillation a1->a2 a3 Spectroscopic Characterization a2->a3 final_product final_product a2->final_product Pure cis-1,2-DCE

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism acetylene H-C≡C-H adsorbed_acetylene Adsorbed Acetylene acetylene->adsorbed_acetylene Adsorption chlorine Cl-Cl catalyst Activated Carbon Surface chloronium_ion Chloronium Ion Intermediate (cyclic) adsorbed_acetylene->chloronium_ion + Cl2 (Electrophilic Attack) cis_dce This compound (cis-addition product) chloronium_ion->cis_dce + Cl- (Anti-addition to ion, Syn-addition overall) carbocation Vinyl Carbocation

Caption: Proposed mechanism for the stereoselective chlorination of acetylene.

Safety Precautions

  • Acetylene: Acetylene is a highly flammable gas and can form explosive mixtures with air. It can also decompose explosively under pressure. Handle in a well-ventilated area, away from ignition sources.

  • Chlorine: Chlorine is a toxic and corrosive gas with a pungent odor. It is a strong oxidizing agent. Work in a fume hood and have appropriate personal protective equipment (PPE), including respiratory protection.

  • 1,2-Dichloroethylene: This compound is flammable and may be harmful if inhaled or absorbed through the skin. It is an irritant. Handle with appropriate PPE in a well-ventilated area.

  • General: The reaction should be conducted with appropriate safety measures for handling flammable and toxic gases. Ensure the reaction apparatus is pressure-tested and free of leaks. An emergency plan should be in place.

Conclusion

The catalytic chlorination of acetylene over activated carbon provides a promising and stereoselective route to this compound. The protocol outlined in this document, based on established chemical principles, offers a framework for the laboratory-scale synthesis of this valuable chemical intermediate. Careful control of reaction conditions, particularly the reactant molar ratio, is essential for achieving high selectivity and minimizing byproduct formation. Further optimization of parameters such as temperature, catalyst loading, and gas flow rates may be necessary to maximize the yield for specific applications.

References

Application Notes and Protocols for the Analysis of cis-1,2-Dichloroethylene in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of cis-1,2-dichloroethylene (cis-1,2-DCE) in water samples. The primary method detailed is Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS), a widely accepted and sensitive technique for volatile organic compounds (VOCs). An alternative sample preparation method, Solid-Phase Microextraction (SPME), is also discussed.

Method 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)

This method is the most common and robust technique for the analysis of cis-1,2-DCE in water, with several standardized versions developed by the U.S. Environmental Protection Agency (EPA).[1][2] The fundamental principle involves purging the volatile cis-1,2-DCE from the water sample with an inert gas, trapping it on an adsorbent material, and then thermally desorbing the analyte onto a gas chromatographic column for separation and subsequent detection by a mass spectrometer.[1]

Experimental Workflow

P_T_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection (40 mL VOA vial) Acidification Preservation (e.g., HCl to pH <2) Sample->Acidification Spiking Addition of Internal Standard & Surrogates Acidification->Spiking Purge Purge with Inert Gas (e.g., Helium) Spiking->Purge Trap Trap on Adsorbent (e.g., Tenax, Carbon) Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography (Separation) Desorb->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Water Sample in Vial Salt Addition of Salt (e.g., NaCl) Sample->Salt Spiking Addition of Internal Standard Salt->Spiking HSSPME Headspace SPME (Fiber exposed to vapor above sample) Spiking->HSSPME Equilibration Equilibration (with stirring) HSSPME->Equilibration Desorption Thermal Desorption in GC Inlet Equilibration->Desorption GC Gas Chromatography (Separation) Desorption->GC MS Mass Spectrometry (Detection) GC->MS

References

Application Notes and Protocols for the Analysis of cis-1,2-Dichloroethylene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-1,2-Dichloroethylene (cis-1,2-DCE) is a volatile organic compound (VOC) commonly found as a contaminant in groundwater and soil. It is a colorless liquid with a sharp, harsh odor.[1] Accurate and reliable analytical methods are essential for monitoring its presence in the environment and ensuring public health. Gas chromatography (GC) is the premier analytical technique for the determination of cis-1,2-DCE due to its high resolution and sensitivity. This document provides detailed application notes and protocols for the analysis of cis-1,2-DCE using various GC methods, intended for researchers, scientists, and drug development professionals.

The most common approach for analyzing cis-1,2-DCE in water is purge and trap gas chromatography coupled with mass spectrometry (GC-MS), as outlined in U.S. Environmental Protection Agency (EPA) methods such as 524.2, 624, and 8260B.[2][3][4][5][6][7] This technique offers the advantage of pre-concentrating the analyte from the sample matrix, thereby enhancing sensitivity.[5][8] Other detectors like Flame Ionization Detector (FID) and Electron Capture Detector (ECD) can also be employed depending on the specific application and required sensitivity.

Analytical Methods Overview

Several GC-based methods are available for the determination of cis-1,2-DCE. The choice of method depends on the sample matrix, required detection limits, and available instrumentation.

  • Purge and Trap GC-MS: This is the most widely used method for water analysis.[3][5] It involves purging the volatile compounds from the water sample with an inert gas, trapping them on a sorbent trap, and then thermally desorbing them onto the GC column for separation and detection by a mass spectrometer.

  • Headspace GC: This technique is suitable for the analysis of VOCs in solid or viscous matrices, as well as water. A sample is placed in a sealed vial and heated to allow the volatile components to partition into the headspace gas, which is then injected into the GC.

  • Direct Injection GC: For samples with higher concentrations of cis-1,2-DCE, direct injection of a liquid sample (dissolved in a suitable solvent) may be feasible. This method is simpler but less sensitive than purge and trap or headspace techniques.

Detectors:

  • Mass Spectrometry (MS): Provides definitive identification based on the mass spectrum of the compound, making it highly specific. It is the detector of choice for complex matrices.

  • Flame Ionization Detector (FID): A universal detector for organic compounds, but less sensitive to chlorinated hydrocarbons like cis-1,2-DCE.[9]

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it a suitable option for trace-level analysis of cis-1,2-DCE.

  • Photoionization Detector (PID) and Electrolytic Conductivity Detector (ELCD): These can be used in series for enhanced selectivity, as described in EPA Method 502.2.[4]

Experimental Protocols

Protocol 1: Purge and Trap GC-MS for this compound in Water (Based on EPA Method 524.2/8260B)

This protocol is applicable to the determination of cis-1,2-DCE in drinking water and wastewater.

1. Sample Preparation and Handling:

  • Collect water samples in 40 mL vials with Teflon-lined septa.

  • Ensure no headspace is present in the vials.

  • If required, preserve the sample by adding a reducing agent (e.g., ascorbic acid) to quench residual chlorine and acidify with hydrochloric acid to a pH < 2.

  • Store samples at 4°C until analysis.

2. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Purge and Trap system.

  • Capillary Column: A non-polar or mid-polar column is typically used, for example, a 60 m x 0.32 mm I.D., 1.8 µm film thickness column like the SH-Rxi-624Sil MS.[10]

3. Purge and Trap Conditions:

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: Composed of adsorbents like Tenax, silica (B1680970) gel, and carbon molecular sieve.

  • Desorb Time: 4 minutes at 280°C.[11]

  • Bake Time: 10 minutes at a suitable temperature to clean the trap.

4. Gas Chromatography Conditions:

  • Injector Temperature: 170°C.[10]

  • Carrier Gas: Helium at a constant flow or linear velocity (e.g., 35 cm/sec).[10]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.[10]

    • Ramp 1: Increase to 80°C at a rate of 4°C/min.[10]

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 3 minutes.[10]

  • Split Ratio: 1:10 or as appropriate for the expected concentration.[10]

5. Mass Spectrometer Conditions:

  • Ion Source Temperature: 200°C.[12]

  • Interface Temperature: 250°C.[12]

  • Scan Range: m/z 35-300.

  • Acquisition Mode: Full scan for identification and quantitation. Selected Ion Monitoring (SIM) can be used for lower detection limits.[8]

6. Calibration:

  • Prepare a series of calibration standards by spiking known amounts of a certified cis-1,2-DCE standard into organic-free water.

  • The calibration range typically spans from 0.5 µg/L to 200 µg/L.[3][8]

  • Analyze the standards using the same procedure as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.[5]

Protocol 2: Static Headspace GC-FID for this compound

This protocol is a general guideline for the analysis of cis-1,2-DCE in water or other matrices using a Flame Ionization Detector.

1. Sample Preparation:

  • Place a known amount of the sample (e.g., 10 mL of water) into a 20 mL headspace vial.[10]

  • Add a salting-out agent (e.g., 3 g of sodium chloride) to increase the partitioning of the analyte into the headspace.[10]

  • Seal the vial with a crimp cap.

2. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Headspace Autosampler.

  • Capillary Column: A suitable column for volatile compounds, such as a Rt-QPLOT column.[9]

3. Headspace Conditions:

  • Oven Temperature: 60°C.[10]

  • Vial Equilibration Time: 60 minutes with shaking.[10]

  • Injection Volume: 25 µL to 1 mL of the headspace gas. The optimal volume should be determined experimentally.[9]

4. Gas Chromatography Conditions:

  • Injector Temperature: 200°C.[9]

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.[9]

    • Ramp: Increase to 150°C at a rate of 10°C/min, hold for 5 minutes.[9]

  • Detector Temperature: 250°C.[9]

5. Calibration:

  • Prepare calibration standards in the same matrix as the samples.

  • Analyze the standards under the same conditions as the samples.

  • Construct a calibration curve based on the peak area response.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound using different GC methods.

Table 1: Purge and Trap GC-MS Method Performance

ParameterValueReference
Retention Time (min)3.165 - 7.5[2][5]
Method Detection Limit (MDL) (µg/L)0.049 - 0.51[2][7]
Linearity (R²)> 0.999[2][8]
Recovery (%)98 - 102[2][7]
Relative Standard Deviation (RSD) (%)< 10[2]

Table 2: Headspace GC-ECD Method Performance

ParameterValueReference
Concentration (µg/L)10[10]
Peak Area7850[10]
Area RSD (%) (n=5)2.63[10]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC analysis of this compound.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection & Data Analysis Sample Water/Soil Sample Spiking Spiking with Internal Standard/Surrogate Sample->Spiking Purge Purging with Inert Gas Spiking->Purge for Purge & Trap Trap Trapping on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb Injection Injection into GC Desorb->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS/FID/ECD) Separation->Detection Data Data Acquisition and Processing Detection->Data Quant Quantification Data->Quant

Caption: General workflow for Purge and Trap GC analysis of cis-1,2-DCE.

Headspace_Workflow cluster_sample_prep_hs Sample Preparation cluster_gc_analysis_hs GC Analysis cluster_detection_hs Detection & Data Analysis SampleHS Sample in Vial Heating Heating and Equilibration SampleHS->Heating InjectionHS Headspace Injection Heating->InjectionHS SeparationHS Chromatographic Separation InjectionHS->SeparationHS DetectionHS Detection (FID/MS) SeparationHS->DetectionHS DataHS Data Acquisition and Processing DetectionHS->DataHS QuantHS Quantification DataHS->QuantHS

Caption: Workflow for Headspace GC analysis of cis-1,2-DCE.

References

Application Notes and Protocols for the Spectroscopic Identification of cis-1,2-Dichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the spectroscopic identification of cis-1,2-dichloroethylene using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy. It includes summaries of key spectral data, comprehensive experimental protocols, and graphical representations of the analytical workflow and the relationship between the spectroscopic techniques.

Introduction

This compound is a chlorinated hydrocarbon with significant applications as a solvent and in chemical synthesis.[1][2] Accurate identification and differentiation from its trans isomer are crucial for quality control and research purposes. Spectroscopic techniques such as IR, NMR, and Raman spectroscopy provide definitive structural information, enabling unambiguous identification. This document outlines the principles and methodologies for applying these techniques to characterize this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from IR, NMR, and Raman spectroscopy for this compound.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3080MediumC-H stretch
~1590StrongC=C stretch
~1200StrongC-H in-plane bend
~856StrongC-H out-of-plane bend
~690StrongC-Cl stretch

Note: Peak positions can vary slightly based on the sample phase (gas, liquid, or solution).

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
~6.28 - 6.42SingletN/ACDCl₃

Note: The two protons in this compound are chemically and magnetically equivalent, resulting in a singlet. The chemical shift can vary slightly depending on the solvent and concentration.[3][4]

¹³C NMR:

Chemical Shift (δ, ppm)Solvent
~118.4CDCl₃

Note: Due to the symmetry of the molecule, both carbon atoms are equivalent and produce a single peak in the ¹³C NMR spectrum.

Table 3: Raman Spectroscopy Data
Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~3080WeakC-H stretch
~1590StrongC=C stretch
~1200MediumC-H in-plane bend
~856WeakC-H out-of-plane bend
~690MediumC-Cl stretch

Note: For this compound, which belongs to the C₂ᵥ point group, all vibrational modes are both IR and Raman active.[5][6] This is in contrast to the trans-isomer (C₂ₕ point group) where the rule of mutual exclusion applies.[5]

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic vibrational modes.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer

  • Gas cell with KBr or NaCl windows (for gas-phase measurements) or liquid cell (for liquid-phase measurements)

  • Nitrogen or dry air for purging the spectrometer

Procedure:

  • Spectrometer Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air for at least 15 minutes to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: Record a background spectrum of the empty sample cell (gas or liquid). This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Gas Phase: Inject a small amount of volatile this compound into the gas cell.

    • Liquid Phase: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or fill a liquid cell.

  • Data Acquisition: Place the sample cell in the spectrometer and acquire the IR spectrum. A typical range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Pipettes

Procedure:

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.[7]

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the appropriate spectral width and acquisition time. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectra.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of this compound to complement the IR data and confirm its vibrational modes.

Materials:

  • This compound sample

  • Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

  • Glass capillary tube or NMR tube

  • Sample holder

Procedure:

  • Spectrometer Calibration: Calibrate the spectrometer using a known standard (e.g., silicon) to ensure wavenumber accuracy.

  • Sample Preparation: Place the liquid this compound sample in a glass capillary tube or an NMR tube.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser onto the sample.

    • Set the laser power, exposure time, and number of accumulations. Be cautious to avoid sample heating or photodecomposition by using appropriate laser power.

    • Acquire the Raman spectrum over a suitable range (e.g., 200-3500 cm⁻¹).

  • Data Processing:

    • Perform baseline correction to remove any background fluorescence.

    • Identify and label the characteristic Raman bands of this compound.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic techniques for the identification of this compound.

G Experimental Workflow for Spectroscopic Identification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation Sample This compound Sample Prep_IR Prepare for IR (Gas/Liquid Cell) Sample->Prep_IR Prep_NMR Prepare for NMR (in CDCl3) Sample->Prep_NMR Prep_Raman Prepare for Raman (Capillary) Sample->Prep_Raman Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_Raman Raman Spectrometer Prep_Raman->Acq_Raman Proc_IR Process IR Spectrum Acq_IR->Proc_IR Proc_NMR Process NMR Spectra Acq_NMR->Proc_NMR Proc_Raman Process Raman Spectrum Acq_Raman->Proc_Raman Confirm Structural Confirmation of This compound Proc_IR->Confirm Proc_NMR->Confirm Proc_Raman->Confirm

Caption: Experimental workflow for spectroscopic identification.

G Logical Relationship of Spectroscopic Methods cluster_vibrational Vibrational Spectroscopy cluster_nmr Nuclear Magnetic Resonance Molecule This compound (C2v Symmetry) IR IR Spectroscopy Molecule->IR Raman Raman Spectroscopy Molecule->Raman H_NMR 1H NMR Molecule->H_NMR C_NMR 13C NMR Molecule->C_NMR Vib_Modes Vibrational Modes (C-H, C=C, C-Cl stretches & bends) IR->Vib_Modes Raman->Vib_Modes Connectivity Chemical Environment & Connectivity of Nuclei (H, C) H_NMR->Connectivity C_NMR->Connectivity

Caption: Logical relationship of spectroscopic methods.

References

Application Notes and Protocols for cis-1,2-Dichloroethylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of cis-1,2-dichloroethylene as a versatile solvent in various organic transformations. The information is intended to guide researchers, scientists, and drug development professionals in leveraging the unique properties of this solvent for the synthesis of complex organic molecules, including key intermediates for pharmaceuticals and functional materials.

Overview of this compound as a Solvent

This compound (cis-DCE) is a colorless liquid with a slightly acrid, ether-like odor.[1][2] It is a polar aprotic solvent, and its physical and chemical properties make it a suitable medium for a range of organic reactions.[3] Notably, the cis-isomer is more stable than its trans-counterpart.[4] Its applications in organic synthesis are growing, particularly in cross-coupling reactions and as a reactant or linker in the formation of specialized molecular architectures.[3]

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₂H₂Cl₂[1]
Molecular Weight96.94 g/mol [1]
Boiling Point60 °C[3]
Melting Point-80 °C[3]
Density1.284 g/mL at 25 °C[3]
Solubility in WaterSlightly soluble[5]

Applications in Organic Synthesis

This compound has demonstrated utility in several classes of organic reactions, including as a solvent in palladium-catalyzed cross-coupling reactions and as a key building block in the synthesis of complex cyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

1,2-Dichloroethylene (often used as a mixture of isomers or where the specific isomer is not detailed in all literature) serves as a solvent in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in drug discovery and development.[6][7][8]

The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, can be performed in solvents like 1,2-dichloroethane.[9] While specific protocols detailing this compound as the solvent are not abundant in general literature, its properties are suitable for this transformation. The reaction is crucial for the synthesis of substituted olefins, which are common motifs in pharmaceutical compounds.[6]

General Experimental Protocol for a Heck Reaction:

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Olefin

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mol%)

  • Ligand (e.g., a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Tetrabutylammonium (B224687) bromide (10 mol%)

  • This compound (as solvent)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) as a co-solvent if needed[9]

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the olefin (1.5 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (0.1 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst and ligand under the inert atmosphere.

  • Add this compound (and NMP if used) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time (monitor by TLC or GC/MS).[6][9]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for a General Cross-Coupling Reaction:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine solid reagents: Aryl Halide, Base, Additives B Add Palladium Catalyst and Ligand A->B C Add this compound (Solvent) B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, GC/MS) D->E F Cool and Quench Reaction E->F G Extraction and Washing F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between organoboron compounds and organohalides.[7][10] Dichloroalkenes can be challenging substrates, but with the appropriate choice of catalyst, ligand, and base, selective mono- or di-substitution can be achieved.[10]

General Experimental Protocol for Suzuki-Miyaura Coupling of a Dichloroalkene:

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Dichloroalkene (1.0 equiv.)

  • Organoboron reagent (e.g., boronic acid or ester, 1.1-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., a bulky, electron-rich phosphine, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.)

  • This compound (as solvent)

  • Anhydrous conditions

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the dichloroalkene, organoboron reagent, palladium precatalyst, ligand, and base.

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to the appropriate temperature (can range from room temperature to reflux) and stir until the starting material is consumed (monitor by TLC or GC/MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R1-X) PdII_hydroxide R1-Pd(II)L2-OH PdII_halide->PdII_hydroxide Ligand Exchange (Base, e.g., OH-) PdII_boronate [R1-Pd(II)L2-O-B(OH)2-R2]- PdII_hydroxide->PdII_boronate Transmetalation (R2-B(OH)2) PdII_boronate->Pd0 Reductive Elimination Product R1-R2 PdII_boronate->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Enediynes and Carbazoles

This compound is a key precursor for the synthesis of various enediynes, which are important intermediates in the preparation of carbazoles and other heterocyclic compounds.[3] Enediynes can undergo Bergman cyclization to form a highly reactive p-benzyne diradical, which can then be trapped to yield aromatic systems.[11][12][13][14]

General Protocol for the Synthesis of a (Z)-Enediyne via Sonogashira Coupling:

This protocol is based on the general principles of Sonogashira coupling and would require specific adaptation.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., an amine like triethylamine (B128534) or diisopropylamine)

  • Solvent (if other than the reactants)

Procedure:

  • To a reaction vessel, add the palladium catalyst and copper(I) iodide.

  • Purge the vessel with an inert gas.

  • Add the terminal alkyne, this compound, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC/MS).

  • Work up the reaction by filtering off the amine hydrohalide salt and removing the solvent under reduced pressure.

  • Purify the resulting enediyne by column chromatography.

Reaction Scheme for Carbazole (B46965) Synthesis via Bergman Cyclization:

Bergman_Cyclization Enediyne Substituted (Z)-Enediyne Diradical p-Benzyne Diradical Enediyne->Diradical Heat (Δ) Bergman Cyclization Carbazole Substituted Carbazole Diradical->Carbazole Intramolecular H-abstraction/ Trapping

Caption: Pathway from an enediyne to a carbazole via Bergman cyclization.

Synthesis of BODIPY Dyes

This compound can serve as a linker in the synthesis of boron-dipyrromethene (BODIPY)-based photosensitizers, which are important in applications such as photodynamic therapy (PDT).[3] While detailed protocols specifically using cis-DCE as a linker are proprietary or highly specific to the target molecule, a general synthesis of a BODIPY core is presented below.

General Experimental Protocol for BODIPY Core Synthesis:

This is a general procedure for the synthesis of a BODIPY core and does not involve this compound as a linker, but illustrates the fundamental synthesis of this class of compounds.

Materials:

  • 2,4-Dimethylpyrrole (B27635)

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

  • Triethylamine (TEA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve the aromatic aldehyde and 2,4-dimethylpyrrole in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of TFA and stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and add a solution of DDQ or p-chloranil in DCM dropwise. Stir for a period to effect oxidation.

  • Add triethylamine, followed by the dropwise addition of BF₃·OEt₂.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, then purify the crude BODIPY dye by column chromatography.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[1] It is also an irritant.[1]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment to prevent static discharge.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable solvent and reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for complex molecular architectures like enediynes and functionalized BODIPY dyes makes it a significant tool for researchers in academia and the pharmaceutical industry. Careful consideration of reaction conditions and adherence to safety protocols are essential for its successful and safe implementation in the laboratory.

References

Application Notes and Protocols: cis-1,2-Dichloroethylene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of cis-1,2-dichloroethylene as a versatile building block in the synthesis of valuable pharmaceutical intermediates. The unique stereochemistry of this compound allows for the stereospecific construction of complex molecular architectures, particularly (Z)-enediynes, which are precursors to potent biologically active compounds such as carbazoles and benzotriazoles. Additionally, its application in the synthesis of a key intermediate for the natural product Sporolide B is highlighted.

Synthesis of Carbazole (B46965) Intermediates via (Z)-Enediyne Anionic Cyclization

Carbazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2] This protocol outlines the synthesis of 5-substituted carbazoles from this compound via the formation and subsequent intramolecular anionic cyclization of a 2-(6-substituted-3(Z)-hexen-1,5-diynyl)aniline intermediate.[3][4][5]

Logical Workflow for Carbazole Synthesis

Carbazole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product cis-DCE This compound VC (Z)-1-Chloro-1-en-3-yne (Vinyl Chloride Intermediate) cis-DCE->VC Sonogashira Coupling Alkyne1 Terminal Alkyne (e.g., 1-Hexyne) Alkyne1->VC Alkyne2 Trimethylsilylacetylene (B32187) Enediyne_TMS (Z)-Enediyne (TMS-protected) Alkyne2->Enediyne_TMS Aniline 2-Iodoaniline (B362364) Diynyl_Aniline 2-(3(Z)-Hexen-1,5-diynyl)aniline Aniline->Diynyl_Aniline VC->Enediyne_TMS Sonogashira Coupling Enediyne_H Terminal (Z)-Enediyne Enediyne_TMS->Enediyne_H Desilylation Enediyne_H->Diynyl_Aniline Sonogashira Coupling N_Acetyl N-Acetyl Diynyl Aniline Diynyl_Aniline->N_Acetyl N-Acetylation Carbazole 5-Substituted Carbazole N_Acetyl->Carbazole Anionic Cyclization

Figure 1: Synthetic workflow for carbazole intermediates.
Experimental Protocols

Protocol 1.1: Synthesis of (Z)-1-Chloro-1-en-3-ynes (Vinyl Chloride Intermediate)

  • To a solution of this compound and a terminal alkyne (e.g., 1-hexyne) in an appropriate solvent, add a palladium catalyst and a copper(I) co-catalyst.

  • Add a suitable amine base (e.g., triethylamine) and stir the reaction at room temperature until completion, monitored by TLC or GC.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Protocol 1.2: Synthesis of 2-(6-substituted-3(Z)-hexen-1,5-diynyl)aniline

  • Couple the vinyl chloride intermediate from Protocol 1.1 with trimethylsilylacetylene using Sonogashira coupling conditions as described above to yield the TMS-protected enediyne.[4]

  • Deprotect the TMS group using a mild base such as potassium carbonate in methanol (B129727) to afford the terminal (Z)-enediyne.[4]

  • Couple the terminal (Z)-enediyne with 2-iodoaniline using Sonogashira coupling conditions to obtain the 2-(6-substituted-3(Z)-hexen-1,5-diynyl)aniline.

Protocol 1.3: N-Acetylation and Intramolecular Anionic Cyclization

  • To a solution of the 2-(6-substituted-3(Z)-hexen-1,5-diynyl)aniline in dichloromethane, add acetyl chloride and triethylamine.[4]

  • Stir the reaction at room temperature for 4 hours.[4]

  • After aqueous workup and purification, dissolve the resulting N-acetylated compound in N-Methyl-2-pyrrolidone (NMP).

  • Add potassium tert-butoxide and heat the mixture to 60°C for 2 hours to induce the intramolecular anionic cyclization.[3][4][5]

  • After cooling, perform an aqueous workup and purify the final carbazole product by column chromatography.

Quantitative Data
StepProductYield (%)
1 (Z)-1-Chloro-1-en-3-yne (e.g., from 1-hexyne)50[4]
2 TMS-protected (Z)-Enediyne91[4]
3 Terminal (Z)-Enediyne79[4]
4 N-Acetyl Diynyl Aniline(Not specified, typically high)
5 5-Substituted Carbazole (from N-acetylated aniline)53-86[5]

Note: Yields can vary depending on the specific substrates and reaction conditions used.

Synthesis of 1-Aryl-1H-benzotriazole Intermediates

Benzotriazole (B28993) derivatives are another important class of heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, antifungal, and antitumor properties. This protocol describes the synthesis of 1-aryl-1H-benzotriazoles from this compound via a (Z)-1-aryl-3-henen-1,5-diyne intermediate.[6]

Logical Workflow for Benzotriazole Synthesis

Benzotriazole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product cis-DCE This compound Enyne_TMS (Z)-1-Chloro-2-(trimethylsilyl)ethen-3-yne cis-DCE->Enyne_TMS Sonogashira Coupling Alkyne1 Trimethylsilylacetylene Alkyne1->Enyne_TMS Alkyne2 Terminal Alkyne (e.g., 1-Hexyne) Enediyne_TMS TMS-protected (Z)-Enediyne Alkyne2->Enediyne_TMS Aryl_Iodide Aryl Iodide Aryl_Enediyne (Z)-1-Aryl-3-henen-1,5-diyne Aryl_Iodide->Aryl_Enediyne NaN3 Sodium Azide Benzotriazole 1-Aryl-1H-benzotriazole NaN3->Benzotriazole Enyne_TMS->Enediyne_TMS Sonogashira Coupling Enediyne_H Terminal (Z)-Enediyne Enediyne_TMS->Enediyne_H Desilylation Enediyne_H->Aryl_Enediyne Sonogashira Coupling Aryl_Enediyne->Benzotriazole Tandem Cascade Reaction

Figure 2: Synthetic workflow for benzotriazole intermediates.
Experimental Protocols

Protocol 2.1: Synthesis of (Z)-1-Aryl-3-henen-1,5-diynes

  • Perform a palladium-catalyzed cross-coupling reaction of this compound with trimethylsilylacetylene to obtain (Z)-1-chloro-2-(trimethylsilyl)ethen-3-yne.

  • Couple the resulting enyne with a terminal alkyne (e.g., 1-hexyne) under Sonogashira conditions to yield the TMS-protected (Z)-enediyne.

  • Remove the trimethylsilyl (B98337) group with potassium carbonate in methanol to get the terminal (Z)-enediyne.

  • React the terminal (Z)-enediyne with an aryl iodide using a palladium catalyst to obtain the (Z)-1-aryl-3-henen-1,5-diyne.

Protocol 2.2: Tandem Cascade Reaction to 1-Aryl-1H-benzotriazoles

  • To a solution of the (Z)-1-aryl-3-henen-1,5-diyne in DMF or DMSO, add sodium azide.

  • Heat the reaction mixture to 80°C for 12 hours.[6]

  • After cooling, perform an aqueous workup and purify the product by column chromatography to yield the 1-aryl-1H-benzotriazole.

Quantitative Data
StepProductYield (%)
1 (Z)-1-Chloro-2-(trimethylsilyl)ethen-3-yne68
2 TMS-protected (Z)-Enediyne (from 1-hexyne)62
3 Terminal (Z)-Enediyne86
4 (Z)-1-Aryl-3-henen-1,5-diynes52-84
5 1-Aryl-1H-benzotriazoles65-91[6]

Synthesis of a Key Intermediate for Sporolide B

Sporolide B is a complex marine natural product with a unique molecular architecture. This compound serves as a precursor for the introduction of a chloroacetylene moiety, a key structural element in a synthetic intermediate of Sporolide B.

Logical Workflow for Sporolide B Intermediate Synthesis

SporolideB_Intermediate_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Sequence cluster_final Final Intermediate cis-DCE This compound LiChloroacetylene Lithiochloroacetylene cis-DCE->LiChloroacetylene Deprotonation MeLi Methyllithium (B1224462) MeLi->LiChloroacetylene Aldehyde Aldehyde Intermediate Propargyl_Alcohol Propargylic Alcohol Aldehyde->Propargyl_Alcohol LiChloroacetylene->Propargyl_Alcohol Nucleophilic Addition Ketone Propargylic Ketone Propargyl_Alcohol->Ketone Oxidation (e.g., DMP) Desired_Alcohol Desired Propargylic Alcohol Ketone->Desired_Alcohol Stereoselective Reduction Sporolide_Intermediate Key Sporolide B Intermediate Desired_Alcohol->Sporolide_Intermediate Further Elaboration

Figure 3: Synthesis of a key intermediate for Sporolide B.
Experimental Protocol

Protocol 3.1: Generation of Lithiochloroacetylene and Reaction with an Aldehyde Intermediate

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether and cool to 0°C.

  • Slowly add a solution of methyllithium in diethyl ether and stir for 30 minutes to generate lithiochloroacetylene in situ.[4]

  • To this solution, add a solution of the aldehyde intermediate in diethyl ether at 0°C.[3]

  • Stir for 15 minutes, then quench the reaction with saturated aqueous ammonium (B1175870) chloride.[6]

  • Perform an aqueous workup and purify the resulting propargylic alcohol by column chromatography.

  • To invert the stereochemistry of the alcohol, first oxidize it to the corresponding ketone using Dess-Martin periodinane (DMP).[3]

  • Then, perform a stereoselective reduction of the ketone to obtain the desired alcohol isomer.

Quantitative Data
StepProductYield (%)
1 & 2 Propargylic Alcohol (initial addition product)79[6]
3 & 4 Desired Propargylic Alcohol (after oxidation and reduction)95 (combined for two steps)[6]

Note: The synthesized propargylic alcohol is a crucial intermediate that undergoes further transformations, including a Ruthenium-catalyzed [2+2+2] cycloaddition, to construct the complex framework of Sporolide B.[3]

Disclaimer

The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and scales.

References

Application of cis-1,2-Dichloroethylene in Groundwater Remediation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dichloroethylene (cis-1,2-DCE) is a chlorinated organic compound frequently detected as a contaminant in groundwater. It is often an intermediate product of the anaerobic biodegradation of more highly chlorinated solvents such as tetrachloroethylene (B127269) (PCE) and trichloroethylene (B50587) (TCE).[1] Due to its persistence and potential health risks, the remediation of cis-1,2-DCE-contaminated groundwater is a significant environmental concern. This document provides an overview of current applications and detailed protocols for studying the remediation of cis-1,2-DCE in groundwater, with a focus on both biological and abiotic treatment methodologies.

Bioremediation of this compound

Bioremediation harnesses the metabolic processes of microorganisms to degrade or transform contaminants. In the case of cis-1,2-DCE, both anaerobic and aerobic pathways have been extensively studied.

Anaerobic Bioremediation: Reductive Dechlorination

Under anaerobic conditions, the primary bioremediation pathway for cis-1,2-DCE is reductive dechlorination. This process involves the sequential removal of chlorine atoms, transforming cis-1,2-DCE to vinyl chloride (VC) and finally to non-toxic ethene.[1] Microorganisms such as Dehalococcoides mccartyi play a crucial role in this process, utilizing chlorinated compounds as electron acceptors.[2][3]

Aerobic Bioremediation: Oxidation

Aerobic bacteria can also degrade cis-1,2-DCE, often using it as a sole carbon and energy source.[4] This oxidative degradation pathway is a promising remediation strategy as it can lead to the complete mineralization of the contaminant to carbon dioxide and water, avoiding the accumulation of harmful intermediates like vinyl chloride.[5]

Abiotic Remediation of this compound

Abiotic remediation involves the use of chemical or physical processes to transform contaminants. For cis-1,2-DCE, common approaches include the use of zero-valent iron (ZVI) and other reactive minerals.

Zero-Valent Iron (ZVI)

Zero-valent iron is a strong reducing agent that can abiotically degrade cis-1,2-DCE. The reaction involves the transfer of electrons from the iron surface to the chlorinated molecule, leading to its dechlorination. Modified ZVI, such as sulfidated or biochar-supported ZVI, has shown enhanced reactivity and removal efficiency for cis-1,2-DCE.[6]

Reactive Minerals

Certain naturally occurring minerals, such as magnetite and pyrite, can also contribute to the abiotic degradation of cis-1,2-DCE under anaerobic conditions.[7][8] These minerals can facilitate reductive dechlorination, although the rates may be slower compared to those achieved with engineered systems like ZVI barriers.

Data Presentation

Table 1: Quantitative Data from Bioremediation Studies of cis-1,2-DCE
Study TypeMicroorganism/ConsortiumInitial cDCE ConcentrationTreatment ConditionsDegradation Rate/EfficiencyFinal ProductsReference
Aquifer MicrocosmsDehalococcoides mccartyi (Dhc)5 mg/LAnaerobic, bioaugmented with varying Dhc cell densities (10³ to 10⁸ cells/mL)Rate coefficient (kcDCE) of 10⁻⁴ day⁻¹ at low Dhc densitiesVinyl Chloride, Ethene[2][3]
Groundwater MicrocosmsIndigenous Aerobic BacteriaUp to 100 mg/LAerobic, cDCE as sole carbon source, pH ~7, 4-23°CGrowth yield of 12.5 ± 1.9 g of protein/Mol of cDCE; Doubling time of 53 ± 2 h at 23°CMineralization (CO₂)[4]
Landfill Leachate Sediment CultureClostridium sp. strain DC1Not specifiedAnaerobicComplete dechlorinationChloride ions (stoichiometric release)[9]
Freshwater Wetland Sediment MicrocosmsIndigenous microorganismsNot specifiedMethanogenic and Sulfate-reducingFaster degradation under methanogenic conditionsVinyl Chloride, Ethene[10]
Table 2: Quantitative Data from Abiotic Remediation Studies of cis-1,2-DCE
Study TypeReactive MaterialInitial cDCE ConcentrationTreatment ConditionsTransformation/Removal EfficiencyFinal ProductsReference
Fractured Sandstone MicrocosmsTypical Sandstone~40 mg/LAnaerobic, 120 days incubation11-14% transformation to ¹⁴CO₂, 1-3% to soluble productsCO₂, Soluble Products[8]
Fractured Sandstone MicrocosmsPyrite-rich Sandstone~40 mg/LAnaerobic, 120 days incubation2-4% transformation to ¹⁴CO₂, 1% to soluble productsCO₂, Soluble Products[8]
Laboratory Batch StudySulfur- and Biochar-modified Zero-Valent Iron (ZVI-BC-S)Not specifiedNot specified62.0% removal of cDCENot specified[6]

Experimental Protocols

Protocol 1: Anaerobic Microcosm Study for Bioremediation of cis-1,2-DCE

Objective: To assess the potential for anaerobic biodegradation of cis-1,2-DCE by a microbial consortium.

Materials:

  • Anaerobic glove box

  • Serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals

  • Groundwater and sediment from the contaminated site

  • This compound (neat or as a standard solution)

  • Electron donor (e.g., lactate, ethanol)

  • Nutrient medium (if required)

  • Syringes and needles

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC/MS)

Procedure:

  • Microcosm Setup: Inside an anaerobic glove box, add a known amount of sediment and groundwater to each serum bottle.

  • Spiking: Spike the microcosms with a known concentration of cis-1,2-DCE. A set of control microcosms should be prepared (e.g., killed controls with autoclaved sediment/water).

  • Amendment: If biostimulation is being tested, add an electron donor and/or nutrients.[11]

  • Incubation: Seal the bottles and incubate them in the dark at a constant temperature representative of the groundwater environment.

  • Sampling: Periodically, remove a headspace or liquid sample from each microcosm using a gas-tight syringe.

  • Analysis: Analyze the samples for the concentration of cis-1,2-DCE and its degradation products (vinyl chloride, ethene) using GC-FID or GC/MS.[12][13]

  • Data Interpretation: Plot the concentration of cis-1,2-DCE over time to determine the degradation rate.

Protocol 2: Abiotic Degradation of cis-1,2-DCE using Zero-Valent Iron

Objective: To evaluate the effectiveness of ZVI for the abiotic degradation of cis-1,2-DCE.

Materials:

  • Batch reactors or columns

  • Zero-Valent Iron (ZVI) particles (e.g., micro or nanoscale)

  • This compound-contaminated water

  • Inert gas (e.g., nitrogen) for purging

  • Shaker table or column pump

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC/MS)

Procedure:

  • Reactor Setup: For batch experiments, add a known mass of ZVI to a reactor containing the contaminated water. For column experiments, pack a column with a mixture of ZVI and sand.

  • Deoxygenation: Purge the reactor or column with an inert gas to create anaerobic conditions.

  • Reaction Initiation: Introduce the cis-1,2-DCE contaminated water to the reactor or pump it through the column at a constant flow rate.

  • Incubation/Operation: For batch tests, place the reactors on a shaker table. For column tests, maintain a continuous flow.

  • Sampling: Collect aqueous samples from the batch reactor or the column effluent at regular intervals.

  • Analysis: Analyze the samples for the concentration of cis-1,2-DCE and potential degradation products.[12][13]

  • Data Analysis: Calculate the removal efficiency and degradation rate constant.

Mandatory Visualization

Anaerobic_Reductive_Dechlorination cluster_legend Legend PCE Tetrachloroethylene (PCE) TCE Trichloroethylene (TCE) PCE->TCE -Cl⁻ cDCE This compound (cDCE) TCE->cDCE -Cl⁻ VC Vinyl Chloride (VC) cDCE->VC -Cl⁻ Ethene Ethene VC->Ethene -Cl⁻ Contaminant Chlorinated Contaminant Intermediate Degradation Intermediate Product Final Product

Caption: Anaerobic reductive dechlorination pathway of chlorinated ethenes.

Experimental_Workflow_Microcosm start Start: Site Sampling setup Microcosm Setup (Groundwater + Sediment) start->setup spike Spike with cis-1,2-DCE & Amendments setup->spike incubation Anaerobic Incubation spike->incubation sampling Periodic Sampling (Headspace/Liquid) incubation->sampling sampling->incubation Continue Incubation analysis GC/MS Analysis (cDCE, VC, Ethene) sampling->analysis data Data Analysis (Degradation Rates) analysis->data end End: Report Results data->end

Caption: Experimental workflow for a microcosm bioremediation study.

References

Application Notes and Protocols for Bioremediation of cis-1,2-Dichloroethylene (cDCE) Contaminated Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioremediation of sites contaminated with cis-1,2-dichloroethylene (cDCE), a common and persistent environmental pollutant. The following sections detail the primary degradation pathways, influential environmental factors, and step-by-step experimental guides for laboratory-scale evaluation of cDCE bioremediation.

Introduction

This compound (cDCE) is a chlorinated solvent that frequently accumulates in groundwater as a result of the incomplete anaerobic dechlorination of tetrachloroethene (PCE) and trichloroethene (TCE). Due to its toxicity and persistence, cDCE poses a significant risk to human health and the environment. Bioremediation, the use of microorganisms to degrade contaminants, offers a cost-effective and sustainable approach for the cleanup of cDCE-contaminated sites. This document outlines the key biological processes and experimental procedures to assess and implement cDCE bioremediation strategies.

Bioremediation Mechanisms of cDCE

The biodegradation of cDCE can occur under both anaerobic and aerobic conditions, each involving distinct microbial pathways and enzymatic activities.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, certain microorganisms can use cDCE as an electron acceptor in a process called reductive dechlorination (or organohalide respiration). This pathway sequentially removes chlorine atoms from the cDCE molecule. The key enzymes mediating this process are reductive dehalogenases.[1][2][3][4] The complete reduction of cDCE ultimately leads to the formation of non-toxic ethene.

A critical group of bacteria capable of complete reductive dechlorination of cDCE to ethene belongs to the genus Dehalococcoides.[5] However, the process can sometimes stall, leading to the accumulation of vinyl chloride (VC), a more toxic and carcinogenic compound.

Aerobic Co-metabolism and Metabolism

In aerobic environments, cDCE can be degraded through two primary mechanisms:

  • Co-metabolism: This is the fortuitous degradation of cDCE by enzymes that are produced by microorganisms for the metabolism of other compounds, such as methane, toluene, or phenol.[1] Key enzymes in this process are monooxygenases and dioxygenases, which exhibit broad substrate specificity.[6][7][8][9][10]

  • Metabolism: Some aerobic bacteria can utilize cDCE as their sole source of carbon and energy for growth.[11] This is a highly desirable process for bioremediation as it leads to the complete mineralization of the contaminant.

Data Presentation: Quantitative Bioremediation Parameters

The efficiency of cDCE bioremediation is influenced by various factors. The following table summarizes key quantitative data from different studies.

ParameterConditionValueReference
Anaerobic Degradation
cDCE to EtheneMethanogenic MicrocosmComplete dechlorination[12]
Reductive Dehalogenation RateFractured Bedrock Aquifer21.3 mg m⁻² d⁻¹ of cDCENot explicitly cited
Aerobic Degradation
Growth Yield on cDCEAerobic Enrichment Culture12.5 ± 1.9 g protein/mol cDCENot explicitly cited
Doubling Time on cDCEAerobic Enrichment Culture53 ± 2 hours at 23°CNot explicitly cited
Optimal pHAerobic Enrichment Culture~7Not explicitly cited
Optimal Temperature RangeAerobic Enrichment Culture4 - 23°CNot explicitly cited
TCE Degradation Doubling TimeAerobic Bacteria24 days[11]
Inhibition
Inhibitory Co-contaminantsAerobic TCE Degradation1,1-DCE, Vinyl Chloride[13]

Signaling Pathways and Experimental Workflows

Anaerobic Reductive Dechlorination Pathway

Anaerobic_Dechlorination PCE Tetrachloroethene (PCE) TCE Trichloroethene (TCE) PCE->TCE Reductive Dehalogenase cDCE This compound (cDCE) TCE->cDCE Reductive Dehalogenase VC Vinyl Chloride (VC) cDCE->VC Reductive Dehalogenase Ethene Ethene VC->Ethene Reductive Dehalogenase

Anaerobic reductive dechlorination of chlorinated ethenes.
Aerobic Degradation Pathway of cDCE

Aerobic_Degradation cluster_cometabolism Co-metabolism cluster_metabolism Metabolism cDCE_co This compound (cDCE) Epoxide_co cDCE Epoxide cDCE_co->Epoxide_co fortuitous oxidation Intermediates_co Intermediates Epoxide_co->Intermediates_co CO2_H2O_co CO2 + H2O + Cl- Intermediates_co->CO2_H2O_co Enzyme_co Monooxygenase / Dioxygenase PrimarySubstrate Primary Substrate (e.g., Methane, Toluene) PrimarySubstrate->Enzyme_co induces cDCE_met This compound (cDCE) Intermediates_met Intermediates cDCE_met->Intermediates_met uptake & oxidation Biomass Biomass Intermediates_met->Biomass CO2_H2O_met CO2 + H2O + Cl- Intermediates_met->CO2_H2O_met Energy Energy Intermediates_met->Energy

Aerobic degradation pathways of cDCE.
Experimental Workflow for a Microcosm Study

Microcosm_Workflow Collect 1. Collect Site Samples (Soil and Groundwater) Setup 2. Set up Microcosms (Serum Bottles) Collect->Setup Amend 3. Amend Microcosms (e.g., Electron Donor, Nutrients) Setup->Amend Spike 4. Spike with cDCE Amend->Spike Incubate 5. Incubate under Controlled Conditions Spike->Incubate Sample 6. Periodic Sampling (Headspace and Aqueous) Incubate->Sample Analyze 7. Analyze Samples (GC-FID/MS) Sample->Analyze Data 8. Data Analysis (Degradation Kinetics) Analyze->Data

References

Application Notes and Protocols for the Anaerobic Biodegradation of cis-1,2-Dichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anaerobic biodegradation pathways of cis-1,2-dichloroethylene (cis-DCE), a common groundwater contaminant. The document details the primary metabolic routes, key microorganisms and enzymes involved, and provides established experimental protocols for studying these processes in a laboratory setting.

Introduction to Anaerobic Biodegradation of cis-DCE

The anaerobic biodegradation of this compound (cis-DCE) is a critical process in the natural attenuation and engineered bioremediation of sites contaminated with chlorinated solvents. Under anaerobic conditions, the primary and most well-understood pathway for cis-DCE transformation is reductive dechlorination . This process involves the sequential removal of chlorine atoms, ultimately leading to the non-toxic end-product, ethene. However, alternative pathways, such as oxidative degradation, have also been observed under specific conditions.

The most crucial microorganisms in the complete reductive dechlorination of cis-DCE to ethene belong to the genus Dehalococcoides, particularly strains like Dehalococcoides mccartyi.[1][2] These bacteria are obligate organohalide-respiring organisms, meaning they use chlorinated compounds like cis-DCE as electron acceptors for energy production and growth.[1] The key enzymes catalyzing these reactions are reductive dehalogenases (RDases), such as trichloroethene reductive dehalogenase (TceA) and vinyl chloride reductases (VcrA and BvcA).

Key Biodegradation Pathways

Reductive Dechlorination

This is the principal pathway for anaerobic cis-DCE biodegradation. It is a stepwise process where a chlorine atom is replaced by a hydrogen atom. The process is generally mediated by organohalide-respiring bacteria.

  • This compound (cis-DCE) → Vinyl Chloride (VC) → Ethene

This transformation is energetically favorable for the microorganisms involved, which couple the dechlorination to their growth.[3]

Oxidative Degradation

While less common under strictly anaerobic conditions, some studies have reported the potential for oxidative degradation of cis-DCE without the formation of vinyl chloride.[4][5] This pathway can occur under iron-reducing conditions, where cis-DCE is oxidized to CO2 and soluble products.[4][6] The exact mechanisms and microorganisms involved in anaerobic oxidation are still an area of active research.

Key Microorganisms and Enzymes

A variety of anaerobic bacteria can dechlorinate higher chlorinated ethenes to cis-DCE. However, the complete dechlorination of cis-DCE to ethene is primarily carried out by specific strains of Dehalococcoides mccartyi.[1][2] Other microorganisms that can participate in the initial steps of dechlorination include Dehalobacter, Desulfitobacterium, and Desulfuromonas.

The critical enzymes in this process are the reductive dehalogenases (RDases) . These enzymes contain a corrinoid (vitamin B12) cofactor and iron-sulfur clusters.[7] Key RDases involved in the dechlorination of cis-DCE and its daughter product, vinyl chloride, include:

  • Trichloroethene Reductive Dehalogenase (TceA): Can dechlorinate TCE to cis-DCE and cis-DCE to VC.

  • Vinyl Chloride Reductase (VcrA and BvcA): Specialized enzymes for the dechlorination of VC to ethene.

Quantitative Data on Anaerobic cis-DCE Biodegradation

The efficiency of anaerobic cis-DCE biodegradation is influenced by several factors, including the presence of suitable electron donors, temperature, and pH.

Table 1: Optimal Growth Conditions for Dehalococcoides mccartyi
ParameterOptimal RangeReference(s)
Temperature25-35 °C[1][8]
pH6.5-8.0[1][9]
Electron DonorsHydrogen (H₂), Formate, Lactate, Butyrate, Ethanol[3][10]
Carbon SourceAcetate[1]
Required CofactorVitamin B₁₂[1]
Table 2: Reductive Dechlorination Rates of Chlorinated Ethenes by Dehalococcoides spp.
SubstrateDechlorination RateCulture/StrainReference(s)
cis-DCENot specifiedDehalococcoides ethenogenes strain 195[11]
Vinyl Chloride215 ± 40 µmol L⁻¹ day⁻¹"Candidatus Dehalogenimonas etheniformans" strain GP[8]

Experimental Protocols

Protocol 1: Anaerobic Microcosm Study for cis-DCE Biodegradation

This protocol outlines the setup of anaerobic microcosms to assess the potential for cis-DCE biodegradation in environmental samples (e.g., groundwater, sediment).

Materials:

  • Serum bottles (120 mL or 160 mL) with butyl rubber stoppers and aluminum crimp seals

  • Anaerobic chamber or glove box with an N₂/CO₂/H₂ atmosphere

  • Sterile, anaerobic mineral medium

  • Electron donor stock solution (e.g., lactate, ethanol, or a mixture)

  • cis-DCE stock solution in an appropriate solvent (e.g., methanol)

  • Groundwater and/or sediment samples from the contaminated site

  • Resazurin (as a redox indicator)

  • Sodium sulfide (B99878) or cysteine (as a reducing agent)

Procedure:

  • Preparation of Microcosms:

    • Inside an anaerobic chamber, add a known amount of sediment (e.g., 10-20 g) to each serum bottle.

    • Add a specific volume of groundwater (e.g., 50-100 mL).

    • If using a defined medium, add the anaerobic mineral medium instead of groundwater.

  • Amendment Addition:

    • Add the electron donor(s) to the designated bottles to achieve the desired final concentration (e.g., 5-10 mM).

    • Spike the microcosms with the cis-DCE stock solution to a target concentration (e.g., 5-10 mg/L).

    • Prepare control microcosms:

      • Killed controls: Autoclave or add a chemical sterilant (e.g., mercuric chloride) to a set of microcosms before adding cis-DCE to account for abiotic losses.

      • No-donor controls: Microcosms with cis-DCE but without an added electron donor to assess natural attenuation potential.

  • Incubation:

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

    • Remove the bottles from the anaerobic chamber.

    • Incubate the microcosms in the dark at a constant temperature, typically reflecting in-situ conditions (e.g., 15-25°C).

  • Sampling and Analysis:

    • Periodically collect headspace or aqueous samples using a gas-tight syringe.

    • Analyze the samples for cis-DCE, vinyl chloride, ethene, and other relevant parameters (e.g., methane, volatile fatty acids) using gas chromatography (see Protocol 2).

    • At the end of the experiment, microbial community analysis can be performed on the sediment/water (see Protocol 3).

Protocol 2: Analysis of Chlorinated Ethenes by Gas Chromatography (GC)

This protocol describes the analysis of cis-DCE, VC, and ethene in aqueous or headspace samples using a gas chromatograph with a flame ionization detector (GC-FID) or an electron capture detector (GC-ECD).[12][13][14][15][16]

Instrumentation:

  • Gas chromatograph (GC) equipped with a suitable detector (FID or ECD).

  • Capillary column (e.g., DB-624, DB-1701, or similar).[16]

  • Headspace autosampler (optional but recommended for high-throughput analysis).

Procedure:

  • Sample Preparation (Headspace Analysis):

    • Allow the sample vial (e.g., microcosm bottle or a subsample in a sealed vial) to equilibrate at a specific temperature (e.g., 60°C) for a set time.

    • Using a gas-tight syringe, withdraw a known volume of the headspace (e.g., 100-500 µL).

  • GC Analysis:

    • Inject the headspace sample into the GC.

    • Use an appropriate temperature program for the oven to separate the target analytes. A typical program might start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 200-220°C).

    • The carrier gas is typically helium or hydrogen.

  • Quantification:

    • Prepare calibration standards of cis-DCE, VC, and ethene in the same matrix as the samples (or in clean water for headspace analysis).

    • Generate a calibration curve by plotting the peak area against the concentration of each analyte.

    • Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Quantification of Dehalococcoides spp. by Quantitative PCR (qPCR)

This protocol allows for the quantification of Dehalococcoides 16S rRNA genes and specific reductive dehalogenase genes (e.g., tceA, vcrA, bvcA) in environmental samples.[17][18][19][20][21]

Materials:

  • DNA extraction kit suitable for environmental samples (e.g., soil, water).

  • qPCR instrument (real-time thermal cycler).

  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer).

  • Primers and probes specific for Dehalococcoides 16S rRNA and the target RDase genes.

  • DNA standards (plasmids containing the target gene sequence of known copy number).

Procedure:

  • DNA Extraction:

    • Extract total genomic DNA from a known amount of sediment or a filtered volume of groundwater using a commercial kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers, the probe, and the extracted DNA template.

    • Prepare a serial dilution of the DNA standards to generate a standard curve.

    • Include no-template controls (NTCs) to check for contamination.

  • qPCR Run:

    • Run the qPCR plate on a real-time thermal cycler using an appropriate cycling program (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values of the standards against the logarithm of their copy numbers.

    • Determine the copy number of the target genes in the environmental samples by interpolating their Ct values onto the standard curve.

    • Normalize the results to the amount of sediment or volume of water from which the DNA was extracted.

Protocol 4: Reductive Dehalogenase Activity Assay

This protocol describes a method to measure the activity of reductive dehalogenases in cell-free extracts.[11][22][23]

Materials:

  • Anaerobic chamber or glove box.

  • Cell disruption equipment (e.g., French press, sonicator).

  • Centrifuge.

  • Serum vials and rubber stoppers.

  • Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Artificial electron donor (e.g., methyl viologen).

  • Reducing agent (e.g., titanium(III) citrate).

  • cis-DCE stock solution.

  • Gas chromatograph for analysis.

Procedure:

  • Preparation of Cell-Free Extract:

    • Harvest bacterial cells from a culture grown on a chlorinated ethene by centrifugation under anaerobic conditions.

    • Wash the cell pellet with anaerobic buffer.

    • Resuspend the cells in a small volume of buffer and lyse the cells using a French press or sonication inside an anaerobic chamber.

    • Centrifuge the lysate at high speed to separate the membrane fraction from the soluble fraction (cytosol). The reductive dehalogenases are typically found in the membrane fraction.

  • Enzyme Assay:

    • In an anaerobic vial, prepare an assay mixture containing anaerobic buffer, the artificial electron donor (methyl viologen), and the reducing agent (titanium(III) citrate).

    • Add a known amount of the cell-free extract (membrane fraction).

    • Initiate the reaction by adding a known concentration of cis-DCE.

    • Incubate the vials at a controlled temperature (e.g., 30-37°C).

  • Analysis:

    • At different time points, take headspace or liquid samples and analyze for the disappearance of cis-DCE and the appearance of vinyl chloride and ethene using gas chromatography (Protocol 2).

  • Calculation of Activity:

    • Calculate the rate of substrate depletion or product formation and normalize it to the amount of protein in the cell-free extract to determine the specific activity (e.g., in nmol/min/mg protein).

Visualizations

Anaerobic_Biodegradation_of_cisDCE cluster_reductive Reductive Dechlorination Pathway cluster_oxidative Oxidative Pathway cluster_microbes Key Microorganisms cis-DCE cis-DCE VC Vinyl Chloride cis-DCE->VC Reductive Dechlorination (e.g., TceA) Ethene Ethene VC->Ethene Reductive Dechlorination (VcrA, BvcA) cis-DCE_ox cis-DCE CO2 CO2 + Soluble Products cis-DCE_ox->CO2 Oxidation Dhc Dehalococcoides mccartyi Other_dechlorinators Other Dechlorinators (Dehalobacter, Desulfitobacterium)

Caption: Anaerobic biodegradation pathways of this compound.

Microcosm_Workflow start Start: Collect Environmental Samples (Groundwater, Sediment) setup Microcosm Setup in Anaerobic Chamber start->setup amend Amend with cis-DCE and Electron Donors setup->amend incubate Incubate in the Dark at Controlled Temperature amend->incubate sampling Periodic Sampling of Headspace/Aqueous Phase incubate->sampling analysis GC Analysis for Chlorinated Ethenes sampling->analysis qpcr qPCR for Microbial Quantification sampling->qpcr end End: Data Interpretation analysis->end qpcr->end

Caption: Experimental workflow for an anaerobic microcosm study.

References

The Pivotal Role of Dehalococcoides in the Dechlorination of cis-1,2-Dichloroethylene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The microbial genus Dehalococcoides is of significant interest in the field of bioremediation due to its unique ability to carry out the complete reductive dechlorination of toxic chlorinated ethenes, such as tetrachloroethene (PCE) and trichloroethene (TCE), to the non-toxic end product, ethene.[1][2] A critical and often rate-limiting step in this pathway is the dechlorination of cis-1,2-dichloroethylene (cis-DCE), a common and persistent groundwater contaminant that can accumulate during the incomplete bioremediation of PCE and TCE.[3][4] This document provides a detailed overview of the role of Dehalococcoides in cis-DCE dechlorination, including the key enzymes involved, relevant quantitative data, and comprehensive protocols for studying this process in a laboratory setting.

Dehalococcoides species are strictly anaerobic bacteria that utilize chlorinated compounds as electron acceptors for their respiration in a process known as organohalide respiration.[2][5] The enzymes responsible for the dechlorination of cis-DCE are reductive dehalogenases (RDases), with two of the most well-characterized being the trichloroethene reductive dehalogenase (TceA) and the vinyl chloride reductive dehalogenase (VcrA).[6][7][8] The expression and activity of these enzymes are crucial for the successful detoxification of sites contaminated with chlorinated ethenes.

Biochemical Pathway of cis-DCE Dechlorination

The reductive dechlorination of cis-DCE by Dehalococcoides is a sequential process that ultimately leads to the formation of ethene. The pathway involves the removal of chlorine atoms and their replacement with hydrogen atoms.

cisDCE This compound (cis-DCE) VC Vinyl Chloride (VC) cisDCE->VC Reductive Dehalogenase (e.g., TceA, VcrA) Ethene Ethene VC->Ethene Reductive Dehalogenase (e.g., VcrA, BvcA)

Caption: Reductive dechlorination pathway of cis-DCE to ethene by Dehalococcoides.

Key Reductive Dehalogenases

The dechlorination of cis-DCE is primarily catalyzed by specific reductive dehalogenases. The presence and expression of the genes encoding these enzymes are often used as biomarkers for assessing the potential for complete dechlorination at a contaminated site.

EnzymeGeneSubstratesNotes
Trichloroethene Reductive DehalogenasetceATCE, cis-DCE, 1,1-DCECan dechlorinate TCE and DCEs to VC.[9][10] Expression can be induced by the presence of TCE and DCEs.[11]
Vinyl Chloride Reductive DehalogenasevcrATCE, cis-DCE, VCCapable of dechlorinating VC to ethene, a critical step for complete detoxification.[6][8]
Vinyl Chloride Reductive DehalogenasebvcAVC, DCEsFound in some Dehalococcoides strains and is also crucial for the final dechlorination step to ethene.[3]

Quantitative Data on cis-DCE Dechlorination

The efficiency of cis-DCE dechlorination by Dehalococcoides can be influenced by various factors, including substrate concentration, presence of co-contaminants, and nutrient availability. The following table summarizes key quantitative data from various studies.

ParameterValueOrganism/CultureConditionsReference
Dechlorination Rate0.16 µmol/min/mg of proteinDehalococcoides ethenogenes crude extractsReduced methyl viologen as electron donor[12]
Growth Yield(5.2 ± 1.5) × 10⁸ copies of 16S rRNA gene/µmol of Cl⁻Dehalococcoides-like microorganism (bacterium VS)H₂ as electron donor, cis-DCE as electron acceptor[13]
Maximum Growth Rate0.4 day⁻¹Dehalococcoides-like microorganism (bacterium VS)H₂ as electron donor, VC as electron acceptor[13]
cis-DCE InhibitionDoses > 0.2 mmol/L can be inhibitoryDehalococcoides ethenogenes strain 195Commercially synthesized cis-DCE[14]
Dechlorination Rate8.2 to 15.3 per year (first-order)Dehalococcoides in aquifer sedimentIn-situ bioremediation study[15]

Experimental Protocols

Protocol 1: Cultivation of Dehalococcoides for cis-DCE Dechlorination Studies

This protocol outlines the steps for cultivating Dehalococcoides-containing cultures for subsequent dechlorination assays. Dehalococcoides have complex nutritional requirements and are strict anaerobes.[5][16]

Materials:

  • Anaerobic mineral salts medium (specific composition can vary, but generally contains macro- and micronutrients, a reducing agent like sodium sulfide, and a pH indicator like resazurin)

  • Dehalococcoides-containing inoculum (e.g., from a commercial supplier or an established laboratory culture)

  • This compound (cis-DCE)

  • Hydrogen gas (H₂) as the electron donor

  • Acetate as a carbon source

  • Vitamin B₁₂ solution

  • Anaerobic glassware (serum bottles with butyl rubber stoppers and aluminum crimp seals)

  • Gassing station with a mixture of N₂/CO₂ (e.g., 80:20)

  • Syringes and needles (sterile, anaerobic)

Procedure:

  • Prepare the anaerobic mineral salts medium and dispense it into serum bottles inside an anaerobic chamber or under a stream of N₂/CO₂ gas.

  • Add a reducing agent (e.g., sodium sulfide) until the resazurin (B115843) indicator turns colorless, indicating anaerobic conditions.

  • Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Autoclave the sealed bottles of medium.

  • After the medium has cooled to room temperature, add sterile, anaerobic stock solutions of acetate, vitamin B₁₂, and the Dehalococcoides inoculum using a syringe.

  • Add H₂ to the headspace of the bottles to serve as the electron donor.

  • Add a known concentration of cis-DCE to the culture using a gas-tight syringe. Be aware of potential toxicity at high concentrations.[14]

  • Incubate the cultures in the dark at a controlled temperature (typically 25-35°C).

  • Monitor the dechlorination of cis-DCE and the production of vinyl chloride (VC) and ethene over time by analyzing headspace or aqueous samples via gas chromatography (GC).

A Prepare Anaerobic Medium B Inoculate with Dehalococcoides A->B C Add Electron Donor (H₂) and Carbon Source (Acetate) B->C D Add cis-DCE C->D E Incubate D->E F Monitor Dechlorination (GC Analysis) E->F

Caption: Workflow for cultivating Dehalococcoides and monitoring cis-DCE dechlorination.

Protocol 2: Resting-Cell Assay for cis-DCE Dechlorination

This protocol is used to determine the dechlorination activity of a concentrated cell suspension, independent of cell growth.[11]

Materials:

  • Actively growing Dehalococcoides culture

  • Anaerobic buffer (e.g., phosphate (B84403) buffer) with a reducing agent

  • Centrifuge and centrifuge tubes (for anaerobic conditions)

  • cis-DCE stock solution

  • Electron donor (e.g., H₂)

  • Serum vials and crimper

  • Gas chromatograph (GC) for analysis

Procedure:

  • Harvest cells from an actively dechlorinating culture by centrifugation under anaerobic conditions.

  • Wash the cell pellet with anaerobic buffer to remove residual medium components and chlorinated ethenes.

  • Resuspend the cell pellet in a known volume of anaerobic buffer to create a concentrated cell suspension.

  • Dispense the cell suspension into anaerobic serum vials.

  • Add the electron donor (H₂) to the headspace.

  • Initiate the assay by adding a known amount of cis-DCE.

  • Incubate the vials at the desired temperature, typically with shaking.

  • At regular time intervals, withdraw a headspace or liquid sample and analyze for cis-DCE, VC, and ethene concentrations using a GC.

  • Calculate the dechlorination rate, often normalized to the amount of protein in the cell suspension.

Protocol 3: Quantifying Reductive Dehalogenase Gene Expression using RT-qPCR

This protocol allows for the quantification of the expression of key reductive dehalogenase genes (tceA, vcrA) in response to cis-DCE exposure.[7][8]

Materials:

  • Dehalococcoides culture samples

  • RNA extraction kit suitable for bacteria

  • DNase I

  • Reverse transcriptase kit

  • Quantitative PCR (qPCR) instrument

  • Primers and probes specific for the target genes (tceA, vcrA) and a reference gene (e.g., 16S rRNA)

  • qPCR master mix

Procedure:

  • Collect cell pellets from Dehalococcoides cultures at different time points during cis-DCE dechlorination.

  • Immediately stabilize the RNA (e.g., by flash-freezing in liquid nitrogen or using a commercial RNA stabilization solution).

  • Extract total RNA from the cell pellets according to the manufacturer's protocol of the RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

  • Perform qPCR using the synthesized cDNA as a template with primers and probes specific for the target reductive dehalogenase genes and the reference gene.

  • Analyze the qPCR data to determine the relative or absolute expression levels of the target genes. The expression levels are often normalized to the expression of the reference gene.

Conclusion

Dehalococcoides species are critical for the complete detoxification of sites contaminated with chlorinated ethenes, with the dechlorination of cis-DCE being a key step in this process. Understanding the enzymatic machinery, kinetics, and optimal conditions for cis-DCE dechlorination is essential for developing effective bioremediation strategies. The protocols provided in this document offer a framework for researchers to investigate the role of Dehalococcoides in this important environmental process. The ability to cultivate these organisms, measure their dechlorinating activity, and quantify the expression of key functional genes will continue to advance our knowledge and application of bioremediation technologies.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Cis- and Trans-1,2-Dichloroethylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of cis- and trans-1,2-dichloroethylene (B151667) isomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Core Challenge: Close Boiling Points

The primary difficulty in separating cis- and trans-1,2-dichloroethylene lies in their very close boiling points, which makes conventional separation methods challenging and often energy-intensive. This guide will explore the primary techniques used for their separation: fractional distillation, gas chromatography, and adsorptive separation, offering practical advice for each.

Physical Properties of 1,2-Dichloroethylene Isomers

A clear understanding of the physical properties of each isomer is crucial for developing an effective separation strategy. The table below summarizes key quantitative data for cis- and trans-1,2-dichloroethylene.

Propertycis-1,2-Dichloroethylenetrans-1,2-DichloroethyleneData Source(s)
Molecular Formula C₂H₂Cl₂C₂H₂Cl₂
Molecular Weight 96.94 g/mol 96.94 g/mol
CAS Number 156-59-2156-60-5
Boiling Point 60.3 °C47.5 - 48 °C[1][2]
Melting Point -80 °C-50 °C[1]
Vapor Pressure 273 mm Hg at 30 °C395 mm Hg at 30 °C[1]
Density 1.28 g/cm³ at 20 °C1.26 g/cm³ at 20 °C[1]
Water Solubility 3.5 g/L at 25 °C6.3 g/L at 25 °C[1]
Log Octanol-Water Partition Coefficient (Kow) 1.862.06[1]

Method Selection Workflow

Choosing the appropriate separation technique depends on the scale of the separation, required purity, and available equipment. The following workflow provides a logical decision-making process.

start Start: Isomer Mixture scale What is the scale of separation? start->scale large_scale Large (Industrial) Scale scale->large_scale Large lab_scale Laboratory Scale scale->lab_scale Small purity High purity required? gc_check Analytical or small preparative scale? purity->gc_check Yes frac_dist Fractional Distillation purity->frac_dist Moderate gc_check->frac_dist No gc Preparative Gas Chromatography gc_check->gc Yes large_scale->frac_dist adsorptive Adsorptive Separation large_scale->adsorptive lab_scale->purity

Caption: Decision workflow for selecting a separation method.

Fractional Distillation

Fractional distillation is a common, albeit energy-intensive, method for separating the isomers on a larger scale. Due to the small difference in boiling points, a highly efficient fractionating column is required.[2]

Frequently Asked Questions (FAQs) - Fractional Distillation

Q1: Why is a simple distillation not effective for separating these isomers?

A1: Simple distillation is only effective for separating liquids with significantly different boiling points (typically a difference of more than 25 °C). The boiling points of cis- and trans-1,2-dichloroethylene are too close for a single vaporization-condensation cycle to achieve significant separation. Fractional distillation, which involves multiple successive distillations in a single apparatus, is necessary to enrich the vapor phase with the more volatile component (trans-isomer).[3]

Q2: What are the key parameters for a successful fractional distillation of this isomer mixture?

A2: The key parameters are:

  • High Number of Theoretical Plates: The column must have a high number of theoretical plates to compensate for the small difference in volatility. Industrially, this translates to very tall columns.[2]

  • High Reflux Ratio: A high reflux ratio (the ratio of the condensate returned to the column to the amount of product taken off) is necessary to ensure that the column reaches equilibrium and provides the best possible separation.[4] However, this also increases the energy consumption.

  • Efficient Column Packing: The type of packing material in the column influences the surface area available for vapor-liquid contact and thus the efficiency of the separation. Materials like Raschig rings, Pall rings, or structured packings are used to increase the number of theoretical plates.[5][6]

Experimental Protocol: Laboratory-Scale Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with glass beads/metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[3]

  • Procedure:

    • Charge the round-bottom flask with the cis- and trans-1,2-dichloroethylene mixture and add boiling chips for smooth boiling.

    • Begin heating the flask gently.

    • As the mixture boils, observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate. A high rate will not allow for proper equilibrium to be established in the column, leading to poor separation.

    • Initially, the temperature at the distillation head should be close to the boiling point of the more volatile trans-isomer (approx. 48 °C). Collect this fraction in the receiving flask.

    • The temperature will remain relatively constant as the trans-isomer distills. A sharp increase in temperature towards the boiling point of the cis-isomer (approx. 60 °C) indicates that the trans-isomer has been mostly removed.

    • Change the receiving flask to collect the cis-isomer fraction.

Troubleshooting Guide - Fractional Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Distillate is a mixture of isomers) 1. Insufficient number of theoretical plates in the column. 2. Distillation rate is too fast. 3. Low reflux ratio.1. Use a longer or more efficiently packed fractionating column. 2. Reduce the heating rate to slow down the distillation. 3. Increase the reflux ratio by adjusting the take-off rate.
Flooding of the Column The rate of vapor ascending the column is too high, preventing the liquid from flowing back down.Reduce the heating rate to decrease the boil-up rate.
Temperature Fluctuations at the Distillation Head 1. Uneven heating. 2. The column has not reached thermal equilibrium.1. Ensure the heating mantle is in good contact with the flask and provide steady heating. 2. Allow sufficient time for the column to stabilize before collecting the product. Insulate the column if necessary.

Gas Chromatography (GC)

For analytical purposes and small-scale preparative separations, gas chromatography is a highly effective technique. It offers excellent resolution of the two isomers.

Frequently Asked Questions (FAQs) - Gas Chromatography

Q1: What type of GC column is best for separating cis- and trans-1,2-dichloroethylene?

A1: A polar capillary column is generally recommended for separating these isomers. The difference in polarity between the cis (polar) and trans (non-polar) isomers allows for their separation on a polar stationary phase. Columns with a stationary phase like cyanopropylphenyl dimethylpolysiloxane are often used.[1] For more challenging separations, a highly polar "WAX" type column can also be effective.[7]

Q2: How does the temperature program affect the separation?

A2: The temperature program is crucial for achieving good resolution. An isothermal run at a low temperature might provide good separation but can lead to long analysis times and broad peaks for later eluting compounds. A temperature ramp that is too fast will cause the isomers to elute too close together. A slow, optimized temperature ramp around the elution temperature of the isomers is often necessary to achieve baseline separation.[8][9]

Experimental Protocol: Analytical Gas Chromatography
  • Instrument and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Column: A polar capillary column (e.g., SP™-2560, 100 m x 0.25 mm I.D., 0.20 μm film thickness).[10]

  • GC Conditions:

    • Injector Temperature: 200-250 °C.

    • Detector Temperature: 250-300 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 4 minutes.

      • Ramp at 18 °C/min to 100 °C.

      • Ramp at 40 °C/min to 230 °C, hold for 5 minutes.[2]

    • Injection: 1 µL of the sample solution, with an appropriate split ratio (e.g., 100:1) to avoid column overload.

Troubleshooting Guide - Gas Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Co-elution or Poor Resolution of Isomer Peaks 1. Inappropriate stationary phase. 2. Temperature program is too fast. 3. Carrier gas flow rate is not optimal.1. Use a more polar column. 2. Decrease the temperature ramp rate. 3. Optimize the carrier gas flow rate to achieve the best column efficiency.
Peak Tailing 1. Active sites in the injector liner or column. 2. Column overload.1. Use a deactivated liner and trim the first few centimeters of the column. 2. Dilute the sample or increase the split ratio.[11]
Ghost Peaks Contamination in the syringe, injector, or from the septum.Clean the syringe, replace the septum and liner, and bake out the column.

Adsorptive Separation

Adsorptive separation is an emerging, energy-efficient alternative, particularly for large-scale operations. This method utilizes porous materials that selectively adsorb one isomer over the other.

Frequently Asked Questions (FAQs) - Adsorptive Separation

Q1: What types of materials are used for the adsorptive separation of these isomers?

A1: Materials with specific pore sizes and surface chemistries are used. These include:

  • Metal-Organic Frameworks (MOFs): These are crystalline materials with tunable pore sizes that can be designed for selective adsorption.

  • Pillar[n]arenes: These are macrocyclic compounds that can form host-guest complexes with one of the isomers, leading to its selective removal from a mixture.[2]

  • Zeolites: These are microporous aluminosilicate (B74896) minerals that can separate isomers based on molecular sieving.

Q2: How is the separation achieved using these adsorbents?

A2: The separation can be achieved through either kinetic or equilibrium-based mechanisms. In some cases, the adsorbent's pores are sized to allow one isomer to enter while excluding the other (molecular sieving). In other cases, one isomer interacts more strongly with the adsorbent's surface and is retained, allowing the other isomer to pass through. The adsorbed isomer can then be recovered by changing the temperature or pressure, or by using a solvent to wash it out.

Experimental Protocol: Laboratory-Scale Adsorptive Separation
  • Adsorbent Activation:

    • The adsorbent material (e.g., a specific MOF or pillar[12]arene) is activated, typically by heating under vacuum, to remove any trapped solvent or moisture from its pores.

  • Adsorption:

    • A solution of the cis- and trans-1,2-dichloroethylene mixture in a suitable solvent is passed through a column packed with the activated adsorbent.

    • Alternatively, for vapor-phase separation, a stream of the isomer mixture in the gas phase is passed through the adsorbent bed.

  • Elution and Analysis:

    • The liquid or gas exiting the column (the eluate) is collected in fractions.

    • The composition of each fraction is analyzed (e.g., by GC) to determine the concentration of each isomer. The first fractions will be enriched in the less strongly adsorbed isomer.

  • Regeneration:

    • The adsorbent is regenerated by desorbing the retained isomer. This can be done by:

      • Thermal Regeneration: Heating the adsorbent to release the adsorbed molecules.[13]

      • Solvent Regeneration: Washing the adsorbent with a solvent that displaces the adsorbed isomer.[14]

Troubleshooting Guide - Adsorptive Separation
ProblemPossible Cause(s)Suggested Solution(s)
Low Separation Efficiency 1. Incomplete activation of the adsorbent. 2. Inappropriate flow rate. 3. Adsorbent is not selective enough.1. Ensure the adsorbent is fully activated according to the specified procedure. 2. Optimize the flow rate of the mobile phase. 3. Consider using a different adsorbent material with higher selectivity for one of the isomers.
Adsorbent Deactivation Fouling of the adsorbent surface by impurities in the feed stream.Pretreat the feed stream to remove any impurities that could irreversibly bind to the adsorbent.
Poor Recovery of Adsorbed Isomer Incomplete desorption during the regeneration step.Optimize the regeneration conditions (e.g., increase temperature, use a stronger eluting solvent, or increase regeneration time).

Experimental Workflows

The following diagrams illustrate the general workflows for the separation techniques discussed.

cluster_0 Fractional Distillation Workflow A Charge Flask with Isomer Mixture B Heat Mixture to Boiling A->B C Vapor Rises Through Column B->C D Collect Fractions at Different Temperatures C->D E Analyze Fractions (e.g., by GC) D->E cluster_1 Gas Chromatography Workflow F Prepare Sample Solution G Inject Sample into GC F->G H Separation in Column via Temperature Program G->H I Detection of Separated Isomers H->I J Analyze Chromatogram I->J cluster_2 Adsorptive Separation Workflow K Activate Adsorbent L Pack Column with Adsorbent K->L M Pass Isomer Mixture Through Column L->M N Collect and Analyze Eluate Fractions M->N O Regenerate Adsorbent N->O

References

Technical Support Center: Overcoming Slow Biodegradation of cis-1,2-Dichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow biodegradation rates of cis-1,2-Dichloroethylene (cis-DCE) in their experiments.

Frequently Asked Questions (FAQs)

1. What are the primary metabolic pathways for cis-DCE biodegradation?

There are three primary pathways for the microbial degradation of cis-DCE:

  • Anaerobic Reductive Dechlorination: Under anaerobic conditions, specific microorganisms, most notably Dehalococcoides species, can use cis-DCE as an electron acceptor, sequentially removing chlorine atoms to form vinyl chloride (VC) and then non-toxic ethene. This process is often the rate-limiting step in the complete detoxification of chlorinated ethenes.

  • Aerobic Cometabolism: In the presence of oxygen and a primary growth substrate (e.g., methane (B114726), phenol, or ethene), certain bacteria can fortuitously degrade cis-DCE. The enzymes produced to metabolize the primary substrate, such as methane monooxygenase, can also act on cis-DCE.

  • Aerobic Oxidation: Some microorganisms can utilize cis-DCE as their sole carbon and energy source under aerobic conditions. This is a direct metabolic process and can be a promising remediation strategy.[1][2]

2. Why is my cis-DCE biodegradation stalling?

Several factors can contribute to the stalling of cis-DCE biodegradation:

  • Lack of appropriate microorganisms: The requisite microbial populations, particularly Dehalococcoides for anaerobic dechlorination, may be absent or in low abundance.

  • Inhibitory compounds: The presence of other chlorinated solvents like trichloroethylene (B50587) (TCE) or high concentrations of cis-DCE itself can be toxic or inhibitory to microbial activity.

  • Sub-optimal environmental conditions: Factors such as pH, temperature, and the availability of essential nutrients can significantly impact microbial growth and enzymatic activity.

  • Insufficient electron donors or acceptors: In anaerobic reductive dechlorination, a suitable electron donor (e.g., lactate, acetate, hydrogen) is crucial.[3] Conversely, aerobic pathways require sufficient oxygen.

  • Accumulation of toxic intermediates: The buildup of vinyl chloride (VC) during anaerobic dechlorination can inhibit further degradation.

3. What is the role of Dehalococcoides in cis-DCE biodegradation?

Dehalococcoides are a group of bacteria that are critical for the complete anaerobic reductive dechlorination of chlorinated ethenes, including cis-DCE, to the non-toxic end product, ethene. They are the only known microorganisms capable of dechlorinating vinyl chloride to ethene. The presence and activity of Dehalococcoides are often a key indicator of the potential for successful in-situ bioremediation of cis-DCE.

4. Can cis-DCE be degraded under aerobic conditions?

Yes, cis-DCE can be degraded aerobically through two main processes:

  • Cometabolism: Methanotrophs (methane-oxidizing bacteria) can degrade cis-DCE in the presence of methane and oxygen. The methane monooxygenase enzyme, which initiates methane oxidation, also fortuitously degrades cis-DCE.

  • Direct Oxidation: Some bacteria can use cis-DCE as their sole source of carbon and energy. This process is generally faster than cometabolism but the organisms capable of this are less common in the environment.[2][4]

Troubleshooting Guides

Issue 1: Slow or Stalled Anaerobic Reductive Dechlorination of cis-DCE
Potential Cause Troubleshooting Steps
Insufficient Electron Donor - Ensure a suitable electron donor (e.g., lactate, acetate, emulsified vegetable oil) is present in sufficient concentration. - Consider switching to a different electron donor or a combination of donors.
Absence or Low Abundance of Dehalococcoides - Analyze microbial community composition using molecular techniques (e.g., qPCR for Dehalococcoides 16S rRNA genes). - If necessary, bioaugment the system with a culture known to contain active Dehalococcoides.
Inhibitory pH - Monitor the pH of the system. The optimal range for most dechlorinating bacteria is between 6.5 and 7.5. - Adjust pH with a suitable buffer if it falls outside the optimal range.
Accumulation of Vinyl Chloride (VC) - Monitor VC concentrations. High levels can be inhibitory. - Ensure conditions are favorable for Dehalococcoides to further reduce VC to ethene.
Presence of Competing Electron Acceptors - Analyze for the presence of other electron acceptors like nitrate, sulfate, or iron (III). These can be preferentially used by some microorganisms, diverting electrons away from dechlorination.
Issue 2: Inefficient Aerobic Cometabolism of cis-DCE
Potential Cause Troubleshooting Steps
Sub-optimal Co-substrate to cis-DCE Ratio - Optimize the concentration of the primary substrate (e.g., methane). Too little will not induce the necessary enzymes, while too much can lead to competitive inhibition.[5] - A methane concentration ranging from 0.2 to 0.7 mg/L has been observed to be effective.[5]
Low Oxygen Levels - Ensure adequate oxygen supply. Aerobic cometabolism is an oxygen-dependent process.
Toxicity of cis-DCE or its Byproducts - High concentrations of cis-DCE can be toxic to methanotrophs. - Monitor for the accumulation of inhibitory intermediates.
Inappropriate Microbial Culture - Verify that the microbial culture being used is capable of cometabolizing cis-DCE. Not all methanotrophs have the same degradation capabilities.

Data Presentation

Table 1: Comparison of cis-DCE Biodegradation Rates under Different Conditions

Condition Microorganism(s) Primary Substrate/Electron Donor Degradation Rate Reference
Anaerobic Reductive DechlorinationDehalococcoides spp.LactateUp to 54 µmol/L/day (for VC)[6]
Aerobic OxidationEnriched Groundwater Culturecis-DCE (sole carbon source)Doubling time of 53 ± 2h at 23°C[1]
Aerobic CometabolismMethanotrophsMethane10-69% removal in 7 days[7]
Anaerobic (Fe(III)-reducing)Enriched Landfill Sediment CultureGlucose3.5 times faster than VC degradation[8]
Suboxic AerobicShoreline Microcosms-77% removal in < 62 days[4]
Fully AerobicShoreline Microcosms-30% removal in 110 days[4]

Experimental Protocols

Protocol 1: Microcosm Study for Anaerobic Reductive Dechlorination of cis-DCE

Objective: To assess the potential for anaerobic biodegradation of cis-DCE in a given environmental sample (e.g., groundwater, sediment).

Materials:

  • Anaerobic glove box

  • Serum bottles (160 mL) with Teflon-lined septa and aluminum crimp caps

  • Environmental sample (groundwater and/or sediment)

  • Reduced anaerobic mineral medium

  • Electron donor stock solution (e.g., sodium lactate, 1 M)

  • cis-DCE stock solution in a non-aqueous phase liquid (e.g., hexadecane)

  • Resazurin (B115843) (redox indicator)

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD)

Procedure:

  • Preparation: All media and materials should be prepared under anaerobic conditions. The mineral medium should be autoclaved and then cooled under a nitrogen/carbon dioxide atmosphere.

  • Microcosm Setup:

    • In an anaerobic glove box, add a known amount of sediment (e.g., 20 g) and groundwater (e.g., 80 mL) to each serum bottle.

    • If using a defined culture, add the inoculum to the anaerobic mineral medium.

    • Add resazurin to monitor anaerobic conditions (should remain colorless).

  • Amendment:

    • Spike the microcosms with the electron donor to a final concentration of approximately 5 mM.

    • Add the cis-DCE stock solution to achieve the desired initial concentration (e.g., 5-10 mg/L).

  • Incubation:

    • Seal the bottles with Teflon-lined septa and aluminum crimp caps.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Monitoring:

    • Periodically, withdraw headspace or liquid samples using a gas-tight syringe.

    • Analyze the samples for cis-DCE, vinyl chloride, ethene, and methane concentrations using a GC.

    • Monitor pH and redox potential.

  • Controls:

    • Killed Control: Autoclave a set of microcosms after setup to distinguish between biotic and abiotic degradation.

    • No-Substrate Control: Prepare microcosms without the addition of cis-DCE to monitor background activity.

    • No-Donor Control: Prepare microcosms without the addition of an electron donor to assess the role of endogenous carbon sources.

Protocol 2: Bioreactor Experiment for Aerobic Cometabolism of cis-DCE

Objective: To evaluate the cometabolic degradation of cis-DCE by a methanotrophic culture in a controlled bioreactor system.

Materials:

  • Bench-scale fixed-film bioreactor

  • Mixed culture of methane-oxidizing bacteria

  • Mineral salts medium

  • Methane gas supply

  • Oxygen supply

  • cis-DCE stock solution

  • Peristaltic pumps

  • Gas chromatograph (GC)

Procedure:

  • Bioreactor Setup:

    • Assemble the fixed-film bioreactor and sterilize it.

    • Inoculate the bioreactor with the methanotrophic culture.

    • Continuously feed the mineral salts medium into the bioreactor.

  • Acclimation:

    • Supply a continuous flow of methane and oxygen to the bioreactor to establish a stable biofilm of methane-oxidizing bacteria.

  • cis-DCE Introduction:

    • Once a stable biofilm is established, introduce a continuous low concentration of cis-DCE into the influent medium.

  • Operation and Monitoring:

    • Operate the bioreactor under controlled conditions of temperature, pH, and nutrient supply.

    • Monitor the influent and effluent concentrations of cis-DCE, methane, and oxygen using a GC and appropriate sensors.

    • Analyze for potential degradation byproducts.

  • Optimization:

    • Vary the methane and oxygen concentrations to determine the optimal conditions for cis-DCE removal.[5]

  • Controls:

    • Operate a control bioreactor without the addition of cis-DCE to assess the baseline activity of the methanotrophic culture.

    • Operate a control bioreactor without the microbial culture to account for any abiotic losses of cis-DCE.

Visualizations

Anaerobic_Reductive_Dechlorination PCE Tetrachloroethene (PCE) TCE Trichloroethene (TCE) PCE->TCE Reductive Dechlorination cisDCE This compound (cis-DCE) TCE->cisDCE Reductive Dechlorination VC Vinyl Chloride (VC) cisDCE->VC Reductive Dechlorination (Dehalococcoides) Ethene Ethene VC->Ethene Reductive Dechlorination (Dehalococcoides)

Anaerobic Reductive Dechlorination Pathway

Aerobic_Cometabolism_Workflow cluster_setup Bioreactor Setup cluster_experiment Experimental Phase cluster_analysis Data Analysis Inoculate Inoculate with Methanotrophs EstablishBiofilm Establish Biofilm with Methane and Oxygen Inoculate->EstablishBiofilm Introduce_cisDCE Introduce cis-DCE EstablishBiofilm->Introduce_cisDCE Monitor Monitor cis-DCE, Methane, and Oxygen Levels Introduce_cisDCE->Monitor Optimize Optimize Methane/ Oxygen Ratio Monitor->Optimize Analyze Analyze Degradation Efficiency Optimize->Analyze

Aerobic Cometabolism Experimental Workflow

Troubleshooting_Logic cluster_anaerobic Anaerobic Troubleshooting cluster_aerobic Aerobic Troubleshooting Start Slow cis-DCE Biodegradation CheckPathway Identify Pathway: Anaerobic or Aerobic? Start->CheckPathway CheckDonor Check Electron Donor Availability CheckPathway->CheckDonor Anaerobic CheckCosubstrate Check Co-substrate/ Oxygen Ratio CheckPathway->CheckCosubstrate Aerobic CheckMicrobes Check for Dehalococcoides CheckDonor->CheckMicrobes CheckpH Check pH CheckMicrobes->CheckpH CheckVC Check for VC Accumulation CheckpH->CheckVC CheckToxicity Check for Substrate Toxicity CheckCosubstrate->CheckToxicity

Troubleshooting Logic for Slow cis-DCE Biodegradation

References

Technical Support Center: cis-1,2-DCE Degradation without Vinyl Chloride Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the degradation of cis-1,2-dichloroethene (cis-1,2-DCE) while preventing the formation of the hazardous byproduct, vinyl chloride (VC).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Vinyl chloride is detected during anaerobic degradation. The microbial consortium is primarily mediating reductive dechlorination.1. Enrich for and bioaugment with cultures known for anaerobic oxidation of cis-1,2-DCE, such as Clostridium sp. strain DC1.[1][2][3] 2. Introduce abiotic agents like magnetite or pyrite (B73398) to promote degradation pathways that bypass vinyl chloride formation. 3. Ensure that co-contaminants that may inhibit complete dechlorination are not present in high concentrations.
Slow or no degradation of cis-1,2-DCE is observed in abiotic systems. The reactive mineral surfaces (e.g., magnetite, pyrite) are passivated or have a low surface area.1. Increase the surface area of the reactive minerals by using smaller particle sizes. 2. Pre-treat the minerals to remove any passivating layers. 3. The addition of Fe(II) has been shown to increase the dechlorination rate in magnetite suspensions by nearly a factor of 10.[4]
Inconsistent degradation rates in aerobic cometabolism experiments. 1. The concentration of the primary substrate (e.g., methane (B114726), ethene, vinyl chloride) is not optimal. 2. The concentration of cis-1,2-DCE is at inhibitory levels. 3. Presence of co-contaminants that inhibit the metabolic activity of the microorganisms.1. Optimize the concentration of the primary substrate. For instance, an excess of methane can inhibit cis-1,2-DCE removal.[5] 2. Determine the optimal cis-1,2-DCE concentration for the specific microbial culture. 3. Analyze the experimental matrix for potential inhibitory co-contaminants. High concentrations of 1,1-DCE have been shown to completely inhibit VC biodegradation.[6]
Complete degradation of cis-1,2-DCE is not achieved with chemical oxidation. 1. Insufficient oxidant concentration. 2. Presence of other organic matter that consumes the oxidant. 3. Suboptimal pH for the chosen oxidant.1. Increase the dosage of the chemical oxidant (e.g., persulfate, permanganate). 2. Characterize the background organic matter concentration and adjust the oxidant dose accordingly. 3. Adjust the pH to the optimal range for the specific oxidant being used.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms to degrade cis-1,2-DCE without generating vinyl chloride?

A1: The primary mechanisms include:

  • Anaerobic Oxidative Dechlorination: Certain bacteria, like Clostridium sp. strain DC1, can anaerobically degrade cis-1,2-DCE without the accumulation of vinyl chloride, likely through an oxidative pathway.[1][2][3]

  • Abiotic Reductive Dechlorination: Minerals such as magnetite and pyrite can abiotically degrade cis-1,2-DCE to products like acetylene, thus avoiding the formation of vinyl chloride.[4][7][8]

  • Aerobic Biodegradation: Under aerobic conditions, cis-1,2-DCE can be degraded through cometabolism, where another compound serves as the primary energy and carbon source, or by certain bacteria that can utilize it as a sole carbon and energy source.[9][10][11][12] These aerobic pathways are oxidative and do not produce vinyl chloride.

  • In Situ Chemical Oxidation (ISCO): The use of strong oxidants like permanganate (B83412) or persulfate can effectively destroy cis-1,2-DCE without producing vinyl chloride.[13]

Q2: Can vinyl chloride formation be prevented if it is an intermediate in the desired degradation pathway?

A2: In pathways where vinyl chloride is an obligate intermediate, such as anaerobic reductive dechlorination by some Dehalococcoides species, its formation cannot be entirely prevented. However, its accumulation can be minimized by ensuring the presence and activity of microorganisms that rapidly degrade vinyl chloride to non-toxic end products like ethene.[14][15]

Q3: What analytical methods are recommended for monitoring cis-1,2-DCE degradation and the absence of vinyl chloride?

A3: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard method for quantifying cis-1,2-DCE and vinyl chloride in environmental samples. Headspace analysis is commonly used for aqueous samples. Ion chromatography can be used to monitor the release of chloride ions, which indicates the extent of dechlorination.

Q4: Are there any known inhibitors of the vinyl chloride-free degradation pathways?

A4: Yes, for example, in aerobic cometabolism, high concentrations of the primary substrate or the presence of other chlorinated solvents can inhibit the degradation of cis-1,2-DCE. For instance, chloroform (B151607) has been found to be inhibitory to chloroethene utilization by Dehalococcoides ethenogenes strain 195.[14][15] In abiotic systems, the presence of compounds that passivate the mineral surfaces can reduce the degradation efficiency.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: Kinetic Parameters for cis-1,2-DCE Degradation

Degradation Method Microorganism/Catalyst Parameter Value Reference
Aerobic CometabolismPseudomonas aeruginosa MF1 (VC-grown)Transformation Capacity (Tc,obs)0.82 µmol cDCE/mg TSS[6]
Aerobic BiodegradationEnrichment CultureDoubling Time53 ± 2 h[11][12]
Aerobic BiodegradationEnrichment CultureGrowth Yield12.5 ± 1.9 g protein/mol cDCE[11][12]
Abiotic Reductive DechlorinationPyritePseudo-first-order initial rate constant23.5 to 40.3 times greater than magnetite[4]
Abiotic Reductive DechlorinationMagnetiteReductive Capacity0.33 (± 0.02) to 2.26 (± 0.06) µM/g[4]

Table 2: Chemical Oxidation of cis-1,2-DCE

Oxidant Initial cDCE Concentration Removal Rate (24h) Vinyl Chloride Formation Reference
Persulfate activated with Fe(II)100 µg/L69%Not detected[13]

Experimental Protocols

1. Anaerobic Degradation of cis-1,2-DCE using Clostridium sp. strain DC1

  • Objective: To demonstrate the degradation of cis-1,2-DCE without the formation of vinyl chloride using Clostridium sp. strain DC1.

  • Materials:

    • Anaerobic growth medium (e.g., modified basal medium with a reducing agent).

    • Clostridium sp. strain DC1 culture.

    • cis-1,2-DCE standard.

    • Anaerobic serum bottles with butyl rubber stoppers and aluminum crimp seals.

    • Gas chromatograph (GC) for analysis of chlorinated ethenes.

  • Procedure:

    • Prepare the anaerobic medium and dispense it into serum bottles inside an anaerobic chamber.

    • Seal the bottles and autoclave.

    • After cooling, inoculate the medium with an active culture of Clostridium sp. strain DC1.

    • Spike the cultures with a known concentration of cis-1,2-DCE.

    • Incubate the bottles at the optimal temperature for the strain (e.g., 30°C) in the dark.

    • Periodically, collect headspace or liquid samples using a gas-tight syringe and analyze for cis-1,2-DCE and potential byproducts (including vinyl chloride) using GC.

    • Monitor chloride ion concentration over time using ion chromatography to confirm dechlorination.

2. Abiotic Degradation of cis-1,2-DCE using Magnetite

  • Objective: To evaluate the abiotic degradation of cis-1,2-DCE by magnetite.

  • Materials:

    • Magnetite particles of a defined size.

    • Deoxygenated, deionized water buffered to a specific pH.

    • cis-1,2-DCE standard.

    • Anaerobic serum bottles or vials.

    • Shaker or rotator.

    • GC for analysis.

  • Procedure:

    • Add a known mass of magnetite to the serum bottles.

    • Add the buffered, deoxygenated water.

    • Seal the bottles and purge the headspace with an inert gas (e.g., nitrogen).

    • Spike the bottles with cis-1,2-DCE.

    • Place the bottles on a shaker or rotator to ensure continuous mixing and incubate at a constant temperature.

    • At selected time points, sacrifice replicate bottles or withdraw samples for analysis of cis-1,2-DCE and potential degradation products by GC.

Visualizations

Anaerobic Degradation Pathways of cis-1,2-DCE

cluster_0 Reductive Dechlorination Pathway cluster_1 Alternative Anaerobic Pathways cis-1,2-DCE_reductive cis-1,2-DCE Vinyl Chloride Vinyl Chloride cis-1,2-DCE_reductive->Vinyl Chloride Reductive Dechlorination Ethene Ethene Vinyl Chloride->Ethene Reductive Dechlorination cis-1,2-DCE_alternative cis-1,2-DCE End Products Non-toxic End Products (e.g., CO2, Cl-) cis-1,2-DCE_alternative->End Products Oxidative Dechlorination (e.g., Clostridium sp. DC1) Acetylene Acetylene cis-1,2-DCE_alternative->Acetylene Abiotic Degradation (e.g., Magnetite)

Caption: Comparison of anaerobic degradation pathways for cis-1,2-DCE.

Experimental Workflow for Evaluating cis-1,2-DCE Degradation

Start Experiment Start: cis-1,2-DCE Contaminated Sample Setup Microcosm Setup (Anaerobic/Aerobic/Abiotic) Start->Setup Incubation Incubation under Controlled Conditions Setup->Incubation Sampling Periodic Sampling (Headspace/Aqueous) Incubation->Sampling Analysis GC-MS/FID Analysis (cis-1,2-DCE, VC, etc.) Sampling->Analysis Data Data Interpretation (Degradation Rates, Byproducts) Analysis->Data End Conclusion on VC Formation Data->End Goal Prevent Vinyl Chloride Formation Anaerobic Anaerobic Conditions Goal->Anaerobic Aerobic Aerobic Conditions Goal->Aerobic Abiotic Abiotic Conditions Goal->Abiotic Chemical_Ox Apply Chemical Oxidation Goal->Chemical_Ox Oxidative_Bio Promote Oxidative Bioremediation Anaerobic->Oxidative_Bio Cometabolism Induce Aerobic Cometabolism Aerobic->Cometabolism Reactive_Min Utilize Reactive Minerals Abiotic->Reactive_Min

References

Technical Support Center: Optimizing Microbial Growth for Enhanced cis-1,2-Dichloroethylene Bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioremediation of cis-1,2-dichloroethylene (cis-DCE).

Troubleshooting Guide

This guide addresses common issues encountered during cis-DCE bioremediation experiments in a question-and-answer format.

Issue 1: Slow or stalled cis-DCE degradation.

  • Question: My anaerobic culture is degrading tetrachloroethene (PCE) and trichloroethene (TCE) to cis-DCE, but the degradation of cis-DCE to vinyl chloride (VC) and ethene is very slow or has stopped. What are the potential causes and solutions?

  • Answer: This phenomenon, often termed "cis-DCE stall," is a common challenge in anaerobic reductive dechlorination.[1] Several factors can contribute to this issue:

    • Absence or low abundance of specific microorganisms: The complete dechlorination of cis-DCE to ethene is primarily carried out by specific species of Dehalococcoides mccartyi.[2][3] If these organisms are absent or present in low numbers in your culture or environment, the degradation process will halt at cis-DCE.

      • Solution: Consider bioaugmentation , which involves introducing a specialized microbial culture known to degrade cis-DCE, such as commercially available consortia containing Dehalococcoides.[2][4][5]

    • Sub-optimal environmental conditions:

      • pH: Dehalococcoides activity is highly sensitive to pH, with optimal ranges typically between 6.0 and 7.5.[6][7][8] Reductive dechlorination produces hydrochloric acid (HCl), which can lower the pH and inhibit the final degradation steps.[7][8]

        • Solution: Monitor and adjust the pH of your system. The addition of a buffer, such as bicarbonate, can help maintain a favorable pH.[7][9]

      • Electron Donor Availability: An insufficient supply of an appropriate electron donor (e.g., hydrogen) can limit the activity of dechlorinating bacteria.[1][10]

        • Solution: Ensure a consistent supply of a suitable electron donor. Common electron donors for enhanced anaerobic bioremediation include lactate (B86563), ethanol, and vegetable oils, which are fermented to produce hydrogen.[10][11]

    • Presence of Inhibitors: Co-contaminants or metabolic byproducts can inhibit the activity of Dehalococcoides. For instance, high concentrations of chloroform (B151607) have been shown to be inhibitory.[12] High levels of sulfide, which can result from sulfate (B86663) reduction, may also negatively impact dechlorination rates.[13]

Issue 2: Inefficient aerobic cometabolism of cis-DCE.

  • Question: I am trying to degrade cis-DCE aerobically using a cometabolic approach, but the degradation is inefficient. What could be the problem?

  • Answer: Aerobic cometabolism of cis-DCE relies on the fortuitous activity of enzymes induced by a primary substrate.[14] Inefficiency can arise from several factors:

    • Incorrect Primary Substrate: The choice of primary substrate is crucial as it induces the specific oxygenase enzymes that also degrade cis-DCE. Common effective primary substrates include methane (B114726), propane, toluene, and phenol.[15] Some studies have also shown that vinyl chloride can serve as a primary substrate for cis-DCE cometabolism.[14]

      • Solution: Experiment with different primary substrates to find the most effective one for your microbial consortium.

    • Substrate Competition and Toxicity: High concentrations of the primary substrate can competitively inhibit the degradation of cis-DCE. Conversely, high concentrations of cis-DCE or its degradation intermediates can be toxic to the microorganisms or inactivate the enzymes.[14]

      • Solution: Optimize the concentration ratio of the primary substrate to cis-DCE. A continuous, low-level supply of the primary substrate may be more effective than a single large dose.

    • Oxygen Limitation: Aerobic degradation requires sufficient dissolved oxygen.

      • Solution: Ensure adequate aeration of your culture. In field applications, this can be achieved through methods like air sparging.[16]

Frequently Asked Questions (FAQs)

Q1: What is the difference between anaerobic reductive dechlorination and aerobic cometabolism for cis-DCE bioremediation?

A1:

  • Anaerobic Reductive Dechlorination: This is a respiratory process where certain bacteria, like Dehalococcoides mccartyi, use chlorinated ethenes (including cis-DCE) as electron acceptors, sequentially removing chlorine atoms and converting them to less chlorinated compounds, ultimately to ethene.[1][2] This process occurs in the absence of oxygen.

  • Aerobic Cometabolism: This is a process where microorganisms, while growing on a primary substrate (like methane or toluene), produce enzymes (oxygenases) that fortuitously degrade cis-DCE.[14][15] The bacteria do not gain energy from the degradation of cis-DCE. This process requires the presence of oxygen.

Q2: Can cis-DCE be used as a primary growth substrate?

A2: While historically it was thought that cis-DCE could not serve as a sole carbon and energy source, some studies have identified aerobic bacteria capable of growing on cis-DCE as the primary substrate.[17] However, this capability appears to be less common in the environment compared to anaerobic dechlorination or aerobic cometabolism.[18][19]

Q3: How can I monitor the progress of cis-DCE bioremediation?

A3: Monitoring involves tracking the concentrations of the parent compound (cis-DCE) and its degradation products over time.

  • Chemical Analysis: Use gas chromatography (GC) to measure the concentrations of cis-DCE, vinyl chloride, ethene, and other related chlorinated ethenes.[20]

  • Molecular Biological Tools: Quantitative polymerase chain reaction (qPCR) can be used to quantify the abundance of key dechlorinating bacteria, such as Dehalococcoides mccartyi, and specific functional genes involved in reductive dechlorination (e.g., vcrA for vinyl chloride reductase).[21][22]

  • Stable Isotope Analysis (SIA): This technique can provide conclusive evidence of degradation by measuring the change in the isotopic ratio of the contaminant.[16][22]

Q4: What is bioaugmentation and when should it be considered?

A4: Bioaugmentation is the introduction of specific, pre-grown microbial cultures to a contaminated site to enhance the degradation of contaminants.[4][5] It should be considered when:

  • The indigenous microbial population lacks the necessary degradative capabilities (e.g., the absence of Dehalococcoides for complete anaerobic dechlorination).[2]

  • The goal is to accelerate the remediation process.[4]

Data Presentation

Table 1: Optimal Geochemical Parameters for Anaerobic Reductive Dechlorination of cis-DCE

ParameterOptimal RangeRationale
pH 6.0 - 7.5Activity of Dehalococcoides mccartyi is inhibited at low pH.[7][8]
Redox Potential < -100 mVEnsures anaerobic conditions necessary for reductive dechlorination.
Temperature 15 - 30 °COptimal growth range for most dechlorinating cultures.
Electron Donor Sufficient for stoichiometryHydrogen is the direct electron donor; fermentable substrates (lactate, ethanol) are common sources.[10][23]

Table 2: Comparison of cis-DCE Degradation Rates Under Different Conditions

ConditionMicroorganism/ConsortiumPrimary Substrate (if any)cis-DCE Degradation RateReference
Anaerobic Dehalococcoides ethenogenes strain 195HydrogenVariable, can be inhibited by high PCE/TCE[12]
Anaerobic Enriched anaerobic cultureHydrogenHigh transformation rate observed[24]
Aerobic Cometabolism Pseudomonas aeruginosa MF1Vinyl Chloride0.82 µmol cDCE/mg TSS[14]
Aerobic Cometabolism Mixed aerobic cultureGlucose91.68% removal in 7 days
Aerobic Growth Enrichment culturecis-DCEDoubling time of 53 ± 2h at 23°C[17]

Note: TSS = Total Suspended Solids. Degradation rates are highly dependent on specific experimental conditions.

Experimental Protocols

1. Protocol for Setting Up Anaerobic Microcosms to Test cis-DCE Bioremediation

  • Preparation of Medium: Prepare a defined mineral medium buffered with bicarbonate.[9] Deoxygenate the medium by purging with an anaerobic gas mixture (e.g., N₂/CO₂ 80:20).

  • Dispensing Medium: In an anaerobic chamber, dispense the anoxic medium into serum bottles.

  • Addition of Substrates:

    • Add an electron donor (e.g., lactate or a mixture of methanol (B129727) and lactate) to the desired concentration.[25]

    • Spike the microcosms with a stock solution of cis-DCE in a non-aqueous carrier (e.g., methanol) to achieve the target concentration.

  • Inoculation: Inoculate the microcosms with the microbial culture to be tested (e.g., sediment slurry from a contaminated site or an enriched culture).

  • Sealing and Incubation: Seal the bottles with Teflon-lined septa and aluminum crimps. Incubate at the desired temperature in the dark.

  • Sampling and Analysis: Periodically, sacrifice replicate microcosms or withdraw headspace and aqueous samples for analysis of chlorinated ethenes by GC. Monitor pH and electron donor concentrations.

2. Protocol for Monitoring Aerobic Cometabolism of cis-DCE

  • Culture Preparation: Grow the aerobic microbial consortium in a liquid medium with the chosen primary substrate (e.g., methane, propane, or toluene) until a desired cell density is reached.

  • Resting Cell Assay:

    • Harvest the cells by centrifugation and wash them with a buffer to remove any remaining primary substrate.

    • Resuspend the cells in a fresh medium without a carbon source.

  • Cometabolism Assay:

    • Add cis-DCE to the resting cell suspension at the desired concentration.

    • Incubate the assays under aerobic conditions (e.g., in a shaker flask with loose caps).

    • At regular intervals, take samples to measure the concentration of cis-DCE.

  • Controls: Include a killed-cell control (e.g., autoclaved or poisoned with sodium azide) to account for any abiotic loss of cis-DCE.

Visualizations

Anaerobic_Reductive_Dechlorination PCE Tetrachloroethene (PCE) TCE Trichloroethene (TCE) PCE->TCE + e⁻, - Cl⁻ cisDCE This compound (cis-DCE) TCE->cisDCE + e⁻, - Cl⁻ VC Vinyl Chloride (VC) cisDCE->VC + e⁻, - Cl⁻ Ethene Ethene VC->Ethene + e⁻, - Cl⁻ Dehalococcoides Dehalococcoides mccartyi Dehalococcoides->cisDCE Dehalococcoides->VC Dehalococcoides->Ethene

Caption: Anaerobic reductive dechlorination pathway of PCE to ethene.

Aerobic_Cometabolism_Workflow cluster_growth Growth Phase cluster_assay Cometabolism Assay GrowthCulture Grow aerobic culture on primary substrate (e.g., Methane) HarvestCells Harvest and wash cells GrowthCulture->HarvestCells Oxygenase Oxygenase Enzyme Production GrowthCulture->Oxygenase ResuspendCells Resuspend in fresh medium HarvestCells->ResuspendCells Add_cisDCE Add cis-DCE ResuspendCells->Add_cisDCE Incubate Incubate aerobically Add_cisDCE->Incubate cisDCE_Degradation cis-DCE Degradation Add_cisDCE->cisDCE_Degradation Analyze Analyze cis-DCE concentration over time Incubate->Analyze PrimarySubstrate Primary Substrate (e.g., Methane) PrimarySubstrate->GrowthCulture Oxygenase->cisDCE_Degradation

Caption: Experimental workflow for aerobic cometabolism of cis-DCE.

References

Technical Support Center: Improving In Situ Chemical Oxidation (ISCO) of cis-1,2-DCE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers and environmental professionals applying In Situ Chemical Oxidation (ISCO) to remediate cis-1,2-dichloroethene (cis-1,2-DCE) contaminated sites.

Troubleshooting Guide

This guide addresses common issues encountered during ISCO treatment of cis-1,2-DCE.

Problem/Observation Potential Cause(s) Recommended Actions & Troubleshooting Steps
Low or No Degradation of cis-1,2-DCE 1. Insufficient Oxidant Contact: Poor distribution of the oxidant in the subsurface due to soil heterogeneity.[1][2] 2. High Natural Oxidant Demand (NOD): The soil matrix itself consumes a large portion of the oxidant, leaving less available for the contaminant.[1][3] 3. Incorrect Oxidant Selection: The chosen oxidant may not be effective for cis-1,2-DCE under the specific site's geochemical conditions (e.g., pH).[4] 4. Inadequate Oxidant Dosage: The amount of oxidant injected is stoichiometrically insufficient to treat the contaminant mass and overcome NOD.[5][6]Step 1: Verify Oxidant Distribution. Use tracer tests or monitor oxidant concentrations at downstream and peripheral wells. If distribution is poor, consider adjusting injection pressures/flow rates, using different injection well configurations (e.g., closer spacing), or employing amendment delivery technologies like shear-thinning polymers.[7][8] Step 2: Re-evaluate Oxidant Demand. Conduct bench-scale treatability studies on site-specific soil and groundwater to accurately determine the NOD.[1][6] The oxidant dose must be sufficient to satisfy both the NOD and the contaminant demand.[6] Step 3: Review Oxidant Chemistry. Confirm the selected oxidant's efficacy. Permanganate (B83412) is highly effective on the double bond in cis-1,2-DCE.[9][10] Activated persulfate and Fenton's reagent also effectively oxidize cis-1,2-DCE.[9][11] Ensure activation methods (e.g., alkaline conditions for persulfate, pH 2-5 for Fenton's) are appropriate and achieved in-situ.[11][12]
Contaminant Rebound Post-Treatment 1. Mass Transfer Limitations: Contaminants slowly diffusing from low-permeability zones (e.g., clays, silts) or sorbed to organic matter after the oxidant has been consumed.[6][13] 2. Incomplete Treatment of Source Zone: Failure to deliver sufficient oxidant mass to the densest areas of contamination (DNAPL).[14] 3. Flow Bypassing: Oxidant solution follows preferential flow paths, leaving pockets of untreated contaminants.[2]Step 1: Characterize Site Heterogeneity. Re-evaluate the conceptual site model, focusing on identifying low-permeability zones that can act as secondary sources.[1] Step 2: Consider Multiple Injection Events. A single injection is often insufficient.[1] Plan for sequential treatments to address diffusing contaminants as they become available.[2] Step 3: Enhance Oxidant Delivery. Investigate technologies that improve sweeping efficiency into low-permeability zones, such as combining permanganate with xanthan gum or stabilization aids like sodium hexametaphosphate (SHMP).[7][8]
Reduced Aquifer Permeability 1. Precipitate Formation: Manganese dioxide (MnO₂) solids, a byproduct of permanganate oxidation, can clog pore throats.[3] 2. Gas Generation (Gas Lock): Fenton's reaction can be highly exothermic, and ozone application introduces gas, which can reduce relative permeability to water.[10]Step 1: Manage Permanganate Concentration. High concentrations of permanganate can exacerbate MnO₂ precipitation.[3] Consider lower concentration injections over a longer duration. Step 2: Use Stabilization Aids. For permanganate, co-injecting agents like SHMP can minimize MnO₂ rind formation.[7] Step 3: Control Fenton's Reaction Rate. Use lower concentrations of hydrogen peroxide or an iron catalyst that provides a slower, more controlled reaction.[15]
Formation of Harmful Byproducts 1. Incomplete Oxidation: Partial oxidation of cis-1,2-DCE can potentially lead to the formation of vinyl chloride (VC), which is more toxic. 2. Oxidant-Matrix Interactions: Reactions with soil minerals can mobilize naturally occurring metals (e.g., chromium, manganese).Step 1: Ensure Sufficient Oxidant Dose & Residence Time. A stoichiometric excess of oxidant is needed to drive the reaction to completion (CO₂, water, and chloride ions).[9] Monitor for intermediate products like VC.[9] Step 2: Monitor Water Quality Parameters. In addition to contaminants, monitor pH, ORP, and dissolved metals concentrations before and after injection to assess secondary impacts.

Frequently Asked Questions (FAQs)

Oxidant Selection and Dosing

Q1: What are the most common oxidants for treating cis-1,2-DCE and how do I choose the right one? A1: The most common oxidants are potassium or sodium permanganate (KMnO₄/NaMnO₄), activated sodium persulfate (Na₂S₂O₈), and catalyzed hydrogen peroxide (Fenton's reagent).[3][9]

  • Permanganate is highly effective for compounds with carbon-carbon double bonds like cis-1,2-DCE and is stable in the subsurface, allowing for good transport.[10][15]

  • Activated Persulfate is also very effective and can be activated by heat, alkaline conditions (pH > 11), or ferrous iron to generate powerful sulfate (B86663) radicals.[12][16][17]

  • Fenton's Reagent generates hydroxyl radicals, which are extremely reactive but have a very short half-life. It is most effective in a pH range of 2 to 5.[11]

The choice depends on site hydrogeology, soil geochemistry (especially pH and NOD), and project goals.[4] A bench-scale treatability study is the best way to determine the most effective oxidant for your specific site conditions.[4]

Q2: How is the required oxidant dosage calculated? A2: The oxidant dosage is calculated based on the sum of the demand exerted by the target contaminants (contaminant oxidant demand) and the demand from non-target reduced species in the soil and groundwater (Natural Oxidant Demand or NOD).[4][6]

  • Stoichiometric Demand: This is the theoretical amount of oxidant needed to completely mineralize the known mass of cis-1,2-DCE.

  • Natural Oxidant Demand (NOD): This is determined experimentally by mixing site soil and groundwater with the chosen oxidant in a lab setting and measuring oxidant consumption over time.[1][6] The total required mass of oxidant is typically the NOD plus the contaminant demand, often with an added safety factor.

Field Application and Monitoring

Q3: My initial injection reduced concentrations, but they rebounded. What should I do? A3: Contaminant rebound is a common challenge in ISCO and is usually caused by contaminants slowly diffusing out of low-permeability zones (like clay lenses) after the oxidant from the initial injection has been consumed.[6][13][14] The solution typically involves multiple, sequential injection events over several months to treat the contamination as it becomes accessible.[1][2]

Q4: How can I improve oxidant delivery to the contaminated zone? A4: Effective delivery is critical for success.[5] Strategies include:

  • Injection Well Design: Using a sufficient number of injection points with appropriate spacing to achieve overlapping radii of influence (ROI).

  • Injection Parameters: Controlling injection flow rates and pressures to ensure distribution without fracturing the formation.

  • Delivery-Enhancing Amendments: For viscous solutions or heterogeneous aquifers, co-injecting agents like shear-thinning polymers (e.g., xanthan gum) can improve the uniformity of oxidant distribution.[7][8]

Q5: What parameters should be monitored during an ISCO application? A5: Monitoring should include:

  • Field Parameters: pH, temperature, oxidation-reduction potential (ORP), and electrical conductivity in injection and monitoring wells. A sharp increase in ORP indicates successful oxidant distribution.

  • Contaminants: Concentrations of cis-1,2-DCE and potential degradation products (like vinyl chloride) and parent products (TCE, PCE).

  • Oxidant Residual: The concentration of the oxidant (e.g., purple color for permanganate, analytical measurement for persulfate) in monitoring wells confirms its arrival and persistence.

  • Secondary Geochemical Parameters: Dissolved metals (manganese, iron, arsenic, chromium), sulfate, and total organic carbon (TOC).

Comparative Data of Common Oxidants

ParameterPermanganate (KMnO₄/NaMnO₄)Activated Persulfate (Na₂S₂O₈)Fenton's Reagent (H₂O₂ + Fe²⁺)
Target Contaminants Excellent for alkenes (PCE, TCE, cis-1,2-DCE , VC).[9][10] Less effective on saturated compounds and benzene.[10]Broad-spectrum, effective on most organics including chlorinated solvents and BTEX.[17][18]Very broad-spectrum due to highly reactive hydroxyl radicals.[11]
Typical Concentration 1-5% solution (10-50 g/L)5-20% solution (50-200 g/L)5-15% H₂O₂
Optimal pH Wide range (3.5 - 12).[10]Dependent on activation: Alkaline (pH > 11), Iron (pH 2.5-7), Heat (neutral).[12][19]Acidic (pH 2 - 5) is optimal for efficiency.[11]
Persistence High (days to weeks). Stable in the subsurface.[15]Moderate (hours to days). Stability depends on activation method and temperature.Low (minutes to hours). Very rapid, non-selective reaction.[15]
Potential Issues MnO₂ precipitation can reduce permeability.[3] Can mobilize some metals.Requires activation. High concentrations can lower pH unless buffered.Highly exothermic reaction can create vapor and heat.[11] Very short radius of influence.

Experimental Protocols

Protocol: Bench-Scale Treatability Study for Oxidant Selection and Dosing

This protocol outlines a laboratory study to determine the most effective oxidant and the site-specific Natural Oxidant Demand (NOD).

1. Objective: To evaluate the effectiveness of permanganate, activated persulfate, and Fenton's reagent for the degradation of cis-1,2-DCE in site-specific soil and groundwater and to quantify the NOD.

2. Materials:

  • Site soil and groundwater collected from the contaminated zone.

  • Reagents: Potassium permanganate, sodium persulfate, sodium hydroxide (B78521) (for alkaline activation), ferrous sulfate, hydrogen peroxide (30%).

  • Glass vials or reactors (e.g., 40 mL VOA vials with Teflon-lined septa).

  • Analytical equipment for measuring cis-1,2-DCE (GC/MS) and oxidant concentration (spectrophotometer or titration).

3. Methodology:

  • Microcosm Setup:

    • For each oxidant to be tested, prepare a series of vials.

    • Add a known mass of site soil (e.g., 10 grams) and volume of site groundwater (e.g., 20 mL) to each vial.

    • Prepare control groups:

      • No-Treatment Control: Soil and groundwater only.

      • Sterile Control: Autoclaved soil and groundwater to assess abiotic losses.

  • Oxidant Addition:

    • Spike the vials with a known concentration of cis-1,2-DCE to achieve a target concentration representative of the site.

    • Add varying concentrations of each oxidant to different sets of vials. For example:

      • Permanganate: 100 mg/L, 500 mg/L, 2000 mg/L.

      • Persulfate: 1 g/L, 5 g/L, 20 g/L. Activate with NaOH to raise pH to ~12.

      • Fenton's: Prepare a stock of ferrous sulfate. Add H₂O₂ to achieve final concentrations of 1%, 5%, 10%, with a consistent Fe²⁺:H₂O₂ molar ratio (e.g., 1:10). Adjust pH to ~4.

  • Incubation and Sampling:

    • Incubate all vials in the dark at a temperature representative of the site's groundwater.

    • Sacrifice replicate vials from each treatment and control group at predetermined time points (e.g., 1 hr, 6 hrs, 24 hrs, 3 days, 7 days, 14 days).

    • At each time point, quench any remaining oxidant (e.g., with ascorbic acid) and analyze the aqueous phase for cis-1,2-DCE and potential byproducts.

  • NOD Determination:

    • In a parallel experiment, use site soil and groundwater without contaminant spikes.

    • Add a known concentration of each oxidant.

    • Measure the oxidant concentration over time (e.g., 48 hours) to determine the consumption rate by the soil matrix alone. This is the NOD.[6]

Visualizations

ISCO Project Workflow

This diagram illustrates the typical workflow for an ISCO remediation project, from initial assessment to final closure.

ISCO_Workflow cluster_0 Phase 1: Assessment & Design cluster_1 Phase 2: Implementation cluster_2 Phase 3: Monitoring & Closure Site_Char Site Characterization CSM Develop Conceptual Site Model (CSM) Site_Char->CSM Bench_Study Bench-Scale Treatability Study CSM->Bench_Study Design Remedial Design & Oxidant Selection Bench_Study->Design Pilot_Test Pilot-Scale Test Design->Pilot_Test Full_Scale Full-Scale Injection Pilot_Test->Full_Scale Perf_Mon Performance Monitoring Full_Scale->Perf_Mon Rebound_Mon Rebound Monitoring Perf_Mon->Rebound_Mon Rebound_Mon->Full_Scale Additional Injections? Closure Site Closure Rebound_Mon->Closure

Caption: High-level workflow for an ISCO remediation project.

Troubleshooting Logic for Low Degradation

This flowchart provides a logical path for diagnosing the cause of poor ISCO performance.

Troubleshooting_Logic Start Problem: Low cis-1,2-DCE Degradation Q_Distribution Is oxidant present in downstream monitoring wells? Start->Q_Distribution A_Dist_No Cause: Poor Delivery Action: Re-evaluate injection strategy, spacing, and pressure. Q_Distribution->A_Dist_No No Q_Distribution->A_Dist_Yes Yes End Root cause likely identified. Implement corrective actions. A_Dist_No->End Q_NOD Was a site-specific NOD study performed? A_NOD_No Cause: High NOD Action: Conduct bench study to quantify NOD and adjust dose. Q_NOD->A_NOD_No No Q_Geochem Is subsurface geochemistry (e.g., pH) compatible with the chosen oxidant? Q_NOD->Q_Geochem Yes A_Dist_Yes->Q_NOD A_NOD_No->End A_Geochem_No Cause: Incompatible Chemistry Action: Consider pH adjustment or select a different oxidant. Q_Geochem->A_Geochem_No No Q_Geochem->End Yes A_Geochem_No->End

Caption: Troubleshooting flowchart for poor ISCO performance.

Chemical Oxidation Pathway for cis-1,2-DCE

This diagram shows the simplified degradation pathway of cis-1,2-DCE by a strong oxidant like permanganate.

Degradation_Pathway DCE cis-1,2-DCE (C₂H₂Cl₂) Intermediate Unstable Intermediates (e.g., Cyclic Ester) DCE->Intermediate Initial Attack on C=C bond Oxidant Oxidant (e.g., MnO₄⁻) EndProducts Final Products CO₂ + H₂O + Cl⁻ Intermediate->EndProducts Complete Mineralization

References

Matrix interference in the analysis of cis-1,2-Dichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of cis-1,2-Dichloroethylene.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how can it affect the analysis of this compound?

A1: Matrix interference refers to the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix. These effects can manifest as either signal suppression (lower than expected response) or enhancement (higher than expected response), leading to inaccurate quantification.[1][2] This interference can occur at various stages of the analysis, including sample extraction, injection, chromatographic separation, and mass spectrometric detection.[1] For volatile organic compounds (VOCs) like this compound, complex matrices such as industrial wastewater, soil, or biological fluids can contain a multitude of co-eluting substances that interfere with the ionization process in the mass spectrometer.

Q2: What are some common sources of matrix interference for this compound analysis in environmental samples?

A2: Common sources of matrix interference in the analysis of this compound, particularly in environmental samples like groundwater and soil, include:

  • Humic and Fulvic Acids: These complex organic molecules are prevalent in soil and water and can interact with analytes, potentially leading to signal suppression.[3]

  • Oils and Greases: In industrial wastewater or contaminated soil, high concentrations of hydrocarbons can interfere with the purging efficiency of this compound in purge and trap systems and cause contamination of the analytical system.

  • High Concentrations of Co-contaminants: Samples from contaminated sites may contain high levels of other volatile organic compounds (VOCs) or semi-volatile organic compounds (SVOCs) that can co-elute with this compound, leading to competition in the ion source of the mass spectrometer.

  • Salts and Polar Compounds: High salt content can affect the purging efficiency of volatile compounds.[4] While not a direct interference in the MS, it impacts the amount of analyte reaching the detector.

Q3: How can I determine if my analysis is affected by matrix interference?

A3: To assess whether your analysis is impacted by matrix effects, you can perform the following experiments:

  • Post-Spike Analysis: Analyze an unspiked sample from the matrix . Then, spike a known concentration of this compound into the same matrix and analyze it. A significant deviation of the measured concentration from the spiked concentration suggests matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. Compare the slope of this calibration curve to a calibration curve prepared in a clean solvent. A significant difference in the slopes indicates the presence of matrix effects.

  • Internal Standard Response: Monitor the response of a stable isotope-labeled internal standard. A significant and reproducible change in the internal standard response between clean standards and matrix samples can indicate the presence of matrix interference.

Troubleshooting Guides

Issue 1: Low Recovery or Poor Peak Shape for this compound

Symptoms:

  • The recovery of this compound in spiked matrix samples is consistently below acceptance criteria (e.g., <70%).

  • The chromatographic peak for this compound is broad, tailing, or split.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Purging from Complex Matrix For aqueous samples with high organic content, consider sample dilution with reagent water to reduce the concentration of interfering substances. For soil and sludge samples, ensure vigorous mixing and consider optimizing the soil-to-water ratio to improve purging efficiency.
Active Sites in the GC System Matrix components can create active sites in the GC inlet liner, column, or transfer lines, leading to analyte degradation or adsorption.[2] Perform regular maintenance, including changing the liner and trimming the analytical column. Using inert-coated components can also mitigate this issue.
System Contamination High-concentration samples can contaminate the purge and trap system, leading to carryover and poor performance for subsequent analyses.[4] Implement a rigorous cleaning protocol for the purger and transfer lines between samples, especially after analyzing highly contaminated samples. Running a blank after a high-concentration sample is crucial to check for carryover.
Co-eluting Interferences A co-eluting compound from the matrix can interfere with the peak shape and detection of this compound. Optimize the GC temperature program to improve separation. If co-elution persists, a more selective sample preparation technique may be necessary.
Issue 2: Inaccurate Quantification (High Bias or Low Bias)

Symptoms:

  • Quantification of this compound in quality control samples prepared in matrix is consistently outside of the acceptable range.

  • Significant discrepancies are observed when results are confirmed with a secondary method.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Signal Suppression or Enhancement This is a direct result of matrix interference in the MS ion source. The most effective way to compensate for this is the use of a stable isotope-labeled internal standard (e.g., this compound-d2). If an internal standard is not available, matrix-matched calibration is the next best approach.
Ineffective Sample Preparation The chosen sample preparation method may not be adequately removing interfering components from the matrix. It is essential to develop and validate a sample preparation protocol tailored to the specific matrix. See the experimental protocols section for guidance on Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Calibration Issues Using a solvent-based calibration curve for quantifying samples with significant matrix effects will lead to inaccurate results. Always use matrix-matched calibration curves or an appropriate internal standard for quantification in complex matrices.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Cleanup of Aqueous Samples

This protocol provides a general framework for developing an SPE method to remove interferences from aqueous samples prior to GC-MS analysis of this compound. Method validation for your specific matrix is essential.[5]

Materials:

  • SPE cartridges (e.g., reversed-phase C18 or polymeric sorbent)

  • SPE vacuum manifold

  • Collection vials

  • Methanol (B129727) (HPLC grade)

  • Reagent water

  • Elution solvent (e.g., dichloromethane)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped analytes with a small volume (e.g., 2 x 1 mL) of an appropriate organic solvent (e.g., dichloromethane) into a collection vial.

  • Concentration and Analysis: The eluate can be concentrated if necessary and is then ready for analysis by GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cleanup of Aqueous Samples

LLE is a classic technique for separating analytes from a sample matrix based on their differential solubility in two immiscible liquids.[6]

Materials:

Procedure:

  • Extraction: Place the aqueous sample (e.g., 100 mL) into a separatory funnel. Add a suitable volume of an immiscible organic solvent (e.g., 30 mL of hexane).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a collection flask.

  • Repeat: Repeat the extraction process with a fresh portion of the organic solvent for a more exhaustive extraction.

  • Drying and Concentration: Dry the combined organic extracts by passing them through a funnel containing anhydrous sodium sulfate. The extract can then be concentrated and analyzed by GC-MS.

Data Presentation

The effectiveness of a sample preparation method in mitigating matrix effects should be quantitatively assessed. The following tables provide a template for presenting such data.

Table 1: Quantification of Matrix Effect

The matrix effect can be calculated using the following formula: Matrix Effect (%) = [(Peak Area in Matrix Spike) / (Peak Area in Solvent Standard) - 1] x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Matrix Type Spiked Concentration (µg/L) Peak Area in Solvent Peak Area in Matrix Matrix Effect (%)
Industrial Effluent501,200,000850,000-29.2%
Landfill Leachate501,200,000600,000-50.0%
Groundwater501,200,0001,150,000-4.2%

Table 2: Recovery Data for Sample Preparation Methods

Recovery is calculated as: Recovery (%) = [(Concentration in Spiked Matrix) - (Concentration in Unspiked Matrix)] / (Spiked Concentration) x 100

Sample Preparation Method Matrix Type Spiked Concentration (µg/L) Mean Recovery (%) Relative Standard Deviation (%)
No Cleanup (Direct Injection)Industrial Effluent5065.418.2
Solid Phase Extraction (SPE)Industrial Effluent5092.17.5
Liquid-Liquid Extraction (LLE)Industrial Effluent5088.59.1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Cleanup Sample Cleanup Sample->Cleanup SPE Solid Phase Extraction (SPE) GCMS Purge and Trap GC-MS Analysis SPE->GCMS LLE Liquid-Liquid Extraction (LLE) LLE->GCMS Cleanup->SPE Option 1 Cleanup->LLE Option 2 Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow Start Low Recovery or Inaccurate Quantification CheckSystem Check System Performance (e.g., run a solvent standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK TroubleshootGCMS Troubleshoot GC-MS System (e.g., check for leaks, clean source) SystemOK->TroubleshootGCMS No AssessMatrixEffect Assess Matrix Effect (e.g., post-spike analysis) SystemOK->AssessMatrixEffect Yes TroubleshootGCMS->CheckSystem MatrixEffectPresent Matrix Effect Present? AssessMatrixEffect->MatrixEffectPresent OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE, dilution) MatrixEffectPresent->OptimizeSamplePrep Yes End Accurate Results MatrixEffectPresent->End No UseIS Implement Internal Standard or Matrix-Matched Calibration OptimizeSamplePrep->UseIS UseIS->End

Caption: Troubleshooting workflow for matrix interference issues.

References

Technical Support Center: Enhancing Reductive Dechlorination of cis-1,2-Dichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the reductive dechlorination of cis-1,2-Dichloroethylene (cis-DCE).

Troubleshooting Guides

This section addresses common problems encountered during cis-DCE reductive dechlorination experiments, offering potential causes and solutions.

Issue 1: Reductive dechlorination stalls at cis-DCE, with little to no production of vinyl chloride (VC) or ethene.

Potential CauseRecommended Solution
Absence or low abundance of appropriate microorganisms: The microbial consortium may lack or have insufficient populations of microorganisms capable of dechlorinating cis-DCE and VC, such as Dehalococcoides mccartyi.Bioaugmentation: Introduce a microbial culture known to contain Dehalococcoides or other organisms with the necessary reductive dehalogenase genes (e.g., vcrA, bvcA). Commercially available cultures like KB-1® can be used.[1][2]
Suboptimal pH: The pH of the medium may be too low or too high for the optimal activity of dehalogenating enzymes. Dehalococcoides activity is significantly reduced at pH below 6.0 and can be completely inhibited below pH 5.5.pH Adjustment: Adjust the pH of the medium to the optimal range of 6.8-7.5. Use buffers such as bicarbonate to maintain a stable pH.
Electron donor limitation or competition: Insufficient electron donor (e.g., hydrogen) may be available, or other microbial processes like methanogenesis or sulfate (B86663) reduction may be outcompeting dehalogenation for the available electron donor.Electron Donor Management: Ensure a sufficient and appropriate supply of an electron donor such as lactate (B86563), acetate, or hydrogen. If methanogenesis is high, consider using an electron donor that is less favorable for methanogens or adjusting the electron donor concentration.
Presence of inhibitors: Co-contaminants such as chloroform (B151607) or high concentrations of tetrachloroethene (PCE) or trichloroethene (TCE) can inhibit the activity of Dehalococcoides.Inhibitor Mitigation: If possible, remove or reduce the concentration of inhibitory co-contaminants. In cases of high PCE or TCE concentrations, a two-phase system (e.g., with hexadecane) can be used to lower the aqueous phase concentration.
Nutrient limitation: A lack of essential nutrients, such as vitamin B12 (a precursor for the corrinoid cofactor in reductive dehalogenases), can limit microbial growth and enzyme activity.Nutrient Amendment: Amend the medium with a vitamin solution, including cyanocobalamin (B1173554) (vitamin B12).

Issue 2: Slow or inefficient dechlorination of cis-DCE.

Potential CauseRecommended Solution
Suboptimal Temperature: The incubation temperature may not be optimal for the dechlorinating microorganisms.Temperature Optimization: Adjust the incubation temperature to the optimal range for cis-DCE and VC dechlorination, which is typically 25-30°C and 25°C, respectively.
Low biomass of dechlorinating organisms: The population of Dehalococcoides or other key dechlorinators may be too small for a significant dechlorination rate.Biostimulation/Bioaugmentation: If a small population of the desired microbes is present, biostimulation by adding an appropriate electron donor can encourage their growth. If the population is absent or very low, bioaugmentation is recommended.
Kinetic limitations: The intrinsic rate of cis-DCE and VC dechlorination is often slower than the preceding dechlorination steps of PCE and TCE.Patience and Monitoring: Continue monitoring the experiment over a longer period. Ensure that other conditions (pH, electron donor) remain optimal.

Frequently Asked Questions (FAQs)

Q1: What are the key microorganisms responsible for the complete reductive dechlorination of cis-DCE to ethene?

A1: The primary microorganisms known to be capable of complete reductive dechlorination of cis-DCE to ethene are strains of Dehalococcoides mccartyi. These bacteria are obligate organohalide-respiring organisms and possess the necessary reductive dehalogenase enzymes, such as vinyl chloride reductases (VcrA and BvcA), to carry out the final steps of the dechlorination process.[1]

Q2: What is the optimal pH range for enhancing the reductive dechlorination of cis-DCE?

A2: The optimal pH range for the activity of Dehalococcoides and, consequently, for the efficient reductive dechlorination of cis-DCE, is between 6.8 and 7.5. Dechlorination rates decrease significantly at pH values below 6.0 and are generally completely inhibited at a pH of 5.5 or lower.

Q3: What are suitable electron donors for stimulating cis-DCE dechlorination?

A3: A variety of electron donors can be used to provide the necessary reducing equivalents for reductive dechlorination. Common and effective electron donors include lactate, acetate, formate, and hydrogen (H₂). The choice of electron donor can influence the microbial community and the efficiency of the dechlorination process. For instance, hydrogen is the direct electron donor for the reductive dehalogenase enzymes.

Q4: How can I monitor the progress of my cis-DCE dechlorination experiment?

A4: Monitoring should involve a combination of chemical and biological analyses.

  • Chemical Analysis: Regularly measure the concentrations of cis-DCE, vinyl chloride (VC), and ethene using gas chromatography (GC) with an appropriate detector (e.g., flame ionization detector - FID, or mass spectrometer - MS).

  • Biological Analysis: Quantify the population of key dechlorinating bacteria, such as Dehalococcoides, using quantitative polymerase chain reaction (qPCR) targeting the 16S rRNA gene. Additionally, functional genes encoding for reductive dehalogenases (e.g., tceA, vcrA, bvcA) can be quantified to assess the genetic potential for complete dechlorination.

Q5: What is the difference between biostimulation and bioaugmentation?

A5:

  • Biostimulation involves the addition of nutrients and/or an electron donor to stimulate the growth and activity of the indigenous microbial populations capable of degrading the contaminant.

  • Bioaugmentation is the introduction of specific, pre-grown microbial cultures (like Dehalococcoides-containing consortia) to a system to supplement the existing microbial community with the desired metabolic capabilities.[3]

Data Presentation

Table 1: Optimal Geochemical Conditions for cis-DCE Reductive Dechlorination

ParameterOptimal RangeNotes
pH 6.8 - 7.5Activity significantly decreases below 6.0.
Temperature 25 - 30 °CFor cis-DCE and VC dechlorination.
Redox Potential < -100 mVHighly reducing (anaerobic) conditions are required.

Table 2: Kinetic Parameters for Dehalococcoides Growth and Dechlorination

ParameterValueOrganism/Condition
Growth Yield 5.1 x 10⁸ cells/µmol Cl⁻ releasedDehalococcoides-like microorganism on VC
Doubling Time ~24 hoursDehalococcoides sp. strain MB
Maximum VC Utilization Rate 7.8 x 10⁻¹⁰ µmol Cl⁻/cell/dayBacterium VS

Experimental Protocols

Protocol 1: Anaerobic Microcosm Study for Biostimulation

  • Preparation of Microcosms:

    • In an anaerobic chamber, add 50 g of site soil or sediment to a 160-mL serum bottle.

    • Add 100 mL of anaerobic mineral medium (see composition below).

    • Seal the bottles with Teflon-lined butyl rubber stoppers and aluminum crimps.

    • Remove the bottles from the anaerobic chamber and purge the headspace with an N₂/CO₂ (80:20) gas mixture.

  • Amendment Addition:

    • Prepare stock solutions of electron donors (e.g., 1 M sodium lactate, 1 M sodium acetate).

    • Spike the microcosms with the desired electron donor to a final concentration of 5-10 mM.

    • Spike the microcosms with a stock solution of cis-DCE in methanol (B129727) to achieve a target aqueous concentration (e.g., 5-10 mg/L).

    • Prepare killed controls by autoclaving a set of microcosms twice for 60 minutes.

    • Prepare unamended controls containing only the soil/sediment, medium, and cis-DCE.

  • Incubation and Monitoring:

    • Incubate the microcosms in the dark at the desired temperature (e.g., 25°C) without shaking.

    • At regular time intervals, sacrifice triplicate bottles from each condition for analysis.

    • Analyze the headspace or aqueous phase for cis-DCE, VC, and ethene concentrations using GC.

    • Analyze aqueous samples for pH, volatile fatty acids (VFAs), and anions (e.g., sulfate, chloride).

    • Extract DNA from the soil/sediment for qPCR analysis of Dehalococcoides 16S rRNA and functional genes.

Anaerobic Mineral Medium Composition (per liter of deionized water):

ComponentAmount
NH₄Cl0.5 g
KH₂PO₄0.2 g
MgCl₂·6H₂O0.1 g
CaCl₂·2H₂O0.05 g
Resazurin (0.1% w/v)1.0 mL
Trace Element Solution10 mL
Vitamin Solution10 mL
NaHCO₃2.5 g
Cysteine-HCl0.5 g
Na₂S·9H₂O0.5 g

Adjust pH to 7.2-7.4 before autoclaving.

Protocol 2: Bioaugmentation with a Dehalococcoides-Containing Culture

  • Microcosm Setup: Prepare anaerobic microcosms as described in Protocol 1.

  • Inoculation:

    • Obtain a high-density Dehalococcoides-containing culture (e.g., KB-1®).

    • In an anaerobic chamber, inoculate the microcosms with a specific volume of the culture (e.g., 1-5% v/v) to achieve a target initial Dehalococcoides concentration (e.g., 10⁵ to 10⁶ cells/mL).

    • Ensure the culture is well-mixed before inoculation.

  • Amendment and Incubation:

    • Add an appropriate electron donor (e.g., lactate or H₂) and cis-DCE as described in Protocol 1.

    • Incubate the microcosms under the same conditions as the biostimulation experiment.

  • Monitoring: Monitor the chemical and biological parameters as described in Protocol 1. Compare the dechlorination rates and extent in the bioaugmented microcosms to the biostimulated and control microcosms.

Visualizations

Reductive_Dechlorination_Pathway cluster_electron_donors Electron Donors cluster_electron_transport Electron Transport Chain (in Dehalococcoides) cluster_dechlorination Reductive Dechlorination Steps H2 Hydrogen (H₂) Hydrogenase Hydrogenase H2->Hydrogenase 2e⁻ Formate Formate Formate_DH Formate Dehydrogenase Formate->Formate_DH 2e⁻ Lactate Lactate Lactate->H2 Fermentation by other microbes Electron_Carrier Electron Carrier (e.g., Menaquinone) Hydrogenase->Electron_Carrier Formate_DH->Electron_Carrier RDase Reductive Dehalogenase (e.g., VcrA, BvcA) Electron_Carrier->RDase cisDCE This compound (cis-DCE) VC Vinyl Chloride (VC) cisDCE->VC 2e⁻ + H⁺ Ethene Ethene VC->Ethene 2e⁻ + H⁺

Caption: Electron flow in the reductive dechlorination of cis-DCE.

Troubleshooting_Logic Start cis-DCE Stall Observed Check_DHC qPCR for Dehalococcoides and vcrA/bvcA genes Start->Check_DHC DHC_Present Sufficient DHC and functional genes? Check_DHC->DHC_Present Check_pH Measure pH DHC_Present->Check_pH Yes Bioaugment Action: Bioaugment with Dehalococcoides culture DHC_Present->Bioaugment No pH_Optimal Is pH 6.8-7.5? Check_pH->pH_Optimal Check_Donor Analyze for electron donor and competing processes (e.g., methanogenesis) pH_Optimal->Check_Donor Yes Adjust_pH Action: Adjust pH with buffer pH_Optimal->Adjust_pH No Donor_Sufficient Sufficient donor? Low competition? Check_Donor->Donor_Sufficient Adjust_Donor Action: Add more/different electron donor Donor_Sufficient->Adjust_Donor No Success Dechlorination Proceeds Donor_Sufficient->Success Yes Bioaugment->Success Adjust_pH->Success Adjust_Donor->Success

Caption: Troubleshooting workflow for a cis-DCE stall.

References

Technical Support Center: Remediation of cis-1,2-Dichlorethene (cis-1,2-DCE) Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the remediation of cis-1,2-dichloroethene (cis-1,2-DCE), particularly concerning the limitations of conventional pump-and-treat systems.

Troubleshooting Guide: Pump-and-Treat for cis-1,2-DCE

This guide addresses common issues observed during the application of pump-and-treat (P&T) remediation for cis-1,2-DCE contamination.

Issue IDQuestionPotential CausesSuggested Actions
PNT-001Why are cis-1,2-DCE concentrations plateauing or rebounding after initial P&T operation? This phenomenon, known as "tailing" and "rebound," is a common limitation of P&T.[1][2] It can be caused by: - Slow desorption of cis-1,2-DCE from soil/sediment. - Presence of dense non-aqueous phase liquids (DNAPLs) acting as a continuous source.[2] - Contaminants diffusing from low-permeability zones into the groundwater.[2]- Characterize the source: Determine if a DNAPL source is present. - Enhance the P&T system: Consider adding surfactants or co-solvents to increase the mobility of cis-1,2-DCE.[1] - Transition to a polishing step: Evaluate the use of in-situ technologies like bioremediation or chemical oxidation to address residual contamination.[3]
PNT-002The P&T system has been operating for an extended period with minimal decrease in cis-1,2-DCE levels. What are the next steps? Prolonged P&T operation with diminishing returns suggests that the system has reached its practical limit for mass removal.[1] This is often due to the challenges mentioned in PNT-001.- Conduct a performance assessment: Evaluate the cost-benefit of continued P&T operation.[3][4] - Investigate in-situ alternatives: Explore technologies that can treat the contamination in place, such as enhanced in-situ bioremediation or in-situ chemical oxidation (ISCO).[5][6]
PNT-003How can I determine if the subsurface geology is limiting the effectiveness of my P&T system for cis-1,2-DCE removal? Heterogeneous subsurface environments with varying permeability can significantly hinder P&T effectiveness.[2] Low permeability zones can trap contaminants, making them inaccessible to the P&T system.- Conduct detailed hydrogeological investigations: Use techniques like slug tests and pumping tests to better understand the aquifer characteristics.[1] - Consider soil fracturing: This can create new pathways for groundwater and contaminant movement towards the extraction wells.[1]

Frequently Asked Questions (FAQs)

General Questions

What are the primary limitations of using pump-and-treat for cis-1,2-DCE contamination?

Pump-and-treat (P&T) is a widely used groundwater remediation technology, but it has several limitations, especially for chlorinated solvents like cis-1,2-DCE.[2] The most significant challenges include:

  • Tailing and Rebound: Contaminant concentrations often decrease initially but then level off at a concentration above the cleanup goal (tailing), and may increase again if the system is shut down (rebound).[1][2]

  • Long Remediation Times: P&T systems can take years or even decades to achieve remediation goals, leading to high operational costs.[1]

  • Difficulty with Sorbed and Non-Aqueous Phases: P&T is less effective at removing contaminants that have sorbed to soil particles or are present as a separate phase (DNAPL).[2]

  • Influence of Geology: Heterogeneous soil conditions with low-permeability zones can make it difficult to extract contaminated groundwater effectively.[2]

Why is cis-1,2-DCE often a persistent contaminant at sites with chlorinated solvent spills?

cis-1,2-DCE is a common intermediate in the anaerobic biodegradation of tetrachloroethene (PCE) and trichloroethene (TCE).[7][8] The dechlorination process can sometimes "stall" at cis-1,2-DCE, leading to its accumulation.[7][9] This can be due to the absence of the specific microorganisms capable of further degrading cis-1,2-DCE to vinyl chloride and ethene, or unfavorable environmental conditions.[7]

Alternative & Complementary Technologies

What is enhanced in-situ bioremediation and how can it address cis-1,2-DCE contamination?

Enhanced in-situ bioremediation involves stimulating the growth and activity of naturally occurring or introduced microorganisms to degrade contaminants in the subsurface. For cis-1,2-DCE, this typically involves creating anaerobic conditions and providing an electron donor (like lactate, emulsified vegetable oil, or other carbon substrates) to promote reductive dechlorination.[10] Bioaugmentation, the introduction of specific microbial cultures known to degrade chlorinated ethenes (e.g., Dehalococcoides), can also be employed to enhance the process.

What is In-Situ Chemical Oxidation (ISCO) and what are its applications for cis-1,2-DCE?

ISCO is a remediation technology that involves injecting chemical oxidants into the subsurface to destroy contaminants.[5][11] Common oxidants used for cis-1,2-DCE include potassium permanganate, sodium persulfate, and Fenton's reagent (hydrogen peroxide and iron).[5][11] ISCO can rapidly reduce high concentrations of cis-1,2-DCE and can be effective in treating source zones.[5][11]

When should I consider transitioning from pump-and-treat to an in-situ technology for cis-1,2-DCE remediation?

A transition should be considered when the P&T system shows diminishing returns, as indicated by plateauing contaminant concentrations.[3] In-situ technologies can be used as a follow-up "polishing" step to address residual contamination or as a primary remediation strategy. The choice between technologies like enhanced bioremediation and ISCO depends on site-specific factors such as geology, geochemistry, contaminant concentration, and remediation goals.

Experimental Protocols

Protocol 1: Microcosm Study for Enhanced Bioremediation of cis-1,2-DCE

Objective: To assess the potential for enhanced anaerobic bioremediation of cis-1,2-DCE in site-specific soil and groundwater.

Materials:

  • Site soil and groundwater

  • Anaerobic chamber or glove box

  • Serum bottles with Teflon-lined septa

  • Electron donor solution (e.g., lactate, emulsified vegetable oil)

  • Bioaugmentation culture (e.g., Dehalococcoides mccartyi-containing culture), if desired

  • cis-1,2-DCE standard

  • Gas chromatograph (GC) for analysis of volatile organic compounds (VOCs)

Procedure:

  • Preparation: Collect representative soil and groundwater samples from the contaminated site. All subsequent steps should be performed in an anaerobic environment.

  • Microcosm Setup:

    • In serum bottles, combine a known amount of site soil and groundwater.

    • Create different treatment groups:

      • Control: No amendments.

      • Biostimulation: Add a specific concentration of the electron donor.

      • Bioaugmentation: Add the bioaugmentation culture.

      • Biostimulation + Bioaugmentation: Add both the electron donor and the bioaugmentation culture.

    • Spike each bottle (except for a background control) with a known concentration of cis-1,2-DCE.

    • Seal the bottles with Teflon-lined septa and aluminum crimp caps.

  • Incubation: Incubate the microcosms in the dark at a temperature representative of the site's groundwater.

  • Sampling and Analysis: Periodically, collect headspace or aqueous samples from the microcosms and analyze for cis-1,2-DCE and its degradation products (e.g., vinyl chloride, ethene) using a GC.

  • Data Evaluation: Plot the concentration of cis-1,2-DCE and its daughter products over time for each treatment group to determine the degradation rates and extent of dechlorination.

Protocol 2: Bench-Scale Treatability Study for ISCO of cis-1,2-DCE

Objective: To determine the effectiveness of different chemical oxidants for the treatment of cis-1,2-DCE in site groundwater.

Materials:

  • Site groundwater

  • Glass reactors (e.g., beakers or flasks)

  • Magnetic stirrers and stir bars

  • Oxidant solutions (e.g., potassium permanganate, sodium persulfate with an activator, Fenton's reagent)

  • pH meter and adjustment solutions (e.g., NaOH, H₂SO₄)

  • Quenching agent (e.g., sodium thiosulfate (B1220275) for persulfate, sodium bisulfite for permanganate)

  • VOC analysis vials

  • GC for VOC analysis

Procedure:

  • Preparation: Collect a representative groundwater sample from the site.

  • Reactor Setup:

    • In separate glass reactors, add a known volume of site groundwater.

    • Place each reactor on a magnetic stirrer.

  • Oxidant Addition:

    • To each reactor (except a control), add a predetermined dose of the selected oxidant. For activated persulfate, add the activator. For Fenton's reagent, adjust the pH to the optimal range (typically 3-5) before adding the hydrogen peroxide and iron catalyst.

  • Reaction: Allow the reaction to proceed for a set period, collecting samples at various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs).

  • Sample Quenching and Preservation: Immediately quench the reaction in each collected sample by adding the appropriate quenching agent. Preserve the samples for VOC analysis according to standard methods.

  • Analysis: Analyze the samples for cis-1,2-DCE concentration using a GC.

  • Data Evaluation: Calculate the percentage of cis-1,2-DCE degradation for each oxidant and dose at each time point to determine the most effective treatment.

Data Presentation

Table 1: Comparison of Remediation Technologies for cis-1,2-DCE
TechnologyTypical Removal EfficiencyTreatment TimeframeKey AdvantagesKey Disadvantages
Pump-and-Treat Highly variable; often experiences tailingYears to decades[1]Hydraulic control of the plume[1]Long treatment times, high cost, ineffective for source zones[1][2]
Enhanced Anaerobic Bioremediation >90%Months to yearsIn-situ treatment, potential for complete dechlorination to etheneSlower than chemical oxidation, requires specific geochemical conditions
In-Situ Chemical Oxidation (ISCO) >90%[6]Days to monthsRapid treatment, effective for source zones[5][11]Potential for contaminant mobilization, can be costly, safety considerations with handling oxidants
In-Situ Chemical Reduction (ISCR) Variable; dependent on reductantMonths to yearsCan treat a wide range of contaminants, long-lasting reactive zonesCan be costly, potential for changes in groundwater geochemistry

Visualizations

PumpAndTreat_Limitations cluster_subsurface Subsurface Environment cluster_PT Pump-and-Treat System cluster_outcome Observed Outcome DNAPL DNAPL Source (cis-1,2-DCE) Groundwater Groundwater Flow DNAPL->Groundwater Continuous Dissolution Low_K_Zone Low Permeability Zone (Silt/Clay) Low_K_Zone->Groundwater Slow Diffusion Sorbed Sorbed Contaminant Sorbed->Groundwater Slow Desorption Pumping_Well Extraction Well Groundwater->Pumping_Well Extraction Treatment Above-Ground Treatment Pumping_Well->Treatment Tailing Tailing Effect & Rebound Pumping_Well->Tailing Leads to

Caption: Limitations of Pump-and-Treat for cis-1,2-DCE.

Remediation_Decision_Flowchart Start cis-1,2-DCE Contamination Detected Assess_Site Assess Site Conditions (Concentration, Geology, Geochemistry) Start->Assess_Site High_Conc High Concentration Source Zone? Assess_Site->High_Conc PNT_Containment Use P&T for hydraulic containment Assess_Site->PNT_Containment If plume migration is a concern ISCO Consider ISCO for source reduction High_Conc->ISCO Yes Bioremediation Consider Enhanced Bioremediation High_Conc->Bioremediation No Monitor Monitor Performance ISCO->Monitor Bioremediation->Monitor PNT_Containment->Monitor Goals_Met Remediation Goals Met? Monitor->Goals_Met Goals_Met->Assess_Site No, Re-evaluate Closure Site Closure Goals_Met->Closure Yes

Caption: Decision flowchart for cis-1,2-DCE remediation.

References

Stabilizing cis-1,2-Dichloroethylene for use as a chemical reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization and use of cis-1,2-dichloroethylene as a chemical reagent. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and purity of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a chlorinated alkene used as a solvent and a chemical intermediate. Its instability is a primary concern as it can degrade upon exposure to air, moisture, light, and heat. This degradation can lead to the formation of hazardous byproducts, including hydrochloric acid (HCl) and phosgene (B1210022), which can compromise experimental results and pose safety risks.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure its stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerate between 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Keep in an amber or opaque container to protect it from light, which can catalyze degradation.

  • Moisture: Ensure the container is tightly sealed to prevent the ingress of moisture, which can lead to the formation of hydrochloric acid.

Q3: What are the common signs of this compound degradation?

A3: The most common signs of degradation include:

  • Acidity: The presence of a sharp, acidic odor due to the formation of HCl. This can be confirmed by pH testing of a washed sample.

  • Discoloration: The development of a yellowish or brownish tint in the normally colorless liquid.

  • Unexpected Reaction Outcomes: Inconsistent or unexpected results in your chemical reactions can be an indicator of reagent impurity.

  • Presence of Precipitates: The formation of solid materials in the liquid.

Q4: What types of stabilizers are commonly used for this compound?

A4: While specific data for this compound is limited, stabilizers for related chlorinated hydrocarbons are effective. These generally fall into two categories:

  • Phenolic Antioxidants: These act as radical scavengers. Examples include hydroquinone (B1673460) and monomethyl ether hydroquinone (MEHQ).

  • Amine Stabilizers: These can act as acid scavengers and radical traps. Examples include diallylamine (B93489) and hindered amine light stabilizers (HALS).

Q5: Can I use unstabilized this compound?

A5: It is highly recommended to use stabilized this compound for most applications, especially if the reagent will be stored for any length of time or used in reactions sensitive to acidic conditions or radical species. If you must use an unstabilized version, it should be freshly distilled and used immediately under an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Reagent appears discolored (yellowish). Photodegradation or oxidation.1. Check the storage conditions. Ensure the container is light-resistant and stored under an inert atmosphere.2. Test the purity of the reagent using GC-MS.3. If purity is compromised, consider redistilling the reagent under an inert atmosphere and adding a stabilizer.
A strong, acrid odor is detected upon opening the container. Formation of hydrochloric acid (HCl) due to reaction with moisture.1. Handle the reagent in a well-ventilated fume hood.2. Before use, consider passing the reagent through a small column of activated neutral alumina (B75360) to remove acidic impurities.3. Ensure all glassware is scrupulously dried before coming into contact with the reagent.
Inconsistent or poor yields in reactions. Reagent degradation leading to lower molar equivalence or the presence of reactive impurities.1. Verify the purity of the this compound using GC-MS.2. If impurities are detected, purify the reagent by distillation.3. Add a suitable stabilizer to the purified reagent if it will be stored.
Corrosion of metal equipment or reaction vessels. Presence of acidic degradation products, primarily HCl.1. Neutralize the reagent before use if acidity is a concern for your equipment.2. Use glass or other corrosion-resistant reaction vessels.3. Ensure a compatible stabilizer that can act as an acid scavenger is present.

Data on Common Stabilizers

Stabilizer TypeExample StabilizerTypical Concentration (% w/w)Mechanism of Action
Phenolic Hydroquinone0.01 - 0.1%Radical Scavenger
MEHQ (Monomethyl ether hydroquinone)0.01 - 0.1%Radical Scavenger
Amine Diallylamine0.005 - 0.2%Acid Scavenger, Radical Trap
Hindered Amine Light Stabilizers (HALS)0.1 - 1.0%Radical Scavenger, UV Protection

Experimental Protocols

Protocol 1: Addition of a Stabilizer to this compound

Objective: To add a stabilizer to purified this compound for enhanced storage stability.

Materials:

  • Freshly distilled this compound

  • Selected stabilizer (e.g., hydroquinone)

  • Dry, inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer and stir bar

  • Amber glass storage bottle with a septum-lined cap

Procedure:

  • Perform all operations under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

  • Place the freshly distilled this compound in a dry flask equipped with a magnetic stir bar.

  • Weigh the desired amount of stabilizer. For example, to prepare a 0.05% (w/w) solution of hydroquinone in 100 g of this compound, weigh out 0.05 g of hydroquinone.

  • With gentle stirring, add the stabilizer to the this compound.

  • Stir the mixture until the stabilizer is completely dissolved. This may take some time depending on the stabilizer's solubility.

  • Once dissolved, transfer the stabilized solution to an amber glass storage bottle.

  • Seal the bottle with a septum-lined cap and wrap the cap with parafilm to ensure an airtight seal.

  • Label the bottle clearly with the contents, concentration of the stabilizer, and the date of preparation.

  • Store the stabilized reagent at 2-8°C.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential degradation products.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5975 or similar.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 200°C.

  • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 2 minutes.

  • MSD Transfer Line: 230°C.

  • MS Source: 230°C.

  • MS Quad: 150°C.

  • Scan Range: 35-300 amu.

Procedure:

  • Prepare a dilute solution of the this compound sample in a high-purity solvent such as hexane (B92381) or dichloromethane. A concentration of approximately 100 ppm is a good starting point.

  • Inject the sample into the GC-MS system.

  • Acquire the data according to the parameters listed above.

  • Analyze the resulting chromatogram. The major peak should correspond to this compound.

  • Identify any minor peaks by comparing their mass spectra to a library (e.g., NIST). Common degradation products to look for include other chlorinated hydrocarbons. The presence of acidic compounds like HCl and phosgene may not be directly observable by this method without derivatization but their presence can be inferred from other degradation products.

Visualizations

Decomposition_Pathway This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates Air (O2), Light (hv) HCl HCl This compound->HCl Moisture (H2O) Phosgene Phosgene Radical Intermediates->Phosgene Dichloroacetyl chloride Dichloroacetyl chloride Radical Intermediates->Dichloroacetyl chloride Experimental_Workflow cluster_prep Reagent Preparation cluster_use Experimental Use Receive/Synthesize Receive/Synthesize Initial Purity Check (GC-MS) Initial Purity Check (GC-MS) Receive/Synthesize->Initial Purity Check (GC-MS) Purification (Distillation) Purification (Distillation) Initial Purity Check (GC-MS)->Purification (Distillation) If impure Stabilizer Addition Stabilizer Addition Initial Purity Check (GC-MS)->Stabilizer Addition If pure Purification (Distillation)->Stabilizer Addition Store (2-8°C, Inert) Store (2-8°C, Inert) Stabilizer Addition->Store (2-8°C, Inert) Periodic Purity Check (GC-MS) Periodic Purity Check (GC-MS) Store (2-8°C, Inert)->Periodic Purity Check (GC-MS) Use in Reaction Use in Reaction Periodic Purity Check (GC-MS)->Use in Reaction Analyze Results Analyze Results Use in Reaction->Analyze Results Troubleshooting_Logic action action Inconsistent Results? Inconsistent Results? Check Reagent Purity Check Reagent Purity Inconsistent Results?->Check Reagent Purity Yes Purity OK? Purity OK? Check Reagent Purity->Purity OK? GC-MS Analysis Investigate Other Reaction Parameters Investigate Other Reaction Parameters Purity OK?->Investigate Other Reaction Parameters Yes Purify and Stabilize Reagent Purify and Stabilize Reagent Purity OK?->Purify and Stabilize Reagent No Re-run Experiment Re-run Experiment Purify and Stabilize Reagent->Re-run Experiment

Managing co-contaminant effects on cis-1,2-Dichloroethylene degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals engaged in experiments involving the degradation of cis-1,2-dichloroethylene (cDCE), particularly in the presence of co-contaminants.

Troubleshooting Guide

This guide addresses common issues encountered during cDCE degradation experiments.

Problem Possible Causes Troubleshooting Steps
Slow or no cDCE degradation Inappropriate microbial culture or consortium.- Ensure the microbial culture is known to degrade cDCE. Dehalococcoides species are key for anaerobic reductive dechlorination.[1] - For aerobic degradation, ensure the presence of appropriate oxygenase-expressing organisms. - Consider bioaugmentation with a known cDCE-degrading culture.
Nutrient limitation.- Verify the presence of essential nutrients (e.g., nitrogen, phosphorus) in the growth medium. - For anaerobic reductive dechlorination, ensure an adequate supply of an electron donor (e.g., lactate, vegetable oil).[2]
Sub-optimal environmental conditions.- Monitor and adjust pH to the optimal range for the microbial culture (typically around 7).[3] - Maintain the optimal temperature for the specific microbial consortium.[1][3]
Accumulation of vinyl chloride (VC) Incomplete reductive dechlorination.- This is a common issue as the dechlorination of cDCE to VC can be faster than the subsequent dechlorination of VC to ethene.[2] - Ensure the microbial consortium contains organisms capable of degrading VC, such as some Dehalococcoides strains. - In aerobic systems, VC can sometimes be cometabolized.[4][5][6]
Inhibition of VC-degrading enzymes.- High concentrations of cDCE or other chlorinated ethenes can inhibit VC degradation.[7]
Inhibition of cDCE degradation in the presence of co-contaminants Competitive inhibition by other chlorinated ethenes.- The presence of tetrachloroethene (PCE), trichloroethylene (B50587) (TCE), and 1,1-dichloroethene (1,1-DCE) can inhibit cDCE degradation.[7] - Characterize the full suite of contaminants to understand potential inhibitory effects.
Toxicity from heavy metals.- Heavy metals like mercury, arsenic, cadmium, and lead can inhibit microbial activity.[8][9] - Analyze for the presence of heavy metals and consider remediation strategies to reduce their bioavailability.
Adverse effects of petroleum hydrocarbons.- High concentrations of petroleum hydrocarbons can be toxic to some cDCE-degrading microorganisms.[10][11] - The presence of some hydrocarbons may also enhance the growth of competing microbes.
Difficulty in analyzing cDCE concentrations Improper sample collection and storage.- Use glass vials with Teflon-lined septa to prevent losses due to volatilization. - Store samples at a low temperature (e.g., 4°C) and minimize headspace.
Analytical instrument issues.- Calibrate the gas chromatograph (GC) with a certified cDCE standard.[12][13] - Ensure the GC column and detector are appropriate for chlorinated solvent analysis.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for cDCE?

  • Anaerobic Reductive Dechlorination: This is a common pathway where cDCE is sequentially reduced to vinyl chloride (VC) and then to non-toxic ethene. This process is primarily carried out by bacteria of the Dehalococcoides genus.[1]

  • Aerobic Cometabolism: In the presence of oxygen and a primary substrate (e.g., methane, phenol (B47542), toluene), some bacteria can fortuitously degrade cDCE using monooxygenase or dioxygenase enzymes.[14][15][16]

  • Aerobic Direct Oxidation: Some bacteria are capable of using cDCE as their sole source of carbon and energy under aerobic conditions.[3][17]

2. How do common co-contaminants affect cDCE degradation?

Co-contaminants can have significant, often inhibitory, effects on cDCE degradation. The extent of the impact depends on the type and concentration of the co-contaminant.

Co-contaminant Effect on cDCE Degradation Mechanism of Interaction
Other Chlorinated Ethenes (PCE, TCE, 1,1-DCE) Generally inhibitory.[7]- Competitive inhibition for the active sites of degradative enzymes. - The presence of PCE and TCE can lead to the accumulation of cDCE.[2]
Vinyl Chloride (VC) Can be inhibitory at high concentrations, but in some cases, its presence is necessary for cDCE cometabolism.[4][5][6][7][18]- In aerobic cometabolism, VC can serve as the primary substrate, inducing the enzymes that degrade cDCE.[4][5] - High concentrations of VC can compete with cDCE for enzyme active sites.[7]
Heavy Metals (e.g., Hg, As, Cd, Pb) Generally inhibitory.[8][9]- Toxicity to microorganisms by disrupting cellular functions and enzyme activity.[8] The order of decreasing inhibitory effect on 1,2-dichloroethane (B1671644) biodegradation was found to be Hg²⁺ > As³⁺ > Cd²⁺ > Pb²⁺.[9][19]
Petroleum Hydrocarbons Can be inhibitory or have no significant effect, depending on the specific compounds and concentrations.- High concentrations can be toxic to the degrading microbial population.[10][11] - May serve as a preferential substrate for some microorganisms, diverting metabolic activity from cDCE degradation.

3. What is the "cDCE stall"?

The "cDCE stall" refers to the accumulation of cDCE during the anaerobic reductive dechlorination of PCE and TCE.[2] This occurs because the degradation of PCE and TCE to cDCE can be faster than the subsequent degradation of cDCE to VC and ethene. This can be caused by a lack of the specific microorganisms or enzymes required for cDCE reduction, or by inhibitory conditions in the subsurface environment.[2]

Experimental Protocols

Protocol 1: Assessing the Impact of a Co-contaminant on Anaerobic cDCE Degradation

1. Microcosm Setup:

  • Prepare anaerobic media (e.g., mineral salts medium reduced with cysteine sulfide).
  • Dispense the medium into serum bottles inside an anaerobic chamber.
  • Add sediment or groundwater from the contaminated site to serve as the inoculum.
  • Spike the microcosms with a known concentration of cDCE.
  • For the experimental group, add the co-contaminant of interest at a relevant concentration.
  • Include a control group with only cDCE.
  • Add an electron donor (e.g., lactate) to all bottles.
  • Seal the bottles with Teflon-lined septa and aluminum crimps.

2. Incubation:

  • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

3. Sampling and Analysis:

  • Periodically, sacrifice a replicate from each group for analysis.
  • Collect a headspace or liquid sample using a gas-tight syringe.
  • Analyze the concentrations of cDCE, VC, ethene, and the co-contaminant using a gas chromatograph (GC) equipped with an appropriate detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD).

4. Data Interpretation:

  • Compare the degradation rate of cDCE in the presence and absence of the co-contaminant.
  • Monitor the production of daughter products (VC and ethene) to assess the extent of dechlorination.

Protocol 2: Evaluating Aerobic Cometabolism of cDCE

1. Culture Enrichment:

  • Enrich a microbial culture from a contaminated site using a primary substrate known to induce cometabolism (e.g., methane, phenol, or toluene).

2. Experimental Setup:

  • In serum bottles, add a defined mineral salts medium.
  • Inoculate with the enriched culture.
  • Add the primary substrate.
  • Spike with a known concentration of cDCE.
  • Include a control with no primary substrate and another with no inoculum.
  • Ensure sufficient headspace with oxygen.

3. Incubation:

  • Incubate on a shaker to ensure adequate mixing and oxygen transfer.

4. Analysis:

  • Monitor the disappearance of cDCE and the primary substrate over time using GC analysis.

Visualizations

cDCE_Degradation_Pathways cluster_anaerobic Anaerobic Reductive Dechlorination cluster_aerobic Aerobic Oxidation PCE PCE (Tetrachloroethene) TCE TCE (Trichloroethylene) PCE->TCE cDCE cis-DCE TCE->cDCE VC VC (Vinyl Chloride) cDCE->VC Ethene Ethene VC->Ethene cDCE_aerobic cis-DCE Intermediates Epoxide Intermediates cDCE_aerobic->Intermediates Direct Oxidation CO2_H2O CO2 + H2O Intermediates->CO2_H2O Direct Oxidation PrimarySubstrate Primary Substrate (e.g., Methane, Phenol) EnzymeInduction Enzyme Induction PrimarySubstrate->EnzymeInduction EnzymeInduction->cDCE_aerobic Cometabolism

Caption: Anaerobic and aerobic degradation pathways of this compound.

CoContaminant_Effects cluster_inhibitors Inhibitory Co-contaminants cluster_cometabolism Cometabolic Substrates cDCE_Deg cDCE Degradation ChlorinatedEthenes Other Chlorinated Ethenes (PCE, TCE, 1,1-DCE) ChlorinatedEthenes->cDCE_Deg Competitive Inhibition HeavyMetals Heavy Metals (Hg, As, Cd, Pb) HeavyMetals->cDCE_Deg Toxicity HighPetroleum High Conc. Petroleum Hydrocarbons HighPetroleum->cDCE_Deg Toxicity / Competition VC_low Vinyl Chloride (low conc.) VC_low->cDCE_Deg Induces Cometabolism Methane Methane Methane->cDCE_Deg Induces Cometabolism Phenol Phenol Phenol->cDCE_Deg Induces Cometabolism

Caption: Influence of co-contaminants on cDCE degradation.

Experimental_Workflow cluster_setup Setup Details start Define Research Question (e.g., Effect of Co-contaminant X) setup Microcosm Setup start->setup incubation Incubation setup->incubation media Prepare Media (Anaerobic or Aerobic) sampling Periodic Sacrificial Sampling incubation->sampling analysis GC Analysis (cDCE, Co-contaminant, Daughter Products) sampling->analysis data_interp Data Interpretation analysis->data_interp conclusion Conclusion data_interp->conclusion inoculum Add Inoculum (Site Material or Enriched Culture) spiking Spike with cDCE and Co-contaminant controls Prepare Controls (No Co-contaminant, No Inoculum)

Caption: General experimental workflow for assessing co-contaminant effects.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-1,2-Dichloroethylene: Toxicity and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct toxicological profiles and environmental impacts of the geometric isomers of 1,2-dichloroethylene.

The industrial solvents cis- and trans-1,2-dichloroethylene (B151667) (DCE), while structurally similar, exhibit notable differences in their toxicity and behavior in the environment.[1] Understanding these distinctions is critical for accurate risk assessment, the development of effective remediation strategies, and ensuring occupational safety. This guide provides a detailed comparison of the two isomers, supported by experimental data, to inform research and professional practices in the chemical and pharmaceutical sciences.

Physicochemical Properties

The cis and trans isomers of 1,2-dichloroethylene possess unique physicochemical properties that influence their environmental distribution and biological interactions.[2]

Propertycis-1,2-Dichloroethylenetrans-1,2-Dichloroethylene
CAS Number 156-59-2156-60-5
Molecular Formula C₂H₂Cl₂C₂H₂Cl₂
Melting Point (°C) -80.5-50
Boiling Point (°C) 60.347.5
Density (g/cm³ at 20°C) 1.28371.2565
Vapor Pressure (kPa at 25°C) 27.735.3
Water Solubility (g/L at 20°C) 3.56.3
Log Octanol-Water Partition Coefficient 1.862.09
(Source: World Health Organization, 2000)[2]

Comparative Toxicity

While both isomers are considered moderately toxic, studies indicate that this compound may elicit a greater biochemical response at high doses.[3] However, more comprehensive toxicity data is available for the trans-isomer.

Acute Toxicity
SpeciesRouteParameterThis compoundtrans-1,2-Dichloroethylene
Rat (female)OralLD₅₀770 mg/kg bw (mixture)1275 mg/kg bw
Rat (male)OralLD₅₀-7902 mg/kg bw
Mouse (male)OralLD₅₀-2221 mg/kg bw
Mouse (female)OralLD₅₀-2391 mg/kg bw
RatInhalationLC₅₀ (4-hour)13,700 ppm24,100 ppm
(Source: WHO, 2000; NAC/AEGL, 2010)[2][4]
Subchronic and Other Health Effects

Studies on trans-1,2-dichloroethylene have identified several key health effects. Intermediate-duration oral exposure in mice has been shown to affect the immune system, specifically causing a decrease in humoral immunity.[1] In rats, inhalation exposure to high concentrations of the trans-isomer led to ocular irritation (lacrimation) and, at very high levels, decreased fetal weight.[1][4] In contrast, studies on this compound have shown effects on the liver and blood in animals, including increased liver weight and a decrease in red blood cell counts.[5][6]

Neither isomer is currently classifiable as to its carcinogenicity to humans by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA) due to inadequate information.[1][7][8]

Metabolism

The metabolism of both isomers of 1,2-dichloroethylene is believed to proceed through the formation of a chloroethylene epoxide, which then rearranges to form dichloroacetaldehyde (B1201461) and potentially monochloroacetic acid.[2] This biotransformation is primarily carried out by the hepatic microsomal cytochrome P-450 system.[2] In vitro studies have indicated that the cis-isomer is metabolized at a faster rate than the trans-isomer.[2][3]

cluster_0 Metabolic Pathway of 1,2-Dichloroethylene 1,2-DCE cis- or trans-1,2-Dichloroethylene Epoxide Chloroethylene Epoxide 1,2-DCE->Epoxide Cytochrome P-450 Aldehyde Dichloroacetaldehyde Epoxide->Aldehyde Rearrangement Acid Monochloroacetic Acid Aldehyde->Acid Further Metabolism

Metabolic activation of 1,2-dichloroethylene.

Environmental Impact and Fate

The environmental behavior of cis- and trans-1,2-dichloroethylene is largely governed by their volatility and susceptibility to biodegradation. Both isomers are expected to volatilize from surface water and soil.[2][9] In the atmosphere, they are degraded by reaction with photochemically generated hydroxyl radicals. The estimated atmospheric half-life is shorter for the trans-isomer (3.6 days) compared to the cis-isomer (8.3 days).[2]

Under anaerobic conditions, both isomers can undergo biodegradation, which is a key process in their removal from groundwater.[1][2] This process can, however, lead to the formation of the more toxic and carcinogenic vinyl chloride.[1] The rate and extent of biodegradation can be highly site-specific, depending on the microbial populations present and other environmental factors.[10]

cluster_1 Anaerobic Biodegradation Pathway TCE Trichloroethylene (TCE) DCE cis/trans-1,2-Dichloroethylene TCE->DCE Reductive Dechlorination PCE Tetrachloroethylene (PCE) PCE->TCE Reductive Dechlorination VC Vinyl Chloride DCE->VC Reductive Dechlorination Ethene Ethene VC->Ethene Reductive Dechlorination

Reductive dechlorination of chlorinated ethenes.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of toxicological and environmental studies. While specific protocols vary between studies, the following provides a general overview of methods commonly employed.

Acute Oral Toxicity (LD₅₀) Determination

This test is typically conducted in rodents (rats or mice) following OECD Guideline 401.

  • Test Animals: Healthy, young adult animals of a single sex are used for the initial limit test, followed by both sexes if further testing is required.

  • Housing and Diet: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and provided with a standard laboratory diet and water ad libitum.

  • Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered in a single dose by gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD₅₀ value is calculated using a recognized statistical method, such as the method of Litchfield and Wilcoxon or probit analysis.

Inhalation Toxicity Studies

These studies are often conducted according to OECD Guideline 403.

  • Test Animals: Typically rats are used.

  • Exposure System: Animals are exposed in whole-body or nose-only inhalation chambers that provide a stable and uniform concentration of the test substance vapor.

  • Concentration and Duration: Groups of animals are exposed to different concentrations of the test substance for a defined period (e.g., 4 or 6 hours).

  • Monitoring: During and after exposure, animals are observed for signs of toxicity. Body weight, clinical observations, and, in longer-term studies, hematology and clinical chemistry parameters are monitored.

  • Pathology: At the end of the study, a full necropsy is performed, and selected organs are weighed and examined histopathologically.

Anaerobic Biodegradation Assessment

These studies often involve microcosm experiments.

  • Sample Collection: Groundwater and sediment samples are collected from a relevant site.

  • Microcosm Setup: Serum bottles are prepared with sediment and groundwater under an anaerobic atmosphere (e.g., nitrogen or an argon/carbon dioxide mixture).

  • Spiking: The microcosms are spiked with a known concentration of cis- or trans-1,2-dichloroethylene.

  • Incubation: The bottles are incubated in the dark at a controlled temperature.

  • Sampling and Analysis: At regular intervals, headspace or aqueous samples are withdrawn and analyzed for the parent compound and potential degradation products (e.g., vinyl chloride, ethene) using gas chromatography.

  • Controls: Abiotic controls (e.g., sterile or poisoned) are included to differentiate between biological and non-biological degradation.

cluster_2 Experimental Workflow for Biodegradation Study Collect Collect Groundwater and Sediment Setup Set up Anaerobic Microcosms Collect->Setup Spike Spike with 1,2-DCE Isomer Setup->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Analyze Analyze for Parent and Daughter Products Incubate->Analyze

Microcosm study workflow.

References

Comparative analysis of cis-1,2-Dichloroethylene and trichloroethylene degradation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cis-1,2-Dichloroethylene and Trichloroethylene (B50587) Degradation for Researchers and Drug Development Professionals

Introduction

Trichloroethylene (TCE) and this compound (cis-DCE) are chlorinated ethenes that are significant environmental contaminants, often found in groundwater and soil due to their extensive use as industrial solvents and degreasing agents.[1][2] TCE is a common parent compound, which, under anaerobic conditions, can undergo reductive dechlorination to form cis-DCE, a toxic daughter product.[1][3] Cis-DCE can also be a primary contaminant.[4] Understanding the distinct degradation pathways, kinetics, and influencing factors for both compounds is critical for developing effective remediation strategies and for professionals in drug development who may encounter these compounds as impurities or environmental contaminants. This guide provides a comparative analysis of their degradation based on experimental data.

Physicochemical Properties

A comparison of the fundamental physical and chemical properties of TCE and cis-DCE is essential as these characteristics influence their environmental fate, transport, and the efficacy of various degradation technologies.

PropertyTrichloroethylene (TCE)This compound (cis-DCE)
Chemical Formula C₂HCl₃C₂H₂Cl₂
Molar Mass 131.39 g/mol 96.94 g/mol
Appearance Colorless liquidColorless liquid with a sharp, harsh odor[5]
Henry's Law Constant ~9.85 x 10⁻³ atm·m³/mol~4.08 x 10⁻³ atm·m³/mol[6]
Water Solubility ~1,100 mg/L~3,500 mg/L
Vapor Pressure ~77 mm Hg at 25°C~206 mm Hg at 25°C

Degradation Pathways and Mechanisms

The degradation of TCE and cis-DCE can proceed through several pathways, primarily dictated by the presence or absence of oxygen and the microbial communities or chemical agents present.

Anaerobic Reductive Dechlorination

This is the most significant pathway in anoxic environments. Anaerobic bacteria, such as Dehalococcoides, use chlorinated ethenes as electron acceptors, sequentially removing chlorine atoms.[7] TCE is reduced to cis-DCE, which is then reduced to vinyl chloride (VC), and finally to non-toxic ethene.[3][7] The accumulation of cis-DCE and VC is a common challenge in the bioremediation of TCE, as these daughter products can be more toxic than the parent compound.[1][8]

G TCE Trichloroethylene (TCE) cDCE This compound (cis-DCE) TCE->cDCE Reductive Dechlorination VC Vinyl Chloride (VC) cDCE->VC Reductive Dechlorination Ethene Ethene VC->Ethene Reductive Dechlorination

Caption: Anaerobic reductive dechlorination pathway of TCE.

Aerobic Degradation

In the presence of oxygen, both TCE and cis-DCE can be degraded, primarily through cometabolism. Microorganisms containing oxygenase enzymes, such as methane (B114726) monooxygenase (MMO) or toluene-o-xylene monooxygenase (ToMO), oxidize these compounds without using them as a primary energy source.[7][9][10]

  • TCE Aerobic Degradation: TCE is oxidized by enzymes like MMO to form an unstable epoxide, which then breaks down into various products, including carbon dioxide, water, and chloride ions.[11]

  • cis-DCE Aerobic Degradation: Some bacteria, like Polaromonas sp. JS666, can use cis-DCE as their sole carbon and energy source, a process known as direct oxidation.[8] However, cometabolism is also a common pathway.[1][12]

Abiotic Degradation

Chemical reactions can also degrade these compounds.

  • Chemical Reduction: Zero-valent iron (ZVI) or iron sulfides (FeS) can abiotically reduce TCE and cis-DCE.[13][14] For TCE, this can lead to the formation of acetylene (B1199291) as a major product, contrasting with the sequential hydrogenolysis seen in microbial degradation.[13][14]

  • Chemical Oxidation: Strong oxidants like potassium permanganate (B83412) (KMnO₄) effectively destroy TCE and cis-DCE by breaking the carbon-carbon double bond, ultimately producing CO₂, manganese dioxide (MnO₂), and chloride ions.[15]

Comparative Analysis of Degradation Performance

The efficiency of degradation varies significantly between the two compounds and is highly dependent on the environmental conditions and treatment method.

Bioremediation Data

Table 1: Comparative Biodegradation Rates under Anaerobic Conditions

CompoundConditionRate Constant (d⁻¹)Half-lifeSource
TCE Methanogenic0.30 - 0.37~2 days[16]
TCE Sulfate-reducing0.032~22 days[16]
cis-DCE Anoxic (Organic Sediment)0.002 - 0.00888 - 339 days[6]

Note: Degradation of cis-DCE is often slower than TCE under similar anaerobic conditions, leading to its accumulation.

Table 2: Comparative Biodegradation under Aerobic (Cometabolic) Conditions

CompoundMicroorganism / EnzymeInitial ConcentrationDegradation / RemovalSource
TCE Pseudomonas stutzeri OX1 (ToMO)17 µMInitial rate: 0.023 nmol/min·mg protein[10]
TCE Methane-utilizing bacteriaLow concentrationLower than detectable limit with H₂O₂ supply[9]
cis-DCE Pseudomonas stutzeri OX1 (ToMO)100 µM97% removal (in binary mixture with PCE)[10]
cis-DCE Methane-utilizing bacteria660 ppbComplete degradation within 50 hours[5]
Chemical Degradation Data

Table 3: Comparative Degradation Rates with Chemical Methods

CompoundMethodRate ConstantKey ProductsSource
TCE Reduction by FeS1.49 x 10⁻³ h⁻¹ (pseudo-first-order)Acetylene (major), cis-DCE (minor)[13][14]
TCE Oxidation by Permanganate0.65 - 0.68 M⁻¹s⁻¹ (second-order)CO₂, Oxalic Acid, Formic Acid[15]
cis-DCE Oxidation by PermanganateReactivity is high, but specific rate variesCO₂, Chloride ions[15]

Note: Permanganate oxidation of trans-DCE is significantly faster than for cis-DCE, highlighting the importance of isomeric structure in reactivity.[15]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible data in degradation studies.

Protocol 1: Anaerobic Microcosm Bioremediation Assay

This protocol is a standard method to assess the potential for natural attenuation or enhanced bioremediation in groundwater and sediment.[16][17]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Collect Site Groundwater & Sediment B Transfer to Anaerobic Glove Box A->B C Prepare Serum Bottles with Sediment & Water B->C D Spike with TCE or cis-DCE C->D E Add Electron Donor (e.g., lactate, optional) D->E F Incubate in Dark at Site Temperature E->F G Periodic Headspace Sampling F->G H Analyze via GC/MS for Ethenes & Ethene G->H I Monitor Geochemical Parameters (e.g., redox) G->I

Caption: Workflow for an anaerobic microcosm degradation study.

Methodology:

  • Sample Collection: Collect groundwater and sediment from the contaminated site, maintaining anaerobic conditions.

  • Microcosm Setup: In an anaerobic glove box, dispense a known amount of sediment and groundwater into replicate serum bottles. Include sterile (autoclaved or poisoned) controls to distinguish biotic from abiotic degradation.

  • Amendment: Spike the microcosms with a known concentration of TCE or cis-DCE. For enhanced bioremediation studies, amend with an electron donor (e.g., lactate, vegetable oil).

  • Incubation: Seal the bottles and incubate them in the dark at a temperature reflecting in-situ conditions.

  • Analysis: Periodically, sacrifice replicate bottles or withdraw samples from the headspace or aqueous phase. Analyze concentrations of the parent compound, daughter products (cis-DCE, VC, ethene), and other relevant parameters using Gas Chromatography (GC) with an appropriate detector (e.g., FID, ECD, or Mass Spectrometer).[18][19]

Protocol 2: Analysis of Chlorinated Ethenes by Headspace SPME-GC/MS

This method is highly effective for determining the concentration of volatile chlorinated ethenes in water samples with good sensitivity and low sample volume requirements.[18]

  • Sample Preparation: Collect a 1 mL water sample in a 2 mL autosampler vial, ensuring no headspace.

  • SPME: Place the vial in a heated autosampler tray. Expose an 85-µm carboxen-polydimethylsiloxane solid-phase microextraction (SPME) fiber to the headspace above the sample for a set time (e.g., 5 minutes) to adsorb the volatile compounds.

  • Desorption and GC Injection: The fiber is then retracted and injected into the hot inlet of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

  • Chromatographic Separation: The compounds are separated on a capillary column (e.g., DB-624).

  • Detection: A mass spectrometer (MS) is used for detection and quantification, providing both high sensitivity and positive identification of the compounds based on their mass spectra.

  • Quantification: A multi-point calibration curve is generated using standards of known concentration to quantify the analytes in the samples.[18]

Toxicity Comparison

The toxicity of these compounds and their degradation intermediates is a critical consideration.

  • Trichloroethylene (TCE): Classified as a human carcinogen. Chronic exposure is linked to kidney cancer, and there is evidence for associations with non-Hodgkin lymphoma and liver cancer.

  • This compound (cis-DCE): Not classified as a human carcinogen, but it can cause central nervous system depression at high concentrations.[20] High concentrations have been shown to be toxic to and inhibit the activity of dechlorinating microbial cultures.[21][22]

  • Vinyl Chloride (VC): A major degradation product of both TCE and cis-DCE, VC is a known human carcinogen, more toxic than its precursors.[1][2] Its potential formation is a primary concern during the reductive dechlorination of TCE and cis-DCE.

Conclusion

The degradation of trichloroethylene and this compound is a complex process with significant differences in pathways and kinetics.

  • Parent-Daughter Relationship: TCE is the parent compound that degrades anaerobically to cis-DCE. This often leads to the temporary accumulation of cis-DCE, which typically degrades more slowly.

  • Rate of Degradation: Under methanogenic conditions, TCE degradation is extremely rapid, while cis-DCE degradation is considerably slower.[6][16] In aerobic cometabolism, degradation rates are influenced by the specific oxygenase enzyme and the presence of the primary substrate.

  • Degradation Byproducts: Anaerobic degradation of both compounds can lead to the formation of the more toxic vinyl chloride.[3] Abiotic degradation of TCE by agents like FeS can produce different byproducts, such as acetylene, which can serve as an indicator of these abiotic pathways.[14]

  • Toxicity: While TCE is a known carcinogen, its degradation can produce vinyl chloride, a more potent carcinogen. The toxicity of cis-DCE itself is lower, but its presence indicates that incomplete dechlorination is occurring.

For researchers and professionals, a thorough understanding of these differences is paramount. Site characterization must not only identify the parent contaminants but also quantify the presence and concentration of daughter products like cis-DCE and VC to accurately assess risk and design an effective remediation strategy that drives the degradation process to completion, forming non-toxic end products like ethene.

References

Unraveling the Efficacy of Bacterial Strains for cis-1,2-Dichloroethylene Bioremediation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective bioremediation of chlorinated solvents like cis-1,2-Dichloroethylene (cis-DCE) is a critical area of study. This guide provides an objective comparison of the performance of different bacterial strains in degrading cis-DCE, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

This compound is a significant environmental contaminant often found at sites polluted with tetrachloroethene (PCE) and trichloroethene (TCE), where it accumulates as a product of incomplete anaerobic reductive dechlorination.[1][2] Its remediation is paramount due to its toxicity. This guide focuses on the efficacy of various bacterial strains, highlighting both aerobic and anaerobic degradation capabilities.

Comparative Efficacy of Bacterial Strains

The choice of bacterial strain for cis-DCE bioremediation is contingent on the specific environmental conditions of the contaminated site, particularly the presence or absence of oxygen. Below is a summary of the performance of key bacterial strains that have been extensively studied for their cis-DCE degradation capabilities.

Bacterial StrainMetabolic ConditionDegradation MechanismKey Performance MetricsReference
Polaromonas sp. JS666AerobicOxidative degradation (initial epoxidation)Maximum specific substrate utilization rate: 12.6 - 16.8 nmol/min/mg of proteinGrowth yield: 6.1 g of protein/mol of cDCEHalf-velocity constant (Km): 1.6 ± 0.2 µM[3][4][5]
Dehalococcoides ethenogenes strain 195AnaerobicReductive dechlorinationDechlorination rate: 0.16 µmol/min/mg of protein (crude cell extracts)[2][6][7]
Clostridium sp. strain DC1AnaerobicOxidative dechlorination (suspected)Degrades cis-DCE without accumulation of vinyl chloride (VC) or ethene. Complete dechlorination observed.[8][9][10][11]
Engineered Pathway (Burkholderia cepacia G4 & Agrobacterium radiobacter AD1)AerobicEngineered oxidative pathwayEnhanced activity of toluene (B28343) o-monooxygenase and epoxide hydrolase through directed evolution.[12]
Methane-utilizing bacteria (mixed culture)AerobicCo-metabolismSignificant removal of cis-DCE in the presence of methane.[13]

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of bacterial strains for cis-DCE bioremediation.

Bacterial Cultivation and Growth Conditions
  • Polaromonas sp. JS666 (Aerobic):

    • Medium: A minimal salts medium (MSM) is typically used, containing essential minerals and a reduced concentration of chloride to facilitate degradation studies. The pH is adjusted to 7.0.[3]

    • Cultivation: The bacterium is grown in sealed serum bottles or flasks with a headspace of air. cis-DCE is added as the sole carbon and energy source. Cultures are incubated at 20-25°C with shaking.[3]

    • Growth Monitoring: Bacterial growth can be monitored by measuring the increase in protein concentration over time.[3]

  • Dehalococcoides ethenogenes strain 195 (Anaerobic):

    • Medium: A strictly anaerobic medium is required, often amended with reducing agents. The medium should contain essential vitamins and hydrogen as the electron donor.

    • Cultivation: Cultures are grown in the dark in sealed vessels with an anaerobic headspace (e.g., N2/CO2). cis-DCE is added as the electron acceptor.

    • Growth Monitoring: Growth can be assessed by monitoring the increase in cell numbers using techniques like quantitative PCR (qPCR) targeting the 16S rRNA gene.[14]

  • Clostridium sp. strain DC1 (Anaerobic):

    • Medium: An anaerobic enrichment culture medium is used, which can be derived from sources like landfill leachate sediment.[9]

    • Cultivation: The strain is cultivated under strict anaerobic conditions. The degradation of cis-DCE has been observed during the stationary phase of growth.[9][10]

cis-DCE Degradation Assays
  • Sample Preparation: Cultures are grown to a desired cell density. For resting cell assays, cells are harvested by centrifugation, washed, and resuspended in a buffer solution.[3]

  • Assay Initiation: A known concentration of cis-DCE is added to the culture or cell suspension in a sealed vial with a defined liquid-to-headspace ratio.

  • Incubation: Vials are incubated under the appropriate conditions (temperature, shaking, light/dark).

  • Sampling: At regular time intervals, headspace or aqueous samples are withdrawn using a gas-tight syringe.

  • Analysis: The concentration of cis-DCE and its degradation products (e.g., vinyl chloride, ethene, chloride ions) is quantified.

Analytical Techniques
  • Gas Chromatography (GC): Headspace samples are analyzed using a GC equipped with a flame ionization detector (FID) or a photoionization detector (PID) to measure the concentrations of cis-DCE, vinyl chloride, and ethene.

  • Ion Chromatography: Aqueous samples can be analyzed by ion chromatography to quantify the release of chloride ions, which indicates the extent of dechlorination.[3]

  • Protein Assay: The Bradford or Lowry protein assay can be used to measure the protein concentration in cultures, which serves as an indicator of biomass.

Visualizing the Processes

To better understand the mechanisms and workflows involved in cis-DCE bioremediation, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results bacterial_culture Bacterial Strain Selection & Cultivation incubation Incubation under Controlled Conditions bacterial_culture->incubation media_prep Medium Preparation media_prep->incubation sampling Time-course Sampling incubation->sampling gc_analysis GC Analysis (cis-DCE, VC, Ethene) sampling->gc_analysis ion_chromatography Ion Chromatography (Chloride) sampling->ion_chromatography protein_assay Protein Assay (Biomass) sampling->protein_assay data_analysis Data Analysis & Kinetic Modeling gc_analysis->data_analysis ion_chromatography->data_analysis protein_assay->data_analysis

Caption: Experimental workflow for evaluating cis-DCE bioremediation.

biodegradation_pathways cluster_aerobic Aerobic Oxidative Pathway (e.g., Polaromonas sp. JS666) cluster_anaerobic Anaerobic Reductive Dechlorination (e.g., Dehalococcoides ethenogenes) cis_dce_aerobic This compound epoxide cis-DCE Epoxide cis_dce_aerobic->epoxide Monooxygenase downstream_aerobic Further Degradation (leading to CO2 and H2O) epoxide->downstream_aerobic cis_dce_anaerobic This compound vc Vinyl Chloride (VC) cis_dce_anaerobic->vc Reductive Dehalogenase ethene Ethene vc->ethene Reductive Dehalogenase

Caption: Key biodegradation pathways of this compound.

References

A Comparative Guide to In-Situ and Ex-Situ Remediation of cis-1,2-Dichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cis-1,2-dichloroethylene (cis-1,2-DCE), a common groundwater contaminant, poses significant environmental and health risks. Its remediation is a critical challenge, addressed by a variety of in-situ and ex-situ technologies. This guide provides an objective comparison of these approaches, supported by experimental data, to aid in the selection of the most suitable remediation strategy.

At a Glance: In-Situ vs. Ex-Situ Remediation

FeatureIn-Situ RemediationEx-Situ Remediation
Definition Treatment of contaminants in place without excavation of soil or groundwater.[1][2]Removal of contaminated soil or groundwater for treatment above ground.[1][2]
Common Technologies Enhanced Bioremediation, In-Situ Chemical Oxidation (ISCO), Soil Vapor Extraction (SVE)Pump and Treat with Air Stripping and/or Activated Carbon Adsorption
Cost Generally more cost-effective, with bioremediation estimated at ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
2020-20−
80 per cubic yard.[3]
Can be more expensive, with excavation costs starting at
120120-120−
150 per cubic yard and pump-and-treat systems having potentially high long-term operational costs.[3][4]
Site Disruption Minimal disruption to the site.[2]Significant disruption due to excavation and on-site equipment.[1]
Treatment Time Can be longer, with bioremediation taking from months to years.[5]Can be faster for the treated media, but long-term pump-and-treat operations can extend for decades.[6]
Applicability Effective for treating dissolved-phase plumes and source zones.Effective for hydraulic containment of plumes and treating extracted groundwater to stringent standards.

Performance Data of Remediation Technologies

The following table summarizes quantitative data on the performance of various in-situ and ex-situ technologies for the remediation of cis-1,2-DCE. It is important to note that performance is highly site-specific and depends on factors such as initial contaminant concentration, hydrogeology, and co-contaminants.

TechnologyCategoryRemoval Efficiency for cis-1,2-DCETreatment TimeKey Findings & Citations
Enhanced In-Situ Bioremediation In-Situ72%160 daysA field pilot test combining in-situ chemical reduction and enhanced bioremediation showed a significant decrease in cis-1,2-DCE concentration.[7]
In-Situ Chemical Oxidation (ISCO) In-Situ69%24 hoursBench-scale tests using persulfate and sulfidated nano-zero valent iron in real groundwater demonstrated rapid degradation of cis-1,2-DCE.[5]
Soil Vapor Extraction (SVE) In-SituNot directly quantified for cis-1,2-DCE in the provided results, but effective for volatile organic compounds (VOCs).Site-dependentSVE is a proven technology for removing VOCs from the vadose zone by applying a vacuum. Its effectiveness for cis-1,2-DCE depends on its volatility in the specific soil matrix.
Air Stripping Ex-Situ85% - 96%Not specifiedAir stripping is a common and effective technology for removing volatile compounds like 1,2-DCE from extracted groundwater.[8]
Granular Activated Carbon (GAC) Adsorption Ex-SituHighNot specifiedGAC is effective for adsorbing a wide range of organic compounds, including this compound, from water.[9]

In-Situ Remediation Technologies

In-situ remediation techniques treat contaminants directly within the subsurface, minimizing site disruption.

Enhanced In-Situ Bioremediation

This approach involves stimulating native or introduced microorganisms to degrade contaminants. For cis-1,2-DCE, this is often achieved through enhanced reductive dechlorination, where an electron donor (e.g., emulsified vegetable oil, lactate) is injected into the subsurface to create anaerobic conditions favorable for dehalogenating bacteria.[7][10]

In-Situ Chemical Oxidation (ISCO)

ISCO involves injecting strong oxidants, such as permanganate (B83412), persulfate, or ozone, into the subsurface to chemically transform cis-1,2-DCE into less toxic compounds like carbon dioxide and chloride.[11][12] The effectiveness of ISCO depends on the successful delivery of the oxidant to the contaminant and the natural oxidant demand of the soil and groundwater.

Soil Vapor Extraction (SVE)

SVE is used to remediate the unsaturated (vadose) zone by applying a vacuum to the soil to induce the flow of air and extract volatile and some semi-volatile organic compounds. The extracted vapors are then treated at the surface. SVE is most effective for compounds with high vapor pressures and in permeable soils.

Ex-Situ Remediation Technologies

Ex-situ methods involve the removal of contaminated media for treatment above ground, which allows for greater control over the treatment process but at a higher cost and with more significant site disruption.[1]

Pump and Treat with Air Stripping and Activated Carbon Adsorption

This is the most common ex-situ approach for groundwater remediation.[6] Contaminated groundwater is pumped to the surface and treated by one or more methods.

  • Air Stripping: This process removes volatile organic compounds from water by passing air through the water, which transfers the contaminants from the liquid to the air phase.[8] The contaminated air stream may then require treatment.

  • Granular Activated Carbon (GAC) Adsorption: Water is passed through columns containing activated carbon, which has a high surface area and adsorbs organic contaminants like cis-1,2-DCE.[9][13]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of remediation technologies. Below are generalized protocols for key experiments.

Enhanced In-Situ Bioremediation Pilot Test
  • Site Characterization: Delineate the cis-1,2-DCE plume and characterize the hydrogeology of the site. Collect baseline groundwater samples for contaminant concentrations, pH, dissolved oxygen, oxidation-reduction potential, and microbial populations.

  • Well Installation: Install injection wells within the plume and monitoring wells at various distances downgradient to assess the radius of influence.

  • Electron Donor Injection: Prepare and inject a solution of an electron donor (e.g., emulsified vegetable oil) and potentially a bioaugmentation culture containing dehalogenating microorganisms into the injection wells.

  • Performance Monitoring: Collect groundwater samples from monitoring wells at regular intervals (e.g., weekly, then monthly). Analyze for cis-1,2-DCE, its degradation products (e.g., vinyl chloride, ethene), electron donor concentration, and geochemical parameters.

  • Data Analysis: Evaluate the rate of cis-1,2-DCE degradation, the generation and subsequent degradation of daughter products, and changes in geochemical conditions to determine the effectiveness of the treatment.

In-Situ Chemical Oxidation (ISCO) Bench-Scale Study
  • Sample Collection: Collect representative soil and groundwater samples from the contaminated site.

  • Batch Reactor Setup: In a laboratory setting, create several batch reactors containing site soil and groundwater.

  • Oxidant Addition: Add different concentrations of a selected oxidant (e.g., potassium permanganate or activated persulfate) to the reactors. Include control reactors with no oxidant.

  • Incubation: Incubate the reactors at a constant temperature, with periodic mixing.

  • Sampling and Analysis: At predetermined time points (e.g., 1, 6, 12, 24 hours), collect aqueous samples from each reactor. Analyze for cis-1,2-DCE concentration and oxidant residual.

  • Evaluation: Determine the oxidant dose and reaction time required to achieve the desired reduction in cis-1,2-DCE concentration. Assess any potential adverse effects, such as the mobilization of metals.

Soil Vapor Extraction (SVE) Pilot Test
  • Well Installation: Install a vapor extraction well in the area of highest soil gas contamination and several vapor monitoring points at various radii from the extraction well.

  • System Setup: Connect the extraction well to a blower, a vapor-liquid separator, and vapor treatment units (e.g., granular activated carbon).

  • Step Test: Operate the blower at several different vacuum levels (step-wise increase). At each step, measure the vacuum influence at the monitoring points and the vapor flow rate and contaminant concentration from the extraction well.

  • Constant Rate Test: Operate the SVE system at a constant flow rate for an extended period (e.g., several days) to observe changes in vapor concentrations over time.

  • Data Evaluation: Analyze the data to determine the radius of influence of the extraction well, the mass removal rate of contaminants, and the required specifications for the full-scale SVE system.[14][15]

Ex-Situ Air Stripping Treatability Study
  • Water Collection: Obtain a representative sample of contaminated groundwater from the site.

  • Bench-Scale Air Stripper: Set up a laboratory-scale packed column air stripper.

  • Experimental Runs: Pump the contaminated water through the column at a known flow rate while counter-currently flowing air at a specific rate. Vary the air-to-water ratio in different experimental runs.

  • Sampling: Collect samples of the influent and effluent water for each run.

  • Analysis: Analyze the water samples for cis-1,2-DCE to determine the removal efficiency for each air-to-water ratio.

  • Design Parameters: Use the results to determine the design parameters for a full-scale air stripper, such as the required packing height and air flow rate.

Activated Carbon Adsorption Isotherm Test
  • Prepare Carbon Dosages: Weigh out a series of different masses of granular activated carbon.

  • Set up Batch Tests: Add each carbon mass to a separate container with a fixed volume of cis-1,2-DCE contaminated water. Include a control with no carbon.

  • Equilibration: Agitate the containers for a sufficient time to reach adsorption equilibrium (e.g., 24 hours).

  • Analysis: Measure the final concentration of cis-1,2-DCE in the water for each carbon dosage.

  • Isotherm Development: Plot the amount of cis-1,2-DCE adsorbed per unit mass of carbon versus the final cis-1,2-DCE concentration. Fit the data to an adsorption isotherm model (e.g., Freundlich or Langmuir) to determine the adsorptive capacity of the carbon.

Visualizing Remediation Workflows

The following diagrams illustrate the generalized workflows for in-situ and ex-situ remediation of cis-1,2-DCE.

InSituRemediation cluster_subsurface Subsurface ContaminatedZone Contaminated Zone (cis-1,2-DCE) TreatedZone Treated Zone ContaminatedZone->TreatedZone Degradation MonitoringWell Monitoring TreatedZone->MonitoringWell Verification InjectionWell Injection of Amendments InjectionWell->ContaminatedZone Treatment

In-Situ Remediation Workflow

ExSituRemediation cluster_subsurface Subsurface ContaminatedGW Contaminated Groundwater (cis-1,2-DCE) ExtractionWell Extraction Well ExtractionWell->ContaminatedGW Pumping TreatmentSystem Above-Ground Treatment System (e.g., Air Stripping, GAC) ExtractionWell->TreatmentSystem Extraction Discharge Clean Water Discharge/Reinjection TreatmentSystem->Discharge Treatment

Ex-Situ Remediation Workflow

References

A Comparative Guide to Analytical Methods for cis-1,2-Dichloroethylene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commonly employed analytical methods for the accurate quantification of cis-1,2-dichloroethylene, a prevalent environmental contaminant and industrial solvent. The following sections present performance data, experimental protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific application.

Data Summary: Performance of Analytical Methods

The following tables summarize the key performance parameters for the validated quantification of this compound using various analytical techniques. Gas chromatography-based methods are the most cited and well-documented for this analyte.

Table 1: Gas Chromatography (GC) Methods Performance Data

MethodDetectorLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Matrix
EPA Method 524.2 Mass Spectrometry (MS)>0.99[1]96 - 100[2]<15[2]0.06 µg/L0.2 µg/L (estimated)Drinking Water, Surface Water, Ground Water
EPA Method 502.2 Photoionization Detector (PID) / Electrolytic Conductivity Detector (ELCD)Not SpecifiedNot SpecifiedNot Specified0.1 µg/L (ELCD)[3]Not SpecifiedDrinking Water, Raw Source Water[3]
NIOSH Method 1003 Flame Ionization Detector (FID)Not SpecifiedBias: -2.0%5.2%2.0 µ g/sample Not SpecifiedAir

*Data for 1,2-dichloroethylene, isomer not specified.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods from regulatory agencies.

EPA Method 524.2: Purge and Trap Gas Chromatography/Mass Spectrometry (GC/MS)

This method is widely used for the analysis of volatile organic compounds (VOCs) in water.

1. Sample Preparation (Purge and Trap):

  • An inert gas is bubbled through a water sample (typically 5-25 mL) contained in a purging chamber at ambient temperature.[2]

  • The volatile organic compounds, including this compound, are stripped from the water and carried into a sorbent trap.

  • The trap is heated, and the analytes are desorbed and backflushed with an inert gas onto the GC column.

2. Gas Chromatography:

  • Column: A capillary column suitable for volatile organic compound analysis, such as a 60 m x 0.75 mm ID fused silica (B1680970) capillary column coated with a non-polar phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of around 35°C, held for a few minutes, followed by a temperature ramp to approximately 200°C.

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Detection: The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity. Quantification is typically performed using the primary quantitation ion for this compound (m/z 96) and confirmed with secondary ions (m/z 61, 98).[4]

EPA Method 502.2: Purge and Trap Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series

This method is designed for the analysis of volatile halogenated and aromatic organic compounds in water.

1. Sample Preparation (Purge and Trap):

  • The purge and trap procedure is similar to that described in EPA Method 524.2.[5]

2. Gas Chromatography:

  • Column: A capillary column appropriate for the separation of volatile organic compounds.

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature program to achieve separation of the target analytes.

3. Detection:

  • Photoionization Detector (PID): The column effluent first passes through a PID, which is sensitive to aromatic and unsaturated compounds.

  • Electrolytic Conductivity Detector (ELCD): The effluent then passes through an ELCD, which is highly selective for halogenated compounds. The ELCD is the primary detector for the quantification of this compound in this method.[3]

NIOSH Method 1003: Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is intended for the determination of halogenated hydrocarbons in workplace air.

1. Sample Collection:

  • A known volume of air is drawn through a solid sorbent tube (e.g., charcoal) to trap the analytes.

2. Sample Preparation:

  • The sorbent is transferred to a vial, and the analytes are desorbed with a suitable solvent, typically carbon disulfide (CS₂).

3. Gas Chromatography:

  • Column: A packed or capillary column suitable for the separation of volatile halogenated hydrocarbons.

  • Carrier Gas: Nitrogen or Helium.

  • Injector and Detector Temperature: Typically around 200-250°C.

  • Oven Temperature Program: An isothermal or temperature-programmed run to achieve the desired separation.

4. Detection:

  • Flame Ionization Detector (FID): The separated compounds are detected by the FID. Quantification is based on the peak area response compared to a calibration curve prepared from standards.

Method Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the analytical method validation process and the specific experimental workflow for the widely used EPA Method 524.2.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development specificity Specificity/ Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end End: Validated Method validation_report->end

Caption: General workflow for analytical method validation.

EPA_524_2_Workflow sample_collection 1. Water Sample Collection & Preservation purge_trap 2. Purge and Trap Concentration sample_collection->purge_trap Transfer to Purging Vessel gc_separation 3. GC Separation purge_trap->gc_separation Thermal Desorption ms_detection 4. MS Detection (Scan or SIM) gc_separation->ms_detection Elution data_analysis 5. Data Analysis & Quantification ms_detection->data_analysis Mass Spectra & Chromatogram report 6. Report Results data_analysis->report

Caption: Experimental workflow for EPA Method 524.2.

References

Differentiating Sources of cis-1,2-Dichloroethylene: A Comparative Guide to Isotope Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of chlorinated solvents is a critical area of research, with significant implications for groundwater remediation and human health. cis-1,2-Dichloroethylene (cDCE), a common groundwater contaminant, often originates from the degradation of tetrachloroethylene (B127269) (PCE) and trichloroethylene (B50587) (TCE). Distinguishing the pathways of cDCE formation—whether through biotic or abiotic processes—is essential for effective site management and the development of remediation strategies. Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for this purpose, providing detailed insights that traditional concentration-based monitoring cannot offer.

This guide provides an objective comparison of isotope analysis with other methods for differentiating cDCE sources, supported by experimental data. It details the methodologies for key experiments and presents quantitative data in structured tables for ease of comparison.

Comparative Analysis of cDCE Source Differentiation Methods

Isotope analysis offers a direct line of evidence for the degradation pathways of chlorinated ethenes. By measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl), researchers can identify distinct isotopic signatures associated with different degradation mechanisms. This approach is often compared with molecular biology tools, which identify the genetic potential for specific degradation pathways.

Method Principle Information Provided Advantages Limitations
Compound-Specific Isotope Analysis (CSIA) Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) in a contaminant. Degradation processes cause predictable changes (fractionation) in these ratios.[1][2][3]Direct evidence of contaminant degradation and transformation pathways (biotic vs. abiotic).[1][2]Provides conclusive evidence of in-situ degradation. Can differentiate between different degradation mechanisms.[4][5] Less affected by physical processes like dilution and sorption.[1]Requires specialized and expensive instrumentation (GC-IRMS). Interpretation can be complex, especially with co-mingling plumes or multiple sources.
Molecular Biology Tools (e.g., qPCR) Detects and quantifies specific genes or microorganisms responsible for degradation (e.g., Dehalococcoides species).[5]Indicates the presence and abundance of microorganisms capable of specific degradation pathways.Highly sensitive and specific for known degraders. Can provide an early indication of bioremediation potential.Presence of genes does not guarantee their expression or actual degradation activity. Does not provide direct evidence of contaminant transformation.
Quantitative Isotope Data for cDCE Source Apportionment

The key to differentiating cDCE sources using CSIA lies in the distinct isotopic fractionation associated with different degradation pathways of its parent compounds, PCE and TCE. The enrichment factor (ε), which quantifies the extent of isotopic fractionation, varies significantly between biotic and abiotic processes. Dual-isotope plots, comparing the fractionation of two different elements (e.g., carbon and chlorine), are particularly powerful for distinguishing between degradation mechanisms.[6][7]

Table 1: Carbon Isotope Enrichment Factors (εC) for TCE and PCE Degradation

Degradation Pathway Parent Compound Carbon Enrichment Factor (εC) in ‰ Reference
Biotic Reductive Dechlorination
Desulfuromonas michiganensisTCE-4.07 ± 0.48[8]
Sulfurospirillum multivoransTCE-12.8 ± 1.6[8]
Bacterial Consortium (BioDechlor INOCULUM)TCE-15.27 ± 0.79[8]
Microbial Enrichment CultureTCE-8.8 ± 0.2[6]
Desulfuromonas michiganensisPCE-1.39 ± 0.21[8]
Sulfurospirillum multivoransPCE-1.33 ± 0.13[8]
Bacterial Consortium (BioDechlor INOCULUM)PCE-7.12 ± 0.72[8]
Microbial Enrichment CulturePCE-5.6 ± 0.7[6]
Abiotic Reductive Dechlorination
Iron Sulfide (FeS)TCE-33.4 ± 1.5 (pH 8)[8]
Iron Sulfide (FeS)PCE-29.54 ± 0.83 (pH 8)[8]
Aerobic Co-metabolic Oxidation
Toluene OxygenasescDCE-0.9 ± 0.5 to -1.2 ± 0.5[9]
Toluene OxygenasesTCE-11.6 ± 4.1 to -14.7 ± 3.0[9]
Chemical Oxidation
Potassium Permanganate (KMnO₄)TCE-22.8 ± 0.9 to -26.5 ± 0.5[10]

Table 2: Dual Carbon-Chlorine Isotope Data for TCE and PCE Degradation

Degradation Pathway Parent Compound Chlorine Enrichment Factor (εCl) in ‰ εCl/εC Ratio Reference
Biotic Reductive Dechlorination
Microbial Enrichment CultureTCE-3.5 ± 0.50.37 ± 0.11[6]
Microbial Enrichment CulturePCE-2.0 ± 0.50.35 ± 0.11[6]
Dehalobacter speciesTrichloromethane-1.1 ± 0.1~2.8[9]

Experimental Protocols

Sample Collection and Preservation

Proper sample collection is crucial for accurate isotope analysis.

  • Groundwater Sampling: Collect groundwater samples in amber glass vials with Teflon-lined septa, ensuring no headspace to prevent volatilization.

  • Preservation: Preserve samples by adding a reducing agent (e.g., ascorbic acid) if residual chlorine is present. Store samples at 4°C and analyze as soon as possible.

Compound-Specific Isotope Analysis (CSIA)

The primary analytical technique for CSIA of volatile organic compounds is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

  • Sample Preparation: For water samples, a purge-and-trap system is commonly used to extract and concentrate the volatile organic compounds.

  • Gas Chromatography (GC): The extracted compounds are injected into a GC, which separates the individual compounds (e.g., PCE, TCE, cDCE).

  • Combustion/High-Temperature Conversion: After separation, the target compound is converted to a simple gas for isotopic analysis. For carbon isotopes (δ¹³C), the compound is combusted to CO₂. For chlorine isotopes (δ³⁷Cl), it is converted to a suitable gas, often through high-temperature conversion.

  • Isotope Ratio Mass Spectrometry (IRMS): The resulting gas is introduced into the IRMS, which measures the ratio of the heavy to light isotopes (e.g., ¹³CO₂/¹²CO₂).

  • Data Reporting: Isotope ratios are reported in delta (δ) notation in per mil (‰) relative to an international standard (e.g., Vienna Pee Dee Belemnite for carbon).[3]

Data Evaluation

The Rayleigh distillation equation is used to relate the change in isotopic composition to the extent of degradation. This allows for the calculation of the enrichment factor (ε).

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) illustrate the key processes and analytical workflows.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Procedure cluster_data Data Interpretation gw_sample Groundwater Sampling preserve Preservation (4°C) gw_sample->preserve extract Purge & Trap Extraction preserve->extract gc Gas Chromatography (Separation) extract->gc conversion Combustion/ Conversion gc->conversion irms IRMS Analysis (Isotope Ratio) conversion->irms delta_value δ¹³C, δ³⁷Cl Values (‰) irms->delta_value rayleigh Rayleigh Equation delta_value->rayleigh enrichment Enrichment Factor (ε) rayleigh->enrichment source_id Source Identification enrichment->source_id

Caption: Experimental workflow for CSIA of cDCE.

degradation_pathways cluster_biotic Biotic Reductive Dechlorination cluster_abiotic Abiotic Reductive Dechlorination PCE PCE biotic_pce Microbial Action (e.g., Dehalococcoides) εC: -1.3 to -7.1‰ PCE->biotic_pce Biotic abiotic_pce Abiotic Reducers (e.g., FeS, ZVI) εC: -24.6 to -30.2‰ PCE->abiotic_pce Abiotic TCE TCE biotic_tce Microbial Action (e.g., Dehalococcoides) εC: -4.1 to -15.3‰ TCE->biotic_tce Biotic abiotic_tce Abiotic Reducers (e.g., FeS, ZVI) εC: -27.9 to -33.4‰ TCE->abiotic_tce Abiotic cDCE cis-1,2-DCE biotic_pce->TCE biotic_tce->cDCE abiotic_pce->TCE abiotic_tce->cDCE

Caption: cDCE formation pathways and isotopic fractionation.

References

Performance Showdown: Granular Activated Carbon vs. Alternative Technologies for cis-1,2-DCE Removal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Environmental Professionals

The remediation of groundwater contaminated with chlorinated solvents such as cis-1,2-dichloroethene (cis-1,2-DCE) presents a significant environmental challenge. Granular activated carbon (GAC) has long been a staple technology for the removal of such volatile organic compounds (VOCs). However, a growing body of research highlights the potential of alternative technologies, including chemical reduction with zero-valent iron (ZVI) and various bioremediation strategies. This guide provides a comparative analysis of the performance of GAC and these alternatives for the removal of cis-1,2-DCE, supported by available experimental data and detailed methodologies to aid researchers in their evaluation and selection of the most suitable treatment approach.

At a Glance: Performance Comparison

The selection of a remediation technology for cis-1,2-DCE is a multifaceted decision, influenced by factors such as influent concentration, desired effluent quality, operational complexity, and cost. The following table summarizes the key performance indicators for GAC, ZVI, and bioremediation based on available research. It is important to note that a direct, side-by-side comparison under identical conditions is often lacking in the literature, and performance can vary significantly based on site-specific factors.

TechnologyKey Performance MetricReported Performance for cis-1,2-DCE or Similar CompoundsKey Influencing Factors
Granular Activated Carbon (GAC) Adsorption Capacity / BreakthroughFreundlich isotherm constants for cis-1,2-DCE: K = 6.5 (mg/g)(L/mg)^1/n, 1/n = 0.7.[1] Viable technology for various VOCs at low concentrations.[2]Influent concentration, empty bed contact time (EBCT), presence of other organic matter, GAC properties (particle size, surface area).
Zero-Valent Iron (ZVI) Degradation Rate / Removal EfficiencySulfur- and biochar-modified ZVI increased cis-1,2-DCE removal rates by 62.0%.[3] A field study using nanoscale ZVI with electrokinetic treatment showed a 70% reduction in cis-1,2-DCE.ZVI particle size and surface area, surface modifications (e.g., sulfidation), pH, presence of co-contaminants.
Bioremediation (Anaerobic) Removal Efficiency / Degradation TimelineComplete removal of 1,2-dichloroethane (B1671644) (a related compound) within 30 days in microcosms with substrate addition.Presence of electron donors, microbial population, temperature, pH, redox potential.
Bioremediation (Aerobic) Degradation Rate / Growth YieldAn enrichment culture degraded cis-1,2-DCE concentrations up to 100 mg/L with a growth yield of 12.5 ± 1.9 g of protein per mole of cis-1,2-DCE.Presence of oxygen and other nutrients, microbial strain, temperature, pH.

In-Depth Technology Analysis

Granular Activated Carbon (GAC)

GAC is a widely used adsorbent for the removal of a broad range of organic contaminants from water. Its porous structure provides a large surface area for the adsorption of molecules like cis-1,2-DCE.

Performance: The effectiveness of GAC is often evaluated through column studies, with breakthrough curves indicating the time until the contaminant is no longer effectively removed. The adsorption capacity of GAC for cis-1,2-DCE can be estimated using Freundlich isotherm parameters, which describe the equilibrium between the contaminant adsorbed onto the GAC and the concentration in the water. One source provides a Freundlich constant (K) of 6.5 (mg/g)(L/mg)^1/n and a Freundlich intensity parameter (1/n) of 0.7 for cis-1,2-dichloroethylene.[1] Rapid small-scale column tests (RSSCTs) are a common method to evaluate GAC performance for various VOCs at low influent concentrations, suggesting GAC is a viable treatment option.[2]

Factors Influencing Performance: The performance of GAC is influenced by several factors. Higher influent concentrations of cis-1,2-DCE and the presence of other organic compounds can lead to faster saturation of the GAC and more frequent replacement or regeneration. The empty bed contact time (EBCT), which is the theoretical time the water is in contact with the GAC, is a critical design parameter; longer EBCTs generally lead to better removal. The physical and chemical properties of the GAC itself, such as particle size and surface area, also play a significant role.

Zero-Valent Iron (ZVI)

Zero-valent iron is a chemical reductant that can degrade chlorinated solvents like cis-1,2-DCE to less harmful or non-toxic end products, such as ethene. The reaction occurs on the surface of the iron.

Performance: Research has shown that the reactivity of ZVI can be significantly enhanced. For instance, modifying ZVI with sulfur and biochar has been reported to increase the removal rates of cis-1,2-DCE by 62.0%.[3] Field studies have also demonstrated the effectiveness of nanoscale ZVI (nZVI). One study, which combined nZVI with electrokinetic treatment to enhance its distribution in the subsurface, observed a 70% reduction in cis-1,2-DCE concentrations.

Factors Influencing Performance: The primary factors affecting ZVI performance are the surface area and reactivity of the iron particles. Nanoscale ZVI offers a much larger surface area-to-volume ratio compared to granular iron, leading to faster reaction rates. Surface modifications, such as sulfidation, can enhance the electron transfer efficiency and prevent the passivation of the iron surface. Environmental conditions such as pH and the presence of other groundwater constituents can also impact the longevity and effectiveness of ZVI barriers.

Bioremediation

Bioremediation harnesses the ability of microorganisms to break down contaminants. For cis-1,2-DCE, both anaerobic and aerobic biodegradation pathways have been investigated.

Performance:

  • Anaerobic Bioremediation: Under anaerobic conditions, microorganisms can use cis-1,2-DCE as an electron acceptor in a process called reductive dechlorination. Microcosm studies have demonstrated the potential for complete removal of related compounds like 1,2-dichloroethane within 30 days when suitable electron donors (substrates) are provided to stimulate microbial activity.

  • Aerobic Bioremediation: Certain aerobic microorganisms can use cis-1,2-DCE as a source of carbon and energy. One study identified an enrichment culture capable of degrading high concentrations of cis-1,2-DCE (up to 100 mg/L) and determined a growth yield of 12.5 ± 1.9 grams of protein per mole of cis-1,2-DCE degraded. This indicates that under the right conditions, aerobic bioremediation can be a self-sustaining process.

Factors Influencing Performance: The success of bioremediation is highly dependent on creating and maintaining favorable conditions for the desired microbial populations. For anaerobic processes, the availability of a suitable electron donor is crucial. For aerobic processes, the supply of oxygen and other nutrients is essential. Other critical factors for both pathways include temperature, pH, and the absence of toxic co-contaminants that could inhibit microbial activity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of any remediation technology. Below are representative methodologies for evaluating the performance of GAC, ZVI, and bioremediation for cis-1,2-DCE removal.

Granular Activated Carbon: Rapid Small-Scale Column Test (RSSCT)

Objective: To determine the breakthrough characteristics and estimate the adsorption capacity of a specific GAC for cis-1,2-DCE.

Materials:

  • Glass or stainless steel column

  • Granular activated carbon (GAC) of a specific type and particle size

  • Peristaltic pump

  • Influent solution containing a known concentration of cis-1,2-DCE in deionized water or site-specific groundwater

  • Sample collection vials

  • Gas chromatograph with an appropriate detector (e.g., electron capture detector - ECD or mass spectrometer - MS) for cis-1,2-DCE analysis

Procedure:

  • GAC Preparation: Sieve the GAC to the desired particle size. Wash with deionized water to remove fines and dry to a constant weight.

  • Column Packing: Carefully pack a known mass of the prepared GAC into the column to achieve a specific bed depth.

  • System Setup: Connect the column to the peristaltic pump and the influent solution reservoir.

  • Test Execution: Pump the influent solution through the GAC column at a constant flow rate to achieve a predetermined empty bed contact time (EBCT).

  • Sample Collection: Collect effluent samples at regular intervals from the column outlet.

  • Sample Analysis: Analyze the influent and effluent samples for cis-1,2-DCE concentration using gas chromatography.

  • Data Analysis: Plot the ratio of effluent concentration to influent concentration (C/C₀) against the volume of water treated or time. The resulting breakthrough curve is used to determine the breakthrough point (e.g., when C/C₀ = 0.1) and the exhaustion point (e.g., when C/C₀ = 0.9). The total mass of cis-1,2-DCE adsorbed per unit mass of GAC can then be calculated.

GAC_RSSCT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis GAC_Prep GAC Sieving & Washing Column_Packing Pack GAC Column GAC_Prep->Column_Packing Influent_Prep Prepare cis-1,2-DCE Influent Solution Pumping Pump Influent (Constant Flow Rate) Influent_Prep->Pumping Column_Packing->Pumping Sampling Collect Effluent Samples Pumping->Sampling GC_Analysis Analyze Samples (GC) Sampling->GC_Analysis Data_Plotting Plot Breakthrough Curve (C/C₀ vs. Time) GC_Analysis->Data_Plotting Performance_Eval Determine Breakthrough & Adsorption Capacity Data_Plotting->Performance_Eval

GAC Rapid Small-Scale Column Test (RSSCT) Workflow
Zero-Valent Iron: Batch Kinetic Study

Objective: To determine the degradation rate of cis-1,2-DCE by a specific type of ZVI.

Materials:

  • Anaerobic glove box or chamber

  • Serum bottles with Teflon-lined septa

  • Zero-valent iron (ZVI) particles

  • Anaerobic, deoxygenated deionized water or site-specific groundwater

  • Stock solution of cis-1,2-DCE

  • Syringes and needles

  • Orbital shaker

  • Gas chromatograph with an appropriate detector

Procedure:

  • Preparation (inside anaerobic chamber): Add a known mass of ZVI to each serum bottle.

  • Spiking: Add a specific volume of the anaerobic water to each bottle. Spike each bottle with the cis-1,2-DCE stock solution to achieve the desired initial concentration.

  • Incubation: Seal the bottles and place them on an orbital shaker at a constant speed and temperature.

  • Sampling: At predetermined time intervals, withdraw a liquid sample from each bottle using a gas-tight syringe.

  • Analysis: Analyze the samples for the concentration of cis-1,2-DCE and potential degradation products (e.g., vinyl chloride, ethene) using gas chromatography.

  • Data Analysis: Plot the concentration of cis-1,2-DCE as a function of time. Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

ZVI_Batch_Study_Workflow cluster_prep Preparation (Anaerobic) cluster_exp Experiment cluster_analysis Analysis Add_ZVI Add ZVI to Serum Bottles Add_Water Add Anaerobic Water Add_ZVI->Add_Water Spike_DCE Spike with cis-1,2-DCE Add_Water->Spike_DCE Incubation Incubate on Shaker Spike_DCE->Incubation Sampling Withdraw Samples (Time Intervals) Incubation->Sampling GC_Analysis Analyze Samples (GC) Sampling->GC_Analysis Kinetic_Modeling Plot Concentration vs. Time & Determine Rate Constant GC_Analysis->Kinetic_Modeling

ZVI Batch Kinetic Study Workflow
Bioremediation: Microcosm Study

Objective: To assess the potential for bioremediation of cis-1,2-DCE by indigenous microorganisms from a contaminated site.

Materials:

  • Anaerobic glove box or chamber (for anaerobic studies)

  • Serum bottles or flasks

  • Site soil/sediment and groundwater

  • cis-1,2-DCE stock solution

  • Nutrient and/or electron donor solutions (if applicable)

  • Sterile controls (e.g., autoclaved or poisoned with a biocide)

  • Incubator

  • Gas chromatograph

Procedure:

  • Microcosm Setup: In an appropriate environment (e.g., anaerobic chamber), add a known amount of site soil/sediment and groundwater to each microcosm vessel.

  • Amendment: Amend the microcosms according to the experimental design. This may include adding a carbon source (electron donor) for anaerobic studies or oxygen and nutrients for aerobic studies.

  • Spiking: Spike the microcosms with cis-1,2-DCE to a target initial concentration.

  • Controls: Prepare sterile controls in the same manner to distinguish between biological and abiotic degradation.

  • Incubation: Incubate the microcosms under controlled temperature and light conditions.

  • Monitoring: Periodically, sacrifice replicate microcosms or withdraw samples to analyze for cis-1,2-DCE, daughter products, and other relevant geochemical parameters (e.g., pH, redox potential, dissolved oxygen, electron acceptors/donors).

  • Data Analysis: Compare the disappearance of cis-1,2-DCE in the live microcosms to the sterile controls to confirm biological activity. Plot the concentration changes over time to determine degradation rates.

Bioremediation_Microcosm_Workflow cluster_setup Microcosm Setup cluster_exp Experiment cluster_analysis Analysis Add_Matrix Add Site Soil & Groundwater Amendments Add Nutrients/Substrates Add_Matrix->Amendments Spike_DCE Spike with cis-1,2-DCE Amendments->Spike_DCE Incubation Incubate under Controlled Conditions Spike_DCE->Incubation Controls Prepare Sterile Controls Controls->Incubation Monitoring Periodic Sampling & Analysis Incubation->Monitoring Data_Comparison Compare Live vs. Sterile Monitoring->Data_Comparison Rate_Determination Determine Degradation Rate Data_Comparison->Rate_Determination

Bioremediation Microcosm Study Workflow

Conclusion and Future Directions

Both granular activated carbon and alternative technologies like zero-valent iron and bioremediation demonstrate the potential for effective removal of cis-1,2-DCE from contaminated water. GAC offers a well-established and broadly applicable solution, while ZVI and bioremediation present opportunities for in-situ treatment and potentially lower long-term operational costs.

The choice of the optimal technology will ultimately depend on a thorough site-specific evaluation, including treatability studies. There is a clear need for more comparative studies that evaluate these technologies under identical, well-defined conditions to provide a more direct and robust basis for technology selection. Future research should focus on such side-by-side comparisons, as well as on optimizing the performance and cost-effectiveness of these promising remediation strategies.

References

Unveiling Contaminant Pathways: A Comparative Guide to cis-1,2-Dichloroethylene and Alternative Groundwater Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the movement of contaminants in groundwater is paramount for environmental protection and risk assessment. This guide provides a comprehensive comparison of cis-1,2-Dichloroethylene (c-DCE) as a potential groundwater tracer against established alternatives, supported by experimental data and detailed protocols.

The selection of an appropriate tracer is a critical step in characterizing groundwater flow and contaminant transport. An ideal tracer should mimic the movement of water without significantly altering its properties or interacting with the subsurface environment. This guide delves into the characteristics of this compound (c-DCE), a compound often found as a groundwater contaminant, and evaluates its suitability as a tracer in comparison to commonly used alternatives such as fluorescent dyes (Rhodamine WT), inorganic salts (Bromide), and gaseous tracers (Sulfur Hexafluoride).

Performance Comparison of Groundwater Tracers

The efficacy of a groundwater tracer is determined by a range of physicochemical properties that influence its transport and detection. The following tables summarize key quantitative data for c-DCE and its alternatives, providing a basis for objective comparison.

Table 1: Physicochemical Properties of Selected Groundwater Tracers

PropertyThis compound (c-DCE)Rhodamine WTBromide (Br⁻)Sulfur Hexafluoride (SF₆)
Molar Mass ( g/mol ) 96.94[1]566.0379.904146.06
Water Solubility 3.5 g/L at 20°C[2]HighVery High0.0058 g/L at 25°C
Vapor Pressure 27.7 kPa at 25°C[2]LowNegligible22.3 atm at 25°C
Log Octanol-Water Partition Coefficient (Kow) 1.86[2]~1.9N/A1.68
Henry's Law Constant (atm·m³/mol) 0.0046NegligibleN/A0.73

Table 2: Performance Characteristics in Groundwater Tracing

CharacteristicThis compound (c-DCE)Rhodamine WTBromide (Br⁻)Sulfur Hexafluoride (SF₆)
Sorption Potential Low to moderate, dependent on organic carbon content.[3]Low, but can sorb to some clays (B1170129) and organic matter.[4]Generally considered non-sorbing and conservative.[5]Low sorption potential.
Degradation Subject to anaerobic biodegradation with a half-life of 13-48 weeks.[2] Can also undergo abiotic degradation.[6]Photodegradable, but stable in dark aquifer conditions.[7]Stable and conservative in most groundwater environments.[5]Very stable and persistent.
Detection Limit 0.17 µg/L (GC/MS)[8]As low as 0.01 µg/L (Fluorometer).[4]~0.1 mg/L (Ion Chromatography)0.1 fmol/L (GC-ECD).[9]
Toxicity Liver and kidney toxicity at high concentrations.[10][11]Low toxicity at typical concentrations used for tracing.[12]Low toxicity.Non-toxic and inert.
Cost ModerateRelatively inexpensive.[7]InexpensiveHigh (instrumentation and analysis)

Experimental Protocols

Accurate and reproducible results in tracer studies hinge on meticulous experimental design and execution. Below are detailed methodologies for conducting a groundwater tracer test.

General Experimental Protocol for a Groundwater Tracer Test

A typical tracer test involves an injection phase, a monitoring phase, and a data analysis phase.

1. Pre-Injection Phase:

  • Site Characterization: Conduct a thorough hydrogeological investigation of the site to understand groundwater flow direction and velocity. This includes drilling monitoring wells and conducting preliminary tests.

  • Tracer Selection: Choose a suitable tracer based on the site's geochemistry, the objectives of the study, and regulatory acceptance.

  • Background Sampling: Collect groundwater samples from monitoring wells to establish baseline concentrations of the selected tracer and other relevant chemical parameters.[13]

2. Injection Phase:

  • Tracer Preparation: Prepare a solution of the tracer at a known concentration. The amount of tracer to be injected should be calculated based on the estimated groundwater flow velocity, distance to monitoring points, and the tracer's detection limit.

  • Injection Method: The tracer can be introduced as a single pulse (slug injection) or continuously over a period (continuous injection).[5] Injection is typically done into a dedicated injection well. For inter-well tracer tests, the tracer is injected into an upstream well and monitored at downstream wells.[14]

3. Monitoring Phase:

  • Sampling: Collect groundwater samples from monitoring wells at regular intervals. The frequency of sampling should be higher in the initial stages to capture the arrival of the tracer plume. Low-flow sampling techniques are recommended to obtain representative samples.[3]

  • Field Measurements: In-situ measurements of parameters like pH, temperature, and electrical conductivity can provide additional insights. For fluorescent dyes like Rhodamine WT, in-situ fluorometers can be used for real-time monitoring.[15]

4. Post-Injection and Analysis Phase:

  • Sample Analysis: Analyze the collected samples for the tracer concentration using appropriate analytical methods (e.g., GC/MS for c-DCE, fluorometry for Rhodamine WT, ion chromatography for bromide, and GC-ECD for SF₆).

  • Data Analysis: Construct breakthrough curves by plotting the tracer concentration versus time for each monitoring well.[16][17] The shape and peak of the breakthrough curve provide information about groundwater velocity, dispersion, and potential retardation of the tracer.[15]

Visualizing Key Processes and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the degradation pathway of c-DCE and a typical experimental workflow for a groundwater tracer test.

cluster_degradation Anaerobic Biodegradation of c-DCE TCE TCE c-DCE c-DCE TCE->c-DCE Reductive Dechlorination PCE PCE PCE->TCE Reductive Dechlorination VC VC c-DCE->VC Reductive Dechlorination Ethene Ethene VC->Ethene Reductive Dechlorination

Anaerobic degradation pathway of PCE and TCE to c-DCE and further to ethene.

cluster_workflow Groundwater Tracer Test Workflow Site_Characterization Site Characterization & Background Sampling Tracer_Selection Tracer Selection & Concentration Calculation Site_Characterization->Tracer_Selection Tracer_Injection Tracer Injection (Slug or Continuous) Tracer_Selection->Tracer_Injection Groundwater_Monitoring Groundwater Monitoring (Sampling & In-situ Measurements) Tracer_Injection->Groundwater_Monitoring Sample_Analysis Laboratory Analysis of Samples Groundwater_Monitoring->Sample_Analysis Data_Interpretation Data Interpretation & Breakthrough Curve Analysis Sample_Analysis->Data_Interpretation

A generalized workflow for conducting a groundwater tracer test.

Conclusion

The choice of a groundwater tracer is a critical decision that should be based on a thorough understanding of the hydrogeochemical conditions of the study site and the specific objectives of the investigation. While this compound is often present in contaminated aquifers, its use as an intentional tracer is limited by its potential for degradation and its inherent toxicity.

Established tracers like fluorescent dyes, bromide, and sulfur hexafluoride offer a range of options with well-documented properties and analytical methods. Fluorescent dyes and bromide are cost-effective and relatively easy to use, making them suitable for many applications. Sulfur hexafluoride, with its extremely low detection limit and conservative nature, is an excellent tracer for detailed hydrogeological studies, albeit at a higher cost.

This guide provides a foundation for researchers and professionals to make informed decisions when selecting a groundwater tracer. By carefully considering the comparative data and adhering to rigorous experimental protocols, the scientific community can continue to advance our understanding of groundwater systems and develop effective strategies for their protection and remediation.

References

Comparing the solvent properties of cis-1,2-DCE with other chlorinated ethenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to purification efficiency. This guide provides a detailed comparison of the solvent properties of cis-1,2-dichloroethene (cis-1,2-DCE) and other common chlorinated ethenes: tetrachloroethylene (B127269) (PCE), trichloroethylene (B50587) (TCE), and vinyl chloride (VC). The information presented herein is supported by experimental data to facilitate an informed choice of solvent for various laboratory and industrial applications.

Physical and Chemical Properties: A Tabular Comparison

The fundamental solvent properties of these chlorinated ethenes are summarized in the table below. These properties dictate their behavior in various applications, influencing factors such as dissolution power, evaporation rate, and environmental fate.

Propertycis-1,2-Dichloroethene (cis-1,2-DCE)Trichloroethylene (TCE)Tetrachloroethylene (PCE)Vinyl Chloride (VC)
Molecular Formula C₂H₂Cl₂C₂HCl₃C₂Cl₄C₂H₃Cl
Molecular Weight ( g/mol ) 96.94131.39165.8362.50
Boiling Point (°C) 60.3[1]87.2[2]121.1[3]-13.4[4]
Melting Point (°C) -80.5[1]-84.7[2]-22.3[3]-153.8[4]
Density (g/mL at 20°C) 1.284[1]1.464[2]1.623[3]0.911 (liquid)
Vapor Pressure (mmHg at 20°C) 15558[2]14[3]2580
Water Solubility (g/L at 25°C) 3.51.28[2]0.15[3]2.7[4]
log Kow (Octanol-Water Partition Coefficient) 1.86[5]2.61[2]3.40[5]1.46[4][5]
Viscosity (cP at 20°C) 0.4560.570.89[3]0.18 (liquid)
Surface Tension (dyn/cm at 20°C) 22.729.332.316.0 (liquid)[6]

Structural Relationship of Chlorinated Ethenes

The chemical structures of these solvents are closely related, differing in the number of chlorine atoms substituting the hydrogen atoms of ethene. This structural variation is the primary determinant of their differing physical and chemical properties.

Chlorinated_Ethenes Ethene Ethene (C₂H₄) VC Vinyl Chloride (VC) C₂H₃Cl Ethene->VC + Cl DCE cis-1,2-Dichloroethene (cis-1,2-DCE) C₂H₂Cl₂ VC->DCE + Cl TCE Trichloroethylene (TCE) C₂HCl₃ DCE->TCE + Cl PCE Tetrachloroethylene (PCE) C₂Cl₄ TCE->PCE + Cl

Figure 1. Progressive chlorination of ethene.

As the degree of chlorination increases from vinyl chloride to tetrachloroethylene, there is a general trend of increasing molecular weight, boiling point, density, and viscosity, while water solubility and vapor pressure tend to decrease. These trends are directly attributable to the increasing strength of intermolecular forces (van der Waals forces) with the addition of more polarizable chlorine atoms.

Experimental Protocol: Determination of Water Solubility (Flask Method)

The water solubility of a substance is a critical parameter influencing its environmental distribution and its utility in various applications. The flask method, as described in OECD Guideline 105, is a common and reliable technique for determining the water solubility of substances.[1][7][8][9][10]

Objective: To determine the saturation mass concentration of a chlorinated ethene in water at a specific temperature.

Materials:

  • Test substance (e.g., cis-1,2-DCE)

  • Distilled or deionized water

  • Glass flasks with stoppers

  • Constant temperature bath or shaker

  • Analytical balance

  • Centrifuge (optional)

  • Filtration apparatus (e.g., syringe filter with a membrane filter of appropriate pore size)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector)

  • Standard solutions of the test substance for calibration

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.

  • Sample Preparation: Add an excess amount of the test substance to a flask containing a known volume of water. The excess is necessary to ensure that a saturated solution is formed.

  • Equilibration: The flasks are then agitated in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period to allow the system to reach equilibrium. The time required for equilibration is determined from the preliminary test, but is typically 24 to 48 hours. Periodic sampling and analysis can confirm when equilibrium has been reached (i.e., when the concentration of the solute in the aqueous phase remains constant over successive measurements).

  • Phase Separation: After equilibration, the undissolved portion of the test substance must be separated from the aqueous solution. This is typically achieved by centrifugation followed by filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid any changes in solubility.

  • Quantification: The concentration of the test substance in the clear aqueous phase is then determined using a suitable analytical method. For volatile organic compounds like chlorinated ethenes, gas chromatography is often the method of choice. A calibration curve prepared from standard solutions of known concentrations is used to determine the concentration of the test substance in the experimental samples.

  • Data Analysis: The water solubility is reported as the average of at least three independent determinations. The results are typically expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Figure 2. Experimental workflow for water solubility determination.

Conclusion

The choice between cis-1,2-DCE and other chlorinated ethenes as a solvent depends heavily on the specific requirements of the application. cis-1,2-DCE offers a lower boiling point and higher vapor pressure compared to TCE and PCE, making it more suitable for applications requiring easy removal of the solvent. Its higher water solubility compared to TCE and PCE might be a consideration for certain extraction or cleaning processes. Conversely, the higher density and lower volatility of PCE make it a preferred solvent in applications like dry cleaning.[3] Vinyl chloride, being a gas at room temperature, has more specialized applications and is a key monomer in the production of polyvinyl chloride (PVC).[4] Understanding the interplay of these properties, as detailed in this guide, is essential for optimizing chemical processes and ensuring safe and effective laboratory practices.

References

Safety Operating Guide

Proper Disposal of cis-1,2-Dichloroethylene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of cis-1,2-Dichloroethylene, a highly flammable and harmful chlorinated solvent, is a critical component of laboratory safety and environmental stewardship. Adherence to established procedures is essential for protecting personnel, preventing environmental contamination, and ensuring regulatory compliance. Waste material must be disposed of in accordance with national and local regulations.[1][2]

Immediate Safety and Handling Protocol

Before beginning any process that will generate this compound waste, it is crucial to establish a designated waste collection area and have the appropriate containers ready. All handling of this solvent and its waste should be conducted within a well-ventilated area, such as a laboratory fume hood, to minimize inhalation exposure.[3][4] Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

Key Safety Precautions:

  • Ignition Sources: Keep waste this compound away from heat, sparks, open flames, and hot surfaces.[1][6] Take precautionary measures against static discharge.[1]

  • Ventilation: Ensure good ventilation and exhaustion at the workplace to prevent the formation of aerosols and vapors.[3][4]

  • Incompatible Materials: Keep away from incompatible materials. Consult the Safety Data Sheet (SDS) for a full list of incompatibilities.

  • Spill Cleanup: Have an adequate supply of spill cleanup material (e.g., sand, diatomite, universal binders) readily accessible.[3] In the event of a spill, evacuate the area, eliminate ignition sources, and absorb the material for disposal as hazardous waste.[4][5] Do not allow the chemical to enter sewers or surface water.[3]

Step-by-Step Disposal Procedure

1. Waste Segregation: Proper segregation is the first and one of the most critical steps.

  • Chlorinated vs. Non-Chlorinated: Collect this compound waste in a container designated exclusively for chlorinated or halogenated solvents.[4][7]

  • Avoid Mixing: Never mix this waste with non-halogenated solvents, as this will require the entire mixture to be treated as more expensive and stringently regulated halogenated waste.[8] Do not mix with other types of waste, such as solids or aqueous solutions.[1][9] Reaction mixtures and oxidants must never be put into waste solvent containers.[4]

2. Containerization:

  • Material Compatibility: Use a container made of a material compatible with this compound. Consult your institution's waste management guidelines for approved container types.

  • Venting and Sealing: The container must be kept tightly sealed when not in use to prevent the escape of flammable and toxic vapors.[3][8]

  • Fill Level: Do not overfill the container. A common guideline is to fill containers to no more than 80% of their capacity to allow for vapor expansion.[4]

3. Labeling: Proper labeling is a legal requirement and essential for safety.

  • Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10]

  • Content Identification: Clearly write the full chemical name, "this compound," and list any other constituents in the waste stream with their approximate concentrations.

  • Hazard Pictograms: The label should include the appropriate GHS hazard pictograms (e.g., Flammable, Health Hazard, Harmful).[3]

4. Storage:

  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area, such as a fume hood or a fire-resistant cabinet.[4][10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to catch any potential leaks.[10]

  • Regular Pickup: Follow your institution's procedures for arranging the collection of the waste by trained hazardous waste professionals. Do not let waste accumulate for extended periods.

Regulatory and Safety Data

The following table summarizes key quantitative data for the management of this compound waste.

ParameterValueRegulation/GuidelineNotes
EPA Hazardous Waste Code U079 Resource Conservation and Recovery Act (RCRA)This code applies to discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.[2][3][5]
F002 Resource Conservation and Recovery Act (RCRA)May apply if the waste is a spent solvent mixture containing, before use, a total of 10% or more by volume of listed halogenated solvents.[2]
CERCLA Reportable Quantity (RQ) 1,000 lbs (454 kg)Comprehensive Environmental Response, Compensation, and Liability ActA release of this quantity or more within a 24-hour period must be reported to the National Response Center.[4][9]
Container Fill Limit ~80% CapacityGeneral Laboratory Safety GuidelinePrevents spills due to liquid expansion and vapor pressure changes.[4]
Incineration Efficiency 99.99%Resource Conservation and Recovery Act (RCRA)Required destruction and removal efficiency for hazardous waste incinerators treating principal organic hazardous constituents.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper laboratory disposal of this compound.

G cluster_prep Preparation Phase cluster_gen Waste Generation & Collection cluster_storage Interim Storage cluster_final Final Disposal A Identify Need for Disposal B Select & Prepare Approved Chlorinated Waste Container A->B C Generate this compound Waste in Fume Hood D Carefully Transfer Waste to Container C->D E Affix 'Hazardous Waste' Label & Identify Contents D->E F Securely Seal Container E->F G Is Container >80% Full? F->G H Store in Designated Satellite Accumulation Area (e.g., Fume Hood with Secondary Containment) G->H No I Arrange for Pickup by EHS or Waste Contractor G->I Yes H->G J Waste Collected by Authorized Personnel I->J K Transport to Permitted TSDF for Treatment (e.g., Incineration) J->K

References

Essential Safety and Logistics for Handling cis-1,2-Dichloroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of cis-1,2-Dichloroethylene (CAS No. 156-59-2). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

This compound is a highly flammable, colorless liquid with a sharp, harsh odor.[1] It is classified as a hazardous chemical and poses several risks, including being harmful if swallowed or inhaled, causing skin and serious eye irritation, and being harmful to aquatic life with long-lasting effects.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueReference
Occupational Exposure Limits
OSHA PEL (8-hr TWA)200 ppm (790 mg/m³)[3][4]
NIOSH REL (10-hr TWA)200 ppm (790 mg/m³)[3][4]
ACGIH TLV (8-hr TWA)200 ppm (790 mg/m³)[3][5]
Physical Properties
Flash Point2°C - 4°C (36°F - 39°F)[1]
Boiling Point48°C - 60°C (118°F - 140°F)[4][6]
Vapor Pressure180-265 mmHg[6]
Flammability ClassificationClass IB Flammable Liquid[4]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure. The following PPE is required for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, Barrier Laminate). Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[7][8]Provides protection against skin contact. This compound causes skin irritation.[2]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][7][8]Protects against splashes and vapors that can cause serious eye irritation.[2][9]
Body Protection Flame-resistant lab coat. A 100% cotton lab coat is a suitable alternative for smaller quantities. Wear full-length pants and closed-toe shoes.[7][8]Protects against skin contact and splashes of the highly flammable liquid.[7]
Respiratory Protection All handling of this compound must be performed in a certified chemical fume hood.[7] If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[3][5]A primary engineering control to prevent inhalation of harmful vapors.[9] The substance is harmful if inhaled.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Precaution:

  • Area Setup: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[7] Keep a spill kit appropriate for flammable solvents nearby.

  • Ignition Sources: Remove all potential ignition sources from the handling area, including open flames, hot surfaces, and spark-producing equipment.[2] This chemical is highly flammable.

  • Grounding: When transferring the chemical between containers, ensure both containers are grounded and bonded to prevent static discharge.[9]

2. Handling the Chemical:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Dispensing: When dispensing, use only non-sparking tools and perform the task slowly and carefully to avoid splashing or aerosol generation.[9]

  • Container Management: Keep the chemical container tightly closed when not in use.[9]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface within the fume hood.

  • PPE Removal: Remove gloves and lab coat before leaving the work area. Dispose of contaminated disposable PPE as hazardous waste.[8]

  • Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Designated Container: Collect all this compound waste in a designated, properly labeled hazardous waste container.[8] The container must be compatible with chlorinated solvents and have a secure, tight-fitting lid.

  • Contaminated Materials: Any materials that come into contact with the chemical, such as pipette tips, wipes, and disposable gloves, must also be disposed of as hazardous waste in a sealed and labeled container.[8]

2. Temporary Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area must be away from ignition sources and incompatible chemicals like strong oxidizers and alkalis.[4]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not pour this compound down the drain, as it is harmful to aquatic life and can damage plumbing systems.[9]

Emergency Protocol: Chemical Spill Workflow

In the event of a spill, follow the established workflow to ensure a safe and effective response.

G cluster_0 cluster_1 Immediate Actions cluster_2 Assess & Contain cluster_3 Cleanup & Disposal (Small Spill) Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ignition Eliminate Ignition Sources Alert->Ignition Ventilate Increase Ventilation (If Safe to Do So) Ignition->Ventilate Assess Assess Spill Size (Small vs. Large) Ventilate->Assess SmallSpill Small Spill: Proceed with Cleanup Assess->SmallSpill Minor & Controllable LargeSpill Large Spill: Call EHS/Emergency Response Assess->LargeSpill Major or Uncontrolled PPE Don Appropriate PPE (Respirator, Gloves, Goggles) SmallSpill->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in Sealed Container for Hazardous Waste Disposal Collect->Dispose

Caption: Workflow for responding to a this compound spill.

References

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Retrosynthesis Analysis

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cis-1,2-Dichloroethylene
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cis-1,2-Dichloroethylene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.